molecular formula C8H14O2 B3029808 tert-Butyl crotonate CAS No. 79218-15-8

tert-Butyl crotonate

Cat. No.: B3029808
CAS No.: 79218-15-8
M. Wt: 142.2 g/mol
InChI Key: QHSPZGZEUDEIQM-AATRIKPKSA-N
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Description

Tert-Butyl crotonate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (E)-but-2-enoate
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InChI

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSPZGZEUDEIQM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401033020
Record name 2-Methyl-2-propanyl (2E)-2-butenoate
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Molecular Weight

142.20 g/mol
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CAS No.

3246-27-3, 79218-15-8
Record name tert-Butyl 2-butenoate
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Record name tert-Butyl (2E)-2-butenoate
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Record name 2-Methyl-2-propanyl (2E)-2-butenoate
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Record name tert-butyl 2-butenoate
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Record name tert-Butyl Crotonate
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Record name tert-butyl (2E)-2-butenoate
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Foundational & Exploratory

tert-Butyl crotonate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl Crotonate

Core Topic: this compound CAS Number: 79218-15-8

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 79218-15-8), a versatile α,β-unsaturated ester utilized in organic synthesis. We will delve into its fundamental chemical and physical properties, established synthesis protocols, and core reactivity. Particular emphasis is placed on its role as a Michael acceptor and as a monomer in stereospecific polymerization reactions. This document is intended for researchers, chemists, and drug development professionals who employ such building blocks in the synthesis of complex molecules, pharmaceutical intermediates, and advanced materials.

Chemical Identity and Physicochemical Properties

This compound, also known as tert-Butyl (E)-2-butenoate, is a colorless liquid with a characteristic fruity odor.[1] The presence of the bulky tert-butyl group provides significant steric hindrance, which influences its reactivity and the properties of its derivatives. This steric shield can enhance the stability of molecules where it is incorporated.[2]

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Core Properties of this compound

Property Value Source(s)
CAS Number 79218-15-8 [1][3][4][5]
Molecular Formula C₈H₁₄O₂ [3][4][5]
Molecular Weight 142.20 g/mol [3][4]
Synonyms tert-Butyl (E)-2-butenoate, Crotonic Acid tert-Butyl Ester [3][4]
Appearance Colorless to almost colorless clear liquid [1]
Boiling Point 82 °C at 97 mmHg [1][5]
Flash Point 23 °C (73.4 °F) [1][3][5]
Density 0.89 g/cm³ (at 20°C) [1]
Refractive Index (n20/D) 1.425 [1][3]
InChI Key QHSPZGZEUDEIQM-AATRIKPKSA-N [3]

| SMILES String | C\C=C\C(=O)OC(C)(C)C |[3] |

Synthesis Protocol

A common and efficient method for synthesizing this compound involves the reaction of lithium tert-butoxide with crotonyl chloride.[6] This method is advantageous due to its high purity yield and suitability for industrial-scale production.[6] The lithium tert-butoxide is first prepared in situ from methyllithium and acetone.[6]

Experimental Protocol: Synthesis via Lithium tert-Butoxide

Materials:

  • Methyllithium (1.0-1.1 molar equivalents)

  • Acetone (1.0 molar equivalent)

  • Crotonyl chloride (1.2 molar equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • Sodium Chloride

Procedure:

  • Preparation of Lithium tert-Butoxide: In a nitrogen atmosphere, add methyllithium to anhydrous THF or diethyl ether in a reaction vessel cooled to between -5°C and 0°C.[6]

  • Slowly add acetone dropwise to the solution, carefully controlling the rate of addition to maintain the reaction temperature at or below 0°C.[6]

  • After the acetone addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.[6]

  • Reaction with Crotonyl Chloride: Cool the mixture and add crotonyl chloride dropwise, ensuring the reaction temperature does not exceed 40°C.[6]

  • Once the addition is complete, heat the mixture to reflux and stir for 1 hour.[6]

  • Workup and Purification: Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride.[6]

  • Separate the organic layer. Extract the aqueous layer three times with diethyl ether or methyl tert-butyl ether.[6]

  • Combine the organic phases, dry over an appropriate drying agent (e.g., anhydrous magnesium sulfate), concentrate under reduced pressure, and purify by vacuum distillation to yield pure this compound.[6]

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Applications

Michael Addition Reactions

As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor.[7] The Michael addition is a conjugate (or 1,4-) addition of a nucleophile (the Michael donor) to the β-carbon of an activated alkene.[7][8][9] This reaction is a cornerstone of C-C bond formation in organic synthesis due to its reliability and mild conditions.[7]

Mechanism:

  • A base deprotonates the Michael donor (e.g., a malonate, β-ketoester) to form a resonance-stabilized carbanion (enolate).[8]

  • The enolate attacks the electrophilic β-carbon of this compound.[7][8]

  • This forms a new C-C bond and generates a new enolate intermediate, which is subsequently protonated during workup to yield the final 1,4-adduct.[8]

This reactivity makes this compound a valuable precursor for synthesizing complex molecules, including pharmaceutical intermediates.[1][6]

Michael_Addition cluster_0 Michael Donor (Enolate) cluster_1 Michael Acceptor (this compound) cluster_2 Product Donor Nu:⁻ Acceptor H₃C-CH(β)=CH(α)-CO₂tBu Donor->Acceptor 1,4-Conjugate Addition Product Nu-CH(CH₃)-CH₂-CO₂tBu Acceptor->Product Protonation (Workup)

Caption: Generalized Michael Addition with this compound.

Polymerization Reactions

This compound can undergo anionic polymerization to produce poly(this compound), a polymer with high stereoregularity.[10] The polymerization, often initiated by organomagnesium compounds like (C₆H₅)₂Mg in toluene at low temperatures (-78 °C), yields a polymer that is typically insoluble in common organic solvents.[10]

The resulting poly(this compound) exhibits semiflexibility and semicrystallinity, which is attributed to the significant steric hindrance between the β-methyl group and the tert-butyl ester group.[11] These polymers can be converted to poly(crotonic acid) by treatment with trifluoroacetic acid, followed by esterification to yield other poly(alkyl crotonate)s.[10] This makes this compound a useful monomer for creating thermally stable polymers with tailored properties.[12]

Protocol Outline: Anionic Polymerization

  • Initiation: A solution of an organomagnesium initiator is added to a solution of this compound in toluene at -78 °C under a dry nitrogen atmosphere.[10]

  • Termination: The reaction is quenched with a small amount of methanol.[10]

  • Isolation: The reaction mixture is poured into a large volume of methanol to precipitate the polymer, which is then collected, washed, and dried.[10]

Safety and Handling

This compound is a flammable liquid and vapor that can cause serious eye damage.[3] Proper handling and storage are critical to ensure laboratory safety.

Table 2: Hazard and Precautionary Information

Category Code(s) Description Source(s)
Hazard Classifications Flam. Liq. 3; Eye Dam. 1 Flammable liquid, Category 3; Serious eye damage, Category 1 [3]
Hazard Statements H226, H318 Flammable liquid and vapor. Causes serious eye damage. [3]
Precautionary Statements P210 Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [3]
P233 Keep container tightly closed. [13]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [3][13]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]
Storage 2-8°C or Refrigerated (0-10°C) Store in a well-ventilated place. Keep cool. Store under an inert gas as the material can be air and heat sensitive. [3]

| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Respirator filter type ABEK (EN14387) | Use appropriate personal protective equipment to prevent contact. |[3] |

Conclusion

This compound (CAS: 79218-15-8) is a key chemical intermediate with well-defined properties and reactivity. Its utility as a Michael acceptor and as a monomer for stereoregular polymers makes it a valuable tool for synthetic chemists in academia and industry. The bulky tert-butyl group imparts unique steric and stability characteristics that are leveraged in the synthesis of pharmaceuticals and advanced materials. Adherence to strict safety protocols is mandatory when handling this flammable and corrosive compound.

References

  • This compound . LookChem. [Link]

  • Michael addition reaction . Wikipedia. [Link]

  • Highly “Diheterotactic” Polymerization of this compound . ACS Publications. [Link]

  • Synthesis method of tert butyl crotonate (CN102276462A).
  • Metabolism of t-butyl groups in drugs . Hypha Discovery Blogs. [Link]

  • The Michael Addition Reaction and Conjugate Addition . Master Organic Chemistry. [Link]

  • Preparation and properties of poly(sec-butyl crotonate) . ScienceDirect. [Link]

  • How to classify it (cycloaddition/Michael addition-condensation/some name reaction I'm not aware of)? . ResearchGate. [Link]

  • Michael Addition . Organic Chemistry Portal. [Link]

  • Carbazic acid, tert-butyl ester . Organic Syntheses Procedure. [Link]

  • Solution properties of poly(this compound) with a semiflexible backbone and sharp molecular weight distributions. 2. Intrinsic viscosity and diffusion coefficient . ACS Publications. [Link]

Sources

Introduction: The Strategic Utility of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of tert-Butyl Crotonate

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, certain reagents distinguish themselves through a combination of versatile reactivity and strategic utility. This compound, a colorless liquid with a characteristic fruity odor, is one such molecule.[1] As an α,β-unsaturated ester, it possesses two key reactive sites: the ester carbonyl and the conjugated alkene. This dual-functionality, combined with the unique properties of the tert-butyl protecting group, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. These data are critical for reaction setup, purification, and safety considerations.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 79218-15-8[1][2][3][4]
Molecular Formula C₈H₁₄O₂[1][2][4][5]
Molecular Weight 142.20 g/mol [3][4][5][6]
Appearance Colorless liquid[1][4]
Boiling Point 82 °C @ 97 mmHg[1][2][4]
Density 0.89 g/cm³[1][2][4]
Refractive Index n20/D 1.425[2][3][4][5]
Flash Point 23 °C (73.4 °F)[1][3][4][5]
Solubility Soluble in Chloroform, Methanol[4]
Storage Store at 2-8°C (Refrigerator)[2][3][4][5]
Structural Identifiers
  • IUPAC Name: tert-butyl (E)-but-2-enoate

  • SMILES: C\C=C\C(=O)OC(C)(C)C[3][5]

  • InChI Key: QHSPZGZEUDEIQM-AATRIKPKSA-N[3][5]

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials and products. The following data represent the expected spectral characteristics of this compound.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected Peaks / SignalsRationale
¹H NMR δ ≈ 6.9 ppm (dq, 1H, CH =CHCH₃)δ ≈ 5.8 ppm (dq, 1H, CH=CH CH₃)δ ≈ 1.9 ppm (dd, 3H, CH=CHCH₃ )δ ≈ 1.5 ppm (s, 9H, C(CH₃ )₃)The vinyl protons show characteristic downfield shifts with coupling to each other and to the methyl group. The nine equivalent protons of the tert-butyl group appear as a sharp singlet.
¹³C NMR δ ≈ 165 ppm (C =O)δ ≈ 145 ppm (C H=CHCH₃)δ ≈ 122 ppm (CH=C HCH₃)δ ≈ 80 ppm (C (CH₃)₃)δ ≈ 28 ppm (C(C H₃)₃)δ ≈ 18 ppm (CH=CHC H₃)The carbonyl carbon is the most deshielded. The sp² carbons of the alkene and the quaternary and primary carbons of the tert-butyl group are all distinct.
FT-IR (neat) ~1720 cm⁻¹ (strong, sharp)~1655 cm⁻¹ (medium)~1150 cm⁻¹ (strong)~970 cm⁻¹ (strong)C=O stretch of the α,β-unsaturated ester.C=C stretch of the conjugated alkene.C-O stretch of the ester.Out-of-plane bend for the trans alkene, a key diagnostic feature.
Mass Spec (EI) m/z = 142 (M⁺)m/z = 85m/z = 57 (base peak)Molecular ion.[M - C₄H₉O]⁺ or [M - C₄H₉]⁺, loss of the tert-butoxy or tert-butyl group.[C(CH₃)₃]⁺, the highly stable tert-butyl cation, is typically the most abundant fragment for tert-butyl esters.

Synthesis of this compound: A Self-Validating Protocol

The choice of synthetic methodology is dictated by factors such as substrate availability, required purity, and scalability. While several routes exist, the acylation of a tert-butoxide source with crotonyl chloride is a robust and high-yielding approach suitable for industrial production.[7]

Protocol: Synthesis via Lithium tert-Butoxide and Crotonyl Chloride

This method demonstrates excellent atom economy and operational simplicity, making it suitable for scale-up.[7] The causality behind this choice is the high reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution with the alkoxide, avoiding the equilibrium limitations of Fischer esterification with the sterically hindered tert-butanol.

Step-by-Step Methodology:

  • Alkoxide Formation: In a nitrogen-purged reactor at -5°C to 0°C, add methyllithium to a solution of anhydrous tetrahydrofuran (THF).

  • Slowly add acetone dropwise, ensuring the internal temperature does not exceed 0°C. This in-situ reaction generates lithium tert-butoxide.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Acylation: Cool the mixture and add crotonyl chloride dropwise, maintaining a reaction temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux and stir for 1 hour to drive the reaction to completion.

  • Work-up and Purification: Cool the reaction vessel to 0°C and carefully quench the reaction by pouring it into ice-cold water containing sodium chloride.

  • Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate.

  • Extract the aqueous layer three times with diethyl ether or MTBE.

  • Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Perform vacuum distillation to yield high-purity this compound.

Diagram: Synthetic Workflow

G cluster_alkoxide Step 1: Alkoxide Formation cluster_acylation Step 2: Acylation & Work-up cluster_purification Step 3: Purification MeLi Methyllithium in THF Alkoxide Lithium tert-Butoxide (in situ) MeLi->Alkoxide @ -5 to 0°C Acetone Acetone Acetone->Alkoxide Reaction Reaction Mixture Alkoxide->Reaction Transfer CrotonylCl Crotonyl Chloride CrotonylCl->Reaction @ <40°C, then reflux Quench Aqueous Quench Reaction->Quench Extract Extraction & Drying Quench->Extract Product_Crude Crude Product Extract->Product_Crude Distill Vacuum Distillation Product_Crude->Distill Transfer Product_Pure Pure this compound Distill->Product_Pure

Caption: Workflow for the synthesis of this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from two core features: its α,β-unsaturated system and the behavior of the tert-butyl ester as a robust protecting group.

The tert-Butyl Ester as a Carboxylic Acid Surrogate

In multi-step synthesis, protecting a carboxylic acid is often necessary to prevent its interference with reactions targeting other functional groups. The tert-butyl ester is an ideal choice for this role.

  • Expertise & Causality: The steric bulk of the tert-butyl group provides exceptional stability. It is resistant to a wide range of nucleophilic and basic conditions (e.g., Grignard reagents, organolithiums, saponification with NaOH) that would readily cleave simpler methyl or ethyl esters. This inertness allows for selective transformations elsewhere in the molecule.[8]

  • Trustworthiness (Orthogonality): Deprotection is reliably achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) or aqueous phosphoric acid), which proceed via a stable tertiary carbocation mechanism.[9] This provides an orthogonal deprotection strategy that leaves acid-sensitive groups like Boc-amines intact under different conditions, a cornerstone of reliable synthetic planning.

Diagram: Protecting Group Strategy

G cluster_protect Protection cluster_transform Transformation cluster_deprotect Deprotection RCOOH R-COOH Ester R-COO-tBu RCOOH->Ester TBC This compound (or other t-Bu source) TBC->Ester Reaction Base/Nucleophile Stable Ester->Reaction Ester_prime R'-COO-tBu Reaction->Ester_prime RCOOH_prime R'-COOH Ester_prime->RCOOH_prime Acid Acid (e.g., TFA) Acid->RCOOH_prime

Caption: Logic of the tert-butyl ester protecting group strategy.

Reactions at the α,β-Unsaturated System

The conjugated double bond is electron-deficient due to the electron-withdrawing nature of the ester carbonyl, making it susceptible to nucleophilic attack.

  • Michael (1,4-Conjugate) Addition: This is a cornerstone reaction for this compound. Soft nucleophiles, such as enolates, Gilman cuprates, and amines, will preferentially attack the β-carbon. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation and is widely used in the synthesis of pharmaceutical intermediates.[7] For instance, the conjugate addition of an amine is a key step toward synthesizing chiral β-amino esters.

  • Other Reactions: The double bond can also undergo hydrogenation (to give tert-butyl butyrate), epoxidation, and dihydroxylation, further expanding its synthetic utility.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound due to its flammability and potential for causing serious eye damage.

Table 3: Hazard and Safety Information
CategoryInformationSource(s)
Signal Word Danger [3][5]
Pictograms GHS02 (Flame), GHS05 (Corrosion)[3][5]
Hazard Statements H226: Flammable liquid and vapor.H318: Causes serious eye damage.[3][5]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][10]
Storage Class 3: Flammable Liquids[3][5]
PPE Chemical safety goggles or face shield, nitrile gloves, flame-retardant lab coat.[3][10]

Handling Guidance: Always work in a well-ventilated chemical fume hood. Ground and bond containers when transferring material to prevent static discharge.[10] Keep away from ignition sources. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

Conclusion

This compound is more than a simple ester; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity as a Michael acceptor, coupled with the robust and selectively cleavable nature of the tert-butyl ester, provides a reliable platform for complex molecular synthesis. For professionals in drug discovery and development, mastering the application of this reagent offers a distinct advantage in the efficient construction of novel chemical entities. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely leverage this compound to achieve their synthetic goals.

References

An In-Depth Technical Guide to tert-Butyl Crotonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl crotonate (TBC), a versatile α,β-unsaturated ester widely utilized in organic synthesis. With a molecular weight of 142.20 g/mol , this compound serves as a critical building block and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an in-depth synthesis protocol, explores its characteristic reactivity—including its function as a Michael acceptor and the utility of the tert-butyl ester as a protecting group—and presents its spectroscopic characterization profile. Furthermore, this guide highlights its application in the synthesis of high-value chiral intermediates relevant to drug development, offering researchers and chemical development professionals a practical and authoritative resource.

Introduction: The Versatility of an α,β-Unsaturated Ester

This compound, systematically named tert-butyl (E)-2-butenoate, is an organic compound valued for the unique reactivity conferred by its molecular structure. The molecule incorporates two key functional groups: an α,β-unsaturated system and a sterically bulky tert-butyl ester. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to its role in carbon-carbon bond-forming reactions.

Simultaneously, the tert-butyl group provides significant steric hindrance, influencing the molecule's reactivity and stability. It is a robust protecting group for the carboxylic acid, stable under a variety of conditions but readily removable under specific acidic protocols. This dual functionality makes this compound a strategic choice in multi-step synthetic campaigns where precise control over reactivity and selective deprotection is paramount. Its application in the synthesis of pharmaceutical intermediates, agrochemicals, and flavors underscores its importance in modern organic chemistry[1].

Physicochemical and Safety Data

Accurate knowledge of a compound's properties is fundamental to its effective and safe use in a laboratory or industrial setting. The key data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Weight 142.20 g/mol [2][3][4]
Molecular Formula C₈H₁₄O₂[2][3][4]
CAS Number 79218-15-8[2][3][4]
Appearance Colorless liquid[1]
Boiling Point 82 °C @ 97 mmHg[1][5]
Density 0.89 g/cm³[1][5]
Refractive Index (n20/D) 1.425[1]
Flash Point 23 °C (73.4 °F)[3]
Solubility Soluble in common organic solventsInferred from structure
Safety and Handling

This compound is classified as a flammable liquid and can cause serious eye damage[3].

  • Hazard Statements: H226 (Flammable liquid and vapor), H318 (Causes serious eye damage).[3]

  • Precautionary Measures: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield and chemical-resistant gloves[3].

  • Storage: Store in a cool, well-ventilated place at 2-8°C, away from heat and open flames[3].

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A notable method, suitable for industrial-scale production due to its atom economy and operational simplicity, involves the in-situ generation of lithium tert-butoxide followed by reaction with crotonyl chloride[5].

Workflow Diagram: Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Workup & Purification methyllithium Methyllithium alkoxide Lithium tert-butoxide (in situ) methyllithium->alkoxide + Acetone THF/Ether, -5 to 0°C acetone Acetone product This compound alkoxide->product crotonyl_chloride Crotonyl Chloride workup Aqueous Quench Extraction product->workup distillation Reduced Pressure Distillation workup->distillation final_product Pure this compound distillation->final_product MichaelAddition TBC This compound (Michael Acceptor) Enolate Enolate Intermediate (Resonance Stabilized) TBC->Enolate 1. Nucleophilic Attack Nu Nucleophile (Nu⁻) (Michael Donor) Product 1,4-Adduct Enolate->Product 2. Protonation (H⁺) Deprotection start tert-Butyl Ester protonation Protonation of Carbonyl (Acid Catalyst, e.g., TFA) start->protonation Step 1 cleavage Formation of tert-Butyl Cation + Carboxylic Acid protonation->cleavage Step 2 quench Deprotonation of Cation cleavage->quench Step 3 products Carboxylic Acid + Isobutylene (gas) quench->products Final Products

Caption: Stepwise logical flow of tert-butyl ester deprotection under acidic conditions.

Applications in Pharmaceutical Development

The unique reactivity of this compound makes it a valuable starting material for synthesizing chiral intermediates used in drug development. A prominent example is its use in the asymmetric synthesis of (R)- and (S)-β-aminobutyric acid derivatives.

For instance, this compound can react with a chiral amine in a conjugate addition reaction. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary. Subsequent reduction and deprotection steps can yield enantiomerically pure compounds like (R)-3-aminobutanol, a key intermediate for various pharmaceuticals. [6][7]Patent literature also describes its use as a raw material to synthesize molecules with S1P₁/Edgl receptor agonist activity, highlighting its direct relevance in medicinal chemistry programs. [5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Spectroscopic Data for this compound
TechniqueData and InterpretationSource(s)
¹H NMR (400 MHz, CDCl₃, δ in ppm): • 6.83-6.89 (m, 1H): Vinyl proton (CH =CH-CO) • 5.74-5.78 (dq, 1H): Vinyl proton (CH₃-CH =CH) • 1.83-1.85 (dd, 3H): Methyl protons on the double bond (CH ₃-CH=) • 1.48 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR Predicted values based on analogous structures and chemical shift increments: • ~165 ppm: Ester carbonyl carbon (C =O) • ~145 ppm: β-vinyl carbon (-C H=) • ~122 ppm: α-vinyl carbon (=C H-CO) • ~80 ppm: Quaternary carbon of tert-butyl group (-C (CH₃)₃) • ~28 ppm: Methyl carbons of tert-butyl group (-C(C H₃)₃) • ~18 ppm: Methyl carbon on the double bond (C H₃-CH=), [8]Predicted
FT-IR Predicted characteristic absorptions (cm⁻¹): • ~2970 cm⁻¹: C-H stretch (sp³ from t-butyl and methyl) • ~1720 cm⁻¹: C=O stretch (α,β-unsaturated ester) • ~1655 cm⁻¹: C=C stretch (alkene) • ~1250 & 1150 cm⁻¹: C-O stretch (ester)Inferred
Mass Spec. Predicted Fragmentation (m/z): • 142: Molecular Ion [M]⁺ • 87: Loss of tert-butyl radical [(CH₃)₃C•] • 57: tert-Butyl cation [(CH₃)₃C]⁺ (often a base peak for t-butyl esters)Inferred
Protocol: Purity Analysis by GC-MS

This is a general protocol for acrylate esters and should be optimized for this compound.

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-INNOWAX, is suitable for separating acrylate esters. [9]3. GC Program:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.

    • Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 190 °C, then ramp at 50 °C/min to 250 °C (hold for 10 min). This program should be adjusted based on initial scouting runs.

  • MS Parameters:

    • Ion Source Temperature: 230-250 °C

    • Scan Range: m/z 40-200.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Analysis: Inject 1 µL of the sample. Purity is determined by the relative area percentage of the main peak in the total ion chromatogram (TIC). Identity is confirmed by matching the resulting mass spectrum with the expected fragmentation pattern.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and predictable platform for constructing complex molecular architectures. Its value is derived from the synergistic interplay of its α,β-unsaturated system and the unique properties of the tert-butyl ester protecting group. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential. The protocols and data presented in this guide serve as a foundational resource for the safe and effective application of this compound in the laboratory and beyond.

References

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A Technical Guide to the Physicochemical Properties and Handling of tert-Butyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth analysis of tert-butyl crotonate (CAS 79218-15-8), focusing on its boiling point and the associated implications for its synthesis, purification, and safe handling. The methodologies and insights presented herein are grounded in established scientific principles to ensure accuracy and reliability in a laboratory setting.

Core Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor, primarily utilized as a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries[1]. A precise understanding of its physical properties is paramount for its effective use and manipulation.

Key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 79218-15-8[1][2][3]
Molecular Formula C₈H₁₄O₂[1][2][3]
Molecular Weight 142.20 g/mol [2]
Boiling Point 82 °C at 97 mmHg[1][4][5][6]
Density 0.89 g/cm³ (at 20 °C)[1][4][5]
Refractive Index (n²⁰/D) 1.425[1][4][5]
Flash Point 23 °C (73.4 °F)[1][4][5]
Appearance Colorless to Almost Colorless Liquid[1][5]
Storage Temperature 2–8 °C[5]
In-Depth Analysis of the Boiling Point

The experimentally determined boiling point of this compound is consistently reported as 82 °C at a reduced pressure of 97 mmHg [1][4][5][6]. This value is critical for two primary reasons:

  • Thermal Stability: Many esters, including this compound, can be susceptible to decomposition or side reactions at elevated temperatures. Reporting the boiling point under vacuum is standard practice for such compounds. The use of reduced pressure allows for distillation at a significantly lower temperature than would be required at atmospheric pressure, thereby preserving the integrity of the molecule.

  • Purification Strategy: The specified boiling point is not merely a physical constant but a cornerstone of its purification protocol. Vacuum distillation is the definitive method for purifying this compound post-synthesis, and knowledge of the precise boiling point/pressure relationship is essential for isolating the product from non-volatile impurities and residual solvents.

Attempting to distill this compound at standard atmospheric pressure (760 mmHg) would require a much higher temperature, increasing the risk of degradation and reducing the final yield of high-purity product.

Synthesis and Purification

This compound is a valuable intermediate, often used in the synthesis of chiral molecules like tert-butyl β-aminobutyrate[7]. Its synthesis requires careful control of reaction conditions, followed by a meticulous purification process that leverages its unique boiling point.

Common Synthetic Pathway

A robust method for synthesizing this compound involves the reaction of a tert-butoxide source with crotonyl chloride[7][8]. One patented method first prepares lithium tert-butoxide from methyllithium and acetone, which subsequently reacts with crotonyl chloride[7]. This approach is efficient and suitable for larger-scale production.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is adapted from established methodologies[7]. It is a self-validating system where successful isolation of the product at the correct boiling point confirms the reaction's success.

Materials:

  • Methyllithium in diethyl ether or THF

  • Acetone

  • Crotonyl chloride

  • Anhydrous diethyl ether or THF

  • Deionized water

  • Sodium chloride

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Alkoxide Formation: In a nitrogen-purged, flame-dried flask equipped with a dropping funnel and magnetic stirrer, add methyllithium solution in ether. Cool the flask to between -5 °C and 0 °C using an ice-salt bath.

  • Slowly add acetone dropwise via the dropping funnel. The causality for this slow, cold addition is to control the highly exothermic reaction and prevent side reactions. The temperature must be maintained below 0 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of lithium tert-butoxide.

  • Esterification: Cool the mixture again and add crotonyl chloride dropwise, ensuring the internal temperature does not exceed 40 °C.

  • After the addition, heat the mixture to reflux and stir for 1 hour to drive the reaction to completion.

  • Workup: Cool the reaction vessel to 0 °C and carefully pour the reaction mixture into ice-cold water containing sodium chloride (to reduce the solubility of the organic product in the aqueous layer).

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Combine all organic phases and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

Purification Protocol: Vacuum Distillation

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. This is achieved via vacuum distillation, a process dictated by the compound's boiling point.

Caption: Step-by-step workflow for the purification via vacuum distillation.

Procedure:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Attach the apparatus to a vacuum pump with a manometer or vacuum gauge. The system must be capable of achieving and holding a stable vacuum near 97 mmHg.

  • Distillation: Place the crude this compound into the distillation flask. Begin heating gently with a heating mantle.

  • Fraction Collection: As the temperature of the vapor reaches the target of 82 °C at the established pressure, collect the clear, colorless distillate in the receiving flask. Discard any initial forerun that distills at a lower temperature.

  • Completion: Stop the distillation once the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask. The collected liquid is the purified this compound.

Analytical Characterization for Quality Control

To ensure the identity and purity of the final product, several analytical techniques are employed.

  • Gas Chromatography (GC): This is the primary method for determining purity. Commercial grades of this compound typically exhibit a purity of ≥97.0% or higher[3][4]. A successful purification should yield a single major peak on the chromatogram.

  • Refractive Index: Measuring the refractive index provides a rapid and effective physical check of purity. The expected value is approximately 1.425 at 20 °C[1][4][5]. Deviation from this value can indicate the presence of impurities.

  • Spectroscopy (NMR and FT-IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy are used to confirm the molecular structure of the ester, ensuring the correct product has been synthesized.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

  • GHS Hazards: The compound is classified as a flammable liquid (H226) and can cause serious eye damage (H318). The signal word is "Danger".

  • Handling Precautions:

    • Always work in a well-ventilated area or a chemical fume hood[9].

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves[9].

    • Keep the compound away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge[9].

  • Storage: Store in a tightly closed container in a refrigerator at 2–8 °C to minimize vapor pressure and maintain stability[5].

Conclusion

The boiling point of this compound, 82 °C at 97 mmHg, is a fundamental property that dictates its purification and handling. It underscores the necessity of vacuum distillation to achieve high purity while avoiding thermal degradation. For researchers in drug development and organic synthesis, a thorough understanding of this property, combined with robust synthesis and safety protocols, is critical for the successful and safe application of this important chemical intermediate.

References

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An In-depth Technical Guide to the Density of tert-Butyl Crotonate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the density of tert-butyl crotonate, a key physical property critical for its application in research and pharmaceutical development. Beyond a simple tabulation of values, this document delves into the experimental determination of its density, the factors influencing this property, and its relevance in the synthesis of pharmaceutical intermediates.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 79218-15-8) is a colorless liquid with a fruity odor, widely employed in organic synthesis.[1] Its molecular structure, featuring an α,β-unsaturated ester, makes it a valuable reagent, particularly as a Michael acceptor. This reactivity is harnessed in the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many pharmaceutical agents.[2][3] The tert-butyl group, while sterically hindering, can enhance the specificity of reactions and improve the stability of drug candidates.[4] A precise understanding of its physical properties, including density, is paramount for accurate reagent measurement, process scale-up, and ensuring reproducibility in synthetic protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[1][5]
Molecular Weight 142.20 g/mol [5]
Density ~ 0.89 g/cm³[1][6][7]
Specific Gravity (20/20) 0.89[7]
Boiling Point 82 °C at 97 mmHg[1][6]
Flash Point 23 °C[1][6]
Refractive Index (n20/D) 1.425[1][6]
Appearance Colorless liquid[1]
Purity (typical) ≥97.0%[5]

The Critical Role of Density in Drug Development

In the context of drug development, the density of a reagent like this compound is not merely a physical constant but a critical parameter that influences several aspects of the synthetic process:

  • Stoichiometric Accuracy: Many synthetic procedures require the precise addition of reagents by volume. An accurate density value is essential for converting a desired mass of this compound into the corresponding volume, ensuring correct stoichiometry and maximizing reaction yield and purity.

  • Process Scale-Up: As a synthetic route moves from the laboratory bench to pilot plant and full-scale production, volumetric additions are the norm. Inaccurate density data can lead to significant errors in reagent charging, potentially compromising the entire batch.

  • Flow Chemistry: In modern continuous manufacturing processes, reagents are often pumped at specific flow rates. The density of the fluid directly impacts the mass flow rate, and therefore, the reaction stoichiometry.

Experimental Determination of Density: A Validated Protocol

Given the importance of accurate density data, a reliable experimental protocol is essential. The pycnometer method is a highly precise technique for determining the density of liquids and is particularly suitable for volatile organic compounds like this compound.

Principle of the Pycnometer Method

The pycnometer is a glass flask with a precisely known volume.[8] The density of a liquid is determined by accurately measuring the mass of the liquid that fills the pycnometer.

Experimental Workflow

The following diagram illustrates the workflow for determining the density of this compound using a pycnometer.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Clean and dry pycnometer prep2 Equilibrate this compound to desired temperature prep1->prep2 prep3 Record ambient temperature and pressure prep2->prep3 meas1 Weigh the empty, dry pycnometer (m1) prep3->meas1 meas2 Fill pycnometer with distilled water meas1->meas2 meas3 Equilibrate in a thermostatic bath meas2->meas3 meas4 Weigh the pycnometer filled with water (m2) meas3->meas4 meas5 Empty and dry the pycnometer meas4->meas5 meas6 Fill pycnometer with this compound meas5->meas6 meas7 Equilibrate in the thermostatic bath meas6->meas7 meas8 Weigh the pycnometer filled with this compound (m3) meas7->meas8 calc1 Calculate the mass of water (m_water = m2 - m1) meas8->calc1 calc2 Determine the density of water at the measurement temperature (ρ_water) calc1->calc2 calc3 Calculate the volume of the pycnometer (V = m_water / ρ_water) calc2->calc3 calc4 Calculate the mass of this compound (m_tbc = m3 - m1) calc3->calc4 calc5 Calculate the density of this compound (ρ_tbc = m_tbc / V) calc4->calc5

Caption: Workflow for density determination using a pycnometer.

Detailed Step-by-Step Methodology
  • Preparation:

    • Thoroughly clean a pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

    • Allow the this compound sample to reach the desired measurement temperature by placing it in a temperature-controlled water bath.

    • Record the ambient temperature and atmospheric pressure.

  • Measurement:

    • Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁ .

    • Fill the pycnometer with distilled water of a known temperature.

    • Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a thermostatic bath set to the desired temperature and allow it to equilibrate.

    • Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂ .

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with the temperature-equilibrated this compound.

    • Insert the stopper and allow any excess liquid to be expelled.

    • Place the pycnometer in the thermostatic bath to ensure the contents are at the desired temperature.

    • Dry the exterior of the pycnometer and weigh it. Record this mass as m₃ .

  • Calculation:

    • Calculate the mass of the water: mwater = m₂ - m₁

    • Obtain the density of water (ρwater) at the measurement temperature from a reliable reference table.

    • Calculate the exact volume of the pycnometer (V): V = mwater / ρwater

    • Calculate the mass of the this compound (mtbc): mtbc = m₃ - m₁

    • Calculate the density of the this compound (ρtbc): ρtbc = mtbc / V

Factors Influencing the Density of this compound

Temperature
Purity

The presence of impurities will affect the measured density of this compound. Impurities with a higher density will result in a measured density greater than that of the pure compound, while lower-density impurities will have the opposite effect. It is therefore crucial to use a high-purity grade of this compound for applications where accurate density is critical.

Conclusion: The Importance of Precise Density Measurement

The density of this compound is a fundamental physical property with significant practical implications in organic synthesis and drug development. An accurate understanding and experimental determination of this value are essential for ensuring the reproducibility, scalability, and efficiency of chemical processes. The protocol outlined in this guide provides a robust and reliable method for obtaining precise density measurements, empowering researchers and scientists to confidently utilize this versatile building block in their synthetic endeavors.

References

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  • METHOD 24—DETERMINATION OF VOLATILE MATTER CONTENT, WATER CONTENT, DENSITY, VOLUME SOLIDS, AND WEIGHT SOLIDS OF SURFACE CO - EPA. [Link]

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A Technical Guide to the Safe Handling of tert-Butyl Crotonate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl crotonate is a valuable ester in organic synthesis, frequently employed as a reactant and intermediate in the development of pharmaceuticals, agrochemicals, and fragrances.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this chemical. Moving beyond a simple recitation of data sheet points, we will explore the causality behind safety procedures, ensuring that every protocol is a self-validating system for risk mitigation in the laboratory environment.

Chemical and Physical Identity

A foundational understanding of a substance's properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform the specific control measures required.

PropertyValueSource(s)
Chemical Name tert-Butyl (E)-2-butenoate[2][3][4]
Synonyms Crotonic Acid tert-Butyl Ester[2][4]
CAS Number 79218-15-8[1][2][3]
Molecular Formula C₈H₁₄O₂[1][2][4]
Molecular Weight 142.20 g/mol [3]
Appearance Colorless to almost colorless clear liquid[1][4]
Boiling Point 82 °C @ 97 mmHg[1][2][4]
Density 0.89 g/cm³[1][2][4]
Flash Point 23 °C (73.4 °F)[1][2][3][4]
Storage Temperature 2-8 °C (Refrigerator)[2][3][4]
Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards. Understanding the "why" behind this classification is crucial for appreciating the associated risks.

GHS ClassificationHazard StatementPictogramRationale and Implications for the Researcher
Flammable Liquids, Category 3 H226: Flammable liquid and vapor.[3]🔥The flash point of 23 °C is close to standard room temperature.[1][2][3] This means that at ambient temperatures, the liquid can release enough vapor to form an ignitable mixture with air. Any nearby ignition source—a spark from equipment, static discharge, or an open flame—can lead to a fire or flashback.[5]
Serious Eye Damage, Category 1 H318: Causes serious eye damage.[3]corrosiveThis is a more severe classification than eye irritation and indicates a risk of irreversible damage upon contact. The chemical's properties can cause significant injury to the cornea and other eye tissues. This classification mandates the use of robust eye protection beyond standard safety glasses.
Skin Irritation, Category 2 H315: Causes skin irritation.While less severe than its effect on the eyes, the substance can cause inflammation, redness, and discomfort upon skin contact. This necessitates the consistent use of appropriate chemical-resistant gloves and immediate decontamination upon exposure.

Signal Word: Danger [3]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "hierarchy of controls," prioritizing strategies that offer the highest level of protection. This systematic approach is fundamental to creating a safe research environment.

3.1 Engineering Controls: The Primary Barrier

Engineering controls are designed to isolate the researcher from the hazard. For this compound, the focus is on managing its flammability and potential for vapor exposure.

  • Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow prevents flammable vapors from accumulating in the lab's atmosphere and protects the user from inhaling the substance.

  • Grounding and Bonding: The low flash point necessitates strict control of static electricity. When transferring the liquid between metal containers, the containers must be grounded and bonded to prevent the buildup of a static charge that could spark and ignite the vapors.[6][7]

  • Explosion-Proof Equipment: All electrical equipment used in the immediate vicinity of handling (e.g., stir plates, vacuum pumps) should be intrinsically safe or explosion-proof to eliminate potential ignition sources.[6]

G cluster_hood Chemical Fume Hood reagent This compound (Source Container) receiving Receiving Flask reagent->receiving Cannula or Syringe Transfer ground_clip1 reagent->ground_clip1 stir_plate Stir Plate (Explosion-Proof) receiving->stir_plate ground_clip2 receiving->ground_clip2 ground_wire building_ground ground_wire->building_ground Grounding ground_clip1->ground_wire Bonding ground_clip2->ground_wire operator Researcher (with PPE) operator->reagent

Caption: Workflow for safe transfer, emphasizing engineering controls.

3.2 Administrative Controls: Self-Validating Protocols

These are the safe work practices and procedures that researchers must follow.

Protocol: Handling and Dispensing this compound

  • Pre-Operation Safety Check:

    • Rationale: Proactive hazard assessment prevents incidents.

    • Action: Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially combustibles.[8] Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: dry chemical or CO₂).[6][7]

  • Donning Personal Protective Equipment (PPE):

    • Rationale: Provides the final barrier of protection.

    • Action: Wear a flame-resistant lab coat, chemical splash goggles (not safety glasses), and appropriate chemical-resistant gloves (e.g., nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended use).

  • Preparing for Transfer:

    • Rationale: Minimizes fire risk from static discharge.

    • Action: If transferring between metal containers, connect grounding and bonding wires.[6][7] Use only non-sparking tools made of materials like brass or bronze.[6]

  • Dispensing the Chemical:

    • Rationale: Controls the release of the substance and its vapors.

    • Action: Work deep within the fume hood. Open the container slowly to release any pressure. Use a syringe or cannula for transfers to minimize vapor release and prevent spills.

  • Post-Handling Procedure:

    • Rationale: Ensures safe cleanup and storage.

    • Action: Tightly close the container.[6] Decontaminate any surfaces that may have been exposed. Dispose of contaminated materials (e.g., syringe tips, wipes) in a designated, sealed waste container.

3.3 Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it protects the individual from exposure. Its selection must be directly informed by the GHS hazards.

  • Eye/Face Protection: Due to the H318 classification ("Causes serious eye damage"), chemical splash goggles are mandatory .[9] A face shield worn over goggles is recommended for larger volume transfers.

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Wear chemical-resistant gloves at all times.[3][9] Contaminated gloves must be removed immediately using the proper technique and disposed of correctly.

  • Respiratory Protection: When used within a functioning fume hood, respiratory protection is typically not required. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a respirator with an appropriate organic vapor cartridge would be necessary.

Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • Temperature: Store in a refrigerator between 2-8°C, as recommended.[2][3][4] This helps to reduce the vapor pressure, lowering the concentration of flammable vapors.

  • Location: Store in a designated flammable liquids cabinet. The storage area should be cool, dry, and well-ventilated.[7]

  • Container: Keep the container tightly closed to prevent vapor escape and contamination.[6]

  • Ignition Sources: The storage area must be free of all heat, sparks, and open flames.[6]

  • Incompatibilities: Store away from strong oxidizing agents, which could react exothermically and create a fire or explosion hazard.[9]

Emergency Protocols: A Plan for When Things Go Wrong
5.1 Accidental Release and Spill Response

Immediate and correct action during a spill is vital to prevent escalation.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, flammable vapors are spreading, or you feel unsafe, evacuate and activate the fire alarm.

  • Control Ignition Sources: Immediately eliminate all potential ignition sources.[6][10]

  • Ventilate: Ensure the fume hood is operating to contain and exhaust vapors.

  • Contain & Absorb (for small spills): If the spill is small and you are trained to handle it, contain it with a non-combustible absorbent material like sand, silica gel, or a commercial sorbent.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Dispose: Using non-sparking tools, carefully collect the absorbed material into a sealable, properly labeled waste container for hazardous chemical disposal.[9][10]

G action action stop EVACUATE AREA Call Emergency Response start Spill Occurs q1 Is the spill large or uncontained? start->q1 q1->stop Yes q2 Are you trained and equipped to handle it? q1->q2 No q2->stop No action1 Alert others in the area Eliminate ignition sources q2->action1 Yes action2 Contain spill with inert absorbent action1->action2 action3 Collect material with non-sparking tools action2->action3 action4 Place in sealed container for hazardous waste disposal action3->action4

Caption: Decision flowchart for responding to a chemical spill.

5.2 Fire Response
  • Small Fire: If the fire is small (wastebasket-sized) and you are trained, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher.[6]

  • Large Fire: Do not attempt to fight a large fire. Activate the fire alarm, evacuate the area, and close doors behind you.[8]

  • Container Fire: Containers may explode when heated.[5][10] Cool fire-exposed containers with water spray from a safe distance, but do not apply water directly to the burning chemical.[10]

5.3 First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. This is critical due to the risk of serious eye damage.
Skin Contact Take off immediately all contaminated clothing.[6] Rinse the affected skin area with plenty of soap and water.[7] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[6][7] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms develop.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
References
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The Synthesis of tert-Butyl Crotonate: A Comprehensive Technical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic methodologies for producing tert-butyl crotonate, a valuable unsaturated ester intermediate in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the synthesis of this versatile molecule. We will cover classical esterification techniques, the use of highly reactive acyl chlorides, and modern biocatalytic approaches, culminating in a comparative analysis to guide the selection of the most appropriate method for a given application.

Introduction: The Significance of this compound

This compound ((E)-2-butenoic acid 1,1-dimethylethyl ester) is a key building block in organic synthesis, primarily utilized for its α,β-unsaturated ester functionality and the sterically hindering tert-butyl group.[1] The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable under a variety of nucleophilic and reducing conditions, yet readily cleaved under acidic conditions.[2] This unique combination of reactivity and stability makes this compound a sought-after precursor for the synthesis of more complex molecules, including chiral β-amino acids and other pharmacologically active compounds.[3]

This guide will provide a critical overview of the most prevalent and effective methods for the synthesis of this compound, with a focus on providing actionable intelligence for laboratory and process scale-up.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and challenges:

  • Direct Esterification of Crotonic Acid with tert-Butanol: A classic acid-catalyzed approach.

  • Acylation using Crotonyl Chloride: A high-yielding but potentially hazardous route.

  • Transesterification: An equilibrium-driven process suitable for specific applications.

  • Enzymatic Synthesis: A green and highly selective modern alternative.

The following sections will dissect each of these methodologies, providing not only the "how" but, more importantly, the "why" behind each experimental choice.

Method 1: Direct Acid-Catalyzed Esterification

The direct esterification of crotonic acid with tert-butanol is a fundamentally sound and atom-economical approach. However, the inherent reactivity of tert-butanol presents a significant challenge: under acidic conditions, it readily undergoes dehydration to form isobutylene, a competing and often dominant side reaction.[4] Therefore, the choice of catalyst and reaction conditions is paramount to achieving a successful outcome.

Mechanistic Rationale

The acid-catalyzed esterification follows a well-established mechanism. The acid catalyst protonates the carbonyl oxygen of crotonic acid, thereby increasing the electrophilicity of the carbonyl carbon.[5] This activation facilitates the nucleophilic attack of the hydroxyl group of tert-butanol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford this compound and regenerate the acid catalyst.[5]

G cluster_0 Acid-Catalyzed Esterification Mechanism Crotonic_Acid Crotonic Acid Protonated_Crotonic_Acid Protonated Crotonic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester Protonated Ester tert_Butyl_Crotonate This compound tert_Butanol tert-Butanol H+ H+ H2O H₂O

Catalyst Selection: Navigating the Dehydration Challenge

The key to a successful direct esterification lies in selecting a catalyst that favors esterification over dehydration.

  • Homogeneous Catalysts: While strong mineral acids like sulfuric acid can be used, they often lead to significant isobutylene formation.[6] Milder acids or solid acid catalysts are generally preferred.

  • Heterogeneous (Solid Acid) Catalysts: These are highly advantageous due to their ease of separation and potential for reuse.[7] Examples include:

    • Ion-exchange resins (e.g., Amberlyst): Provide acidic sites within a polymer matrix.

    • Zeolites (e.g., H-ZSM-5): Their shape selectivity can sometimes be exploited to favor the desired reaction.

    • Sulfated Zirconia and other Metal Oxides: Offer strong acid sites on a solid support.[8]

Experimental Protocol: Direct Esterification with a Solid Acid Catalyst

This protocol provides a general framework for the direct esterification of crotonic acid with tert-butanol using a solid acid catalyst.

Materials:

  • Crotonic Acid

  • tert-Butanol (anhydrous is recommended)

  • Solid Acid Catalyst (e.g., Amberlyst-15, pre-dried)

  • Anhydrous Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine crotonic acid, a molar excess of tert-butanol (e.g., 1.5-2 equivalents), and the solid acid catalyst (typically 10-20% by weight of the crotonic acid). Add toluene to the flask.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the solid acid catalyst. Wash the catalyst with fresh solvent to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted crotonic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.[9]

Method 2: Acylation with Crotonyl Chloride

For applications demanding high yields and rapid reaction times, the use of crotonyl chloride is a highly effective, albeit more aggressive, approach. This method circumvents the equilibrium limitations of direct esterification.

Mechanistic Rationale

The reaction of an acyl chloride with an alcohol is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of crotonyl chloride is readily attacked by the oxygen of tert-butanol or a tert-butoxide salt. The reaction is typically very fast and exothermic.

G cluster_1 Acylation with Crotonyl Chloride Crotonyl_Chloride Crotonyl Chloride tert_Butoxide Lithium tert-butoxide Tetrahedral_Intermediate Tetrahedral Intermediate tert_Butyl_Crotonate This compound LiCl LiCl

Experimental Protocol: Synthesis from Crotonyl Chloride and in situ Generated Lithium tert-Butoxide

This protocol is adapted from a patented method and offers a high-yield, atom-economical route.[3]

Materials:

  • Methyllithium (in THF or ether)

  • Acetone

  • Crotonyl Chloride

  • Tetrahydrofuran (THF) or Diethyl Ether (anhydrous)

  • Water

  • Sodium Chloride

Procedure:

  • Preparation of Lithium tert-Butoxide: In a nitrogen-purged, flame-dried flask equipped with a magnetic stirrer and an addition funnel, add methyllithium in THF or ether. Cool the solution to -5°C to 0°C in an ice-salt bath. Slowly add acetone dropwise, ensuring the temperature does not exceed 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Acylation: Cool the freshly prepared lithium tert-butoxide solution. Slowly add crotonyl chloride dropwise, maintaining the reaction temperature below 40°C.

  • Reaction Completion and Workup: After the addition of crotonyl chloride, heat the mixture to reflux and stir for 1 hour. Cool the reaction to 0°C and carefully pour it into ice-cold water containing sodium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with diethyl ether or methyl tert-butyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Method 3: Transesterification

Transesterification involves the conversion of one ester to another by exchanging the alkoxy group.[10] In the context of this compound synthesis, this typically involves reacting a more common crotonate ester, such as methyl or ethyl crotonate, with tert-butanol in the presence of a catalyst.

Mechanistic Considerations

Transesterification can be catalyzed by either acids or bases. The mechanism is analogous to esterification, with the key difference being that the nucleophile is an alcohol and the leaving group is another alcohol. The reaction is reversible and must be driven to completion, often by using a large excess of the reactant alcohol or by removing the lower-boiling alcohol byproduct through distillation.

Practical Implementation

While feasible, transesterification for this compound synthesis is less common than the other methods due to the challenges of driving the equilibrium and the potential for side reactions. However, it can be a useful strategy if a different crotonate ester is readily available as a starting material.

Method 4: Enzymatic Synthesis

The use of enzymes, particularly lipases, as catalysts in organic synthesis represents a significant advancement in green chemistry.[11] Lipases can catalyze esterification reactions with high selectivity and under mild conditions, often avoiding the side reactions and harsh reagents associated with traditional chemical methods.[12]

The Lipase-Catalyzed Mechanism

The catalytic cycle of a lipase typically involves a serine residue in the active site acting as a nucleophile.[13] This serine attacks the carbonyl carbon of the carboxylic acid (or a more activated form), forming a tetrahedral intermediate which then collapses to an acyl-enzyme intermediate, releasing water. The alcohol (tert-butanol) then acts as a nucleophile, attacking the acyl-enzyme intermediate to form another tetrahedral intermediate. This final intermediate collapses to release the ester product and regenerate the enzyme.[14]

G cluster_2 Lipase-Catalyzed Esterification Enzyme_Acid Enzyme + Crotonic Acid Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme_Ester Enzyme + this compound tert_Butanol tert-Butanol H2O H₂O

Advantages and Experimental Considerations
  • High Selectivity: Lipases are often highly chemo-, regio-, and enantioselective.

  • Mild Conditions: Reactions are typically run at or near room temperature and at neutral pH, minimizing side reactions and energy consumption.

  • Reduced Waste: Avoids the use of harsh acids or bases and corrosive reagents.

  • Immobilization: Lipases can be immobilized on solid supports, facilitating catalyst recovery and reuse.

A key consideration for lipase-catalyzed esterification is the management of water. While a small amount of water is necessary for enzyme activity, excess water can promote the reverse hydrolysis reaction. This is often controlled by performing the reaction in a non-polar organic solvent and/or using molecular sieves to sequester the water produced.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound depends on several factors, including the desired scale, available starting materials, purity requirements, and safety considerations. The following table provides a comparative overview of the methods discussed.

Method Starting Materials Typical Yield Key Advantages Key Disadvantages Ideal Application
Direct Esterification Crotonic Acid, tert-ButanolModerate to GoodAtom economical, relatively safe starting materials.Equilibrium limited, potential for tert-butanol dehydration.Lab-scale synthesis where moderate yields are acceptable.
Acylation Crotonyl Chloride, tert-Butanol or tert-ButoxideHigh to ExcellentHigh yielding, fast reaction.Crotonyl chloride is corrosive and moisture-sensitive.High-purity, large-scale synthesis where handling of reactive reagents is feasible.
Transesterification Other Crotonate Esters, tert-ButanolVariableCan utilize readily available crotonate esters.Equilibrium limited, may require large excess of tert-butanol.Niche applications where specific crotonate esters are available as starting materials.
Enzymatic Synthesis Crotonic Acid, tert-ButanolGood to HighHighly selective, environmentally friendly, mild conditions.Enzymes can be expensive, slower reaction times.Synthesis of high-value, chiral compounds; green chemistry applications.

Purification and Characterization

Regardless of the synthetic route, the final product, this compound, typically requires purification.

  • Fractional Distillation: This is the most common method for purifying this compound.[9] Due to its relatively low boiling point (approximately 82°C at 97 mmHg), vacuum distillation is employed to prevent decomposition.[15]

  • Chromatography: For very high purity requirements, silica gel column chromatography can be used, although this is less practical for large-scale production.

The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (C=O stretch of the ester, C=C stretch of the alkene).

Industrial Production Considerations

On an industrial scale, the choice of synthesis method is heavily influenced by economic and safety factors. While the acylation route offers high yields, the handling of large quantities of crotonyl chloride poses significant safety and environmental challenges. Therefore, catalytic methods, particularly those employing heterogeneous catalysts, are often favored for large-scale production due to their potential for continuous processing, catalyst recycling, and reduced waste generation. The development of robust and highly active solid acid catalysts is a key area of research for the industrial production of this compound.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own distinct advantages and limitations. For laboratory-scale synthesis, direct esterification with a solid acid catalyst offers a good balance of efficiency and safety. When high yields are paramount, the use of crotonyl chloride is a powerful option, provided the necessary safety precautions are taken. The emergence of biocatalysis with lipases presents an exciting avenue for the green and highly selective synthesis of this compound and its derivatives. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers and process chemists to select and optimize the most suitable synthetic route for their specific needs, paving the way for further innovation in the application of this versatile chemical intermediate.

References

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An In-Depth Technical Guide to (E)-2-Butenoic Acid 1,1-Dimethylethyl Ester (Tert-Butyl Crotonate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Butenoic acid 1,1-dimethylethyl ester, commonly known as tert-butyl crotonate, is a versatile α,β-unsaturated ester that serves as a valuable building block in organic synthesis. Its unique structural features, including a sterically hindered tert-butyl group and an electrophilic double bond, impart distinct reactivity that is leveraged in a variety of chemical transformations. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science. We will delve into the mechanistic underpinnings of its characteristic reactions and provide field-proven insights for its effective utilization in a research and development setting.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] The presence of the bulky tert-butyl group significantly influences its physical and chemical properties, rendering it less susceptible to hydrolysis under neutral or mildly acidic conditions compared to its less sterically hindered counterparts. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.20 g/mol [2][3]
CAS Number 79218-15-8[2][3]
Appearance Colorless liquid[1][4]
Boiling Point 82 °C at 97 mmHg[4]
Density 0.89 g/cm³[4]
Refractive Index (n20/D) 1.425[2]
Flash Point 23 °C (73.4 °F)[2]
Solubility Soluble in common organic solvents.
Storage Temperature 2-8°C[2]
Spectroscopic Data

The structural elucidation of this compound is readily achieved through standard spectroscopic techniques. The following are characteristic spectral data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by the presence of a singlet for the nine equivalent protons of the tert-butyl group, and distinct signals for the vinyl and methyl protons of the crotonate moiety. The large coupling constant between the vinyl protons is indicative of their trans relationship.

    • Predicted Chemical Shifts (CDCl₃, 300 MHz): δ 6.95 (dq, 1H, J = 15.6, 6.9 Hz), 5.80 (dq, 1H, J = 15.6, 1.8 Hz), 1.85 (dd, 3H, J = 6.9, 1.8 Hz), 1.45 (s, 9H).[5][6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the olefinic carbons, and the methyl carbons.

    • Predicted Chemical Shifts (CDCl₃, 75 MHz): δ 165.8 (C=O), 143.5 (CH), 123.0 (CH), 80.0 (C), 28.2 (3 x CH₃), 17.9 (CH₃).[7][8]

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Characteristic Peaks (neat): ν ~2970 cm⁻¹ (C-H stretch, sp³), ~1720 cm⁻¹ (C=O stretch, ester), ~1650 cm⁻¹ (C=C stretch), ~1150 cm⁻¹ (C-O stretch).[9][10]

  • MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns. A prominent fragmentation pathway is the loss of isobutylene (56 amu) to form the crotonic acid radical cation.[11][12]

    • Expected m/z values: 142 (M⁺), 86, 69, 57, 41.

Synthesis and Purification

The synthesis of this compound can be achieved through several methods. The choice of method often depends on the scale of the reaction, availability of starting materials, and desired purity.

Esterification of Crotonic Acid

A common laboratory-scale synthesis involves the direct esterification of crotonic acid with tert-butanol. Due to the propensity of tert-butanol to undergo elimination in the presence of strong acids, careful selection of the catalyst and reaction conditions is crucial.[13]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crotonic acid (1.0 equiv), an excess of tert-butanol (2.0-3.0 equiv), and a suitable non-polar solvent such as benzene or toluene.

  • Add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~5 mol%).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the removal of water using a Dean-Stark apparatus.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to afford pure (E)-2-Butenoic acid 1,1-dimethylethyl ester.

Causality Behind Experimental Choices: The use of an excess of tert-butanol and the removal of water drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. A non-polar solvent that forms an azeotrope with water is chosen to facilitate its removal. A mild workup with sodium bicarbonate is essential to prevent any acid-catalyzed hydrolysis of the product.

Reaction of Crotonyl Chloride with Lithium Tert-Butoxide

For larger-scale preparations or when avoiding strong acidic conditions is necessary, the reaction of crotonyl chloride with a pre-formed alkoxide is a viable alternative. A patented method describes the in situ generation of lithium tert-butoxide from methyllithium and acetone, which then reacts with crotonyl chloride.[14]

G cluster_0 Step 1: In Situ Generation of Lithium Tert-Butoxide cluster_1 Step 2: Esterification MeLi Methyllithium (MeLi) LiOtBu Lithium Tert-Butoxide MeLi->LiOtBu + Acetone in THF/ether, -5 to 0 °C Acetone Acetone Acetone->LiOtBu CrotonylCl Crotonyl Chloride Product This compound CrotonylCl->Product + Lithium Tert-Butoxide Reflux

Caption: Generalized mechanism of a Michael addition to this compound.

The diastereoselectivity of Michael additions to this compound can often be controlled by the choice of nucleophile, catalyst, and reaction conditions. [15][16]The steric bulk of the tert-butyl group can direct the incoming nucleophile to the opposite face of the molecule, leading to high levels of stereocontrol.

Diels-Alder Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with a variety of dienes to form six-membered rings. [17][18]The stereochemical outcome of the Diels-Alder reaction is governed by the well-established "endo rule," although steric interactions involving the tert-butyl group can sometimes favor the formation of the exo product. [17]

G Start Combine this compound and Diene in a suitable solvent Heat Heat the reaction mixture to reflux Start->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Workup Cool, perform aqueous workup, and extract with an organic solvent Monitor->Workup Purify Dry, concentrate, and purify the crude product (e.g., by column chromatography) Workup->Purify Characterize Characterize the Diels-Alder adduct by spectroscopic methods Purify->Characterize

Caption: A typical experimental workflow for a Diels-Alder reaction involving this compound.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of important organic molecules, particularly in the pharmaceutical industry.

Synthesis of Chiral β-Amino Acids

One of the most significant applications of this compound is in the synthesis of chiral β-amino acids and their derivatives. For instance, it is a precursor to chiral tert-butyl β-aminobutyrate, a valuable building block for various pharmaceuticals. [14]The synthesis often involves a stereoselective conjugate addition of a nitrogen nucleophile to the this compound backbone.

Precursor in Natural Product Synthesis

The versatile reactivity of this compound makes it a useful starting material in the total synthesis of complex natural products. Its ability to introduce a four-carbon unit with a protected carboxylic acid functionality is highly advantageous. While specific examples directly citing this compound in the total synthesis of prominent natural products can be found in specialized literature, its structural motif is a common feature in retrosynthetic analysis.

Role in the Synthesis of Oseltamivir (Tamiflu®)

While not always a direct starting material in all reported syntheses, the structural elements of this compound are relevant to the construction of key intermediates in the synthesis of the antiviral drug oseltamivir (Tamiflu®). [1][19][20][21][22]The synthesis of oseltamivir often involves the stereocontrolled introduction of amino and ether functionalities onto a cyclohexene ring, and strategies employing Michael additions to α,β-unsaturated esters are conceptually similar to the reactivity of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. [2]It can cause serious eye damage. [2]It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Hazard Statements: H226 (Flammable liquid and vapor), H318 (Causes serious eye damage). [2]* Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [2]

Conclusion

(E)-2-Butenoic acid 1,1-dimethylethyl ester is a valuable and versatile reagent in modern organic synthesis. Its well-defined reactivity, particularly in Michael additions and Diels-Alder reactions, coupled with the modulating influence of the sterically demanding tert-butyl group, allows for the controlled construction of complex molecular frameworks. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a foundation for its effective use in research and development, especially within the pharmaceutical industry. A thorough understanding of its reactivity and handling requirements will enable chemists to harness the full potential of this important synthetic building block.

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  • ResearchGate. (2020). (PDF) The simplest Diels–Alder reactions are not endo-selective. [Link]

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  • SpectraBase. (n.d.). Tert.-butyl-beta-aminocrotonate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Wang, Y., et al. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6666–6670. [Link]

  • Organic Syntheses. (n.d.). 3-methylheptanoic acid. [Link]

  • Liu, Y., et al. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 27(5), 1234-1240. [Link]

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Spectroscopic Data of tert-Butyl Crotonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl crotonate (tert-butyl (E)-but-2-enoate), a valuable reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental insights behind the structural elucidation of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound, with the chemical formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , is an α,β-unsaturated ester.[1] Its structure, featuring a reactive alkene and a sterically hindered tert-butyl ester group, makes it a versatile building block in various chemical transformations. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation grounded in fundamental principles and experimental best practices.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key features of this compound that influence its spectral properties are the ethylenic protons and carbons, the carbonyl group of the ester, and the magnetically equivalent methyl protons of the tert-butyl group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals provide a detailed picture of the proton environment.

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Summary:
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.48singlet9H(CH₃)₃C-
b1.87doublet of doublets3HCH₃-CH=
c5.76doublet of quartets1H=CH-CO
d6.85doublet of quartets1HCH₃-CH=
Interpretation and Causality:
  • Signal (a) at 1.48 ppm: This singlet, integrating to nine protons, is characteristic of the tert-butyl group. The nine protons are chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds, resulting in a single, sharp signal. Its upfield chemical shift is expected for protons on sp³-hybridized carbons shielded by the electron density of the alkyl group.

  • Signal (b) at 1.87 ppm: This signal, integrating to three protons, corresponds to the methyl group attached to the double bond. The multiplicity is a doublet of doublets due to coupling with the two olefinic protons.

  • Signal (c) at 5.76 ppm: This downfield signal, integrating to one proton, is assigned to the proton on the α-carbon relative to the carbonyl group. Its chemical shift is significantly influenced by the deshielding effect of the adjacent carbonyl and the double bond. The multiplicity is a doublet of quartets, arising from coupling to the trans-olefinic proton and the protons of the adjacent methyl group.

  • Signal (d) at 6.85 ppm: This is the most downfield proton, integrating to one, and is assigned to the β-proton of the crotonate moiety. It experiences strong deshielding from both the carbonyl group (through conjugation) and the double bond. Its multiplicity is a doublet of quartets due to coupling with the cis-olefinic proton and the protons of the methyl group.

G cluster_nmr ¹H NMR Interpretation Workflow cluster_analysis Signal Analysis Details A Sample Preparation (this compound in CDCl₃) B Data Acquisition (400 MHz NMR) A->B C Spectrum Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Signal Analysis C->D D1 Chemical Shift (δ) - Identify electronic environment D->D1 D2 Integration - Determine proton ratio D->D2 D3 Multiplicity (Splitting) - Deduce neighboring protons D->D3 D4 Coupling Constants (J) - Confirm connectivity D->D4

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Experimental Protocol:

The ¹³C NMR spectrum is acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is used to produce a spectrum with single lines for each unique carbon atom.

Data Summary:
Chemical Shift (δ, ppm)Assignment
17.9CH₃-CH=
28.2(CH₃)₃C-
80.0(CH₃)₃C-
123.4=CH-CO
143.5CH₃-CH=
165.8C=O
Interpretation and Causality:
  • 17.9 ppm: This upfield signal corresponds to the methyl carbon of the crotonate moiety.

  • 28.2 ppm: This signal is assigned to the three equivalent methyl carbons of the tert-butyl group.

  • 80.0 ppm: This signal represents the quaternary carbon of the tert-butyl group, which is shifted downfield due to its attachment to the electron-withdrawing oxygen atom.

  • 123.4 ppm and 143.5 ppm: These are the signals for the two sp²-hybridized carbons of the double bond. The carbon alpha to the carbonyl (123.4 ppm) is more shielded than the beta carbon (143.5 ppm).

  • 165.8 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional group. The significant deshielding is due to the electronegativity of the two attached oxygen atoms and the sp² hybridization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

An IR spectrum of neat this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed on the ATR crystal, and the spectrum is recorded.

Data Summary:
Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (sp³)
~1720StrongC=O stretch (ester)
~1650MediumC=C stretch (alkene)
~1150StrongC-O stretch (ester)
Interpretation and Causality:
  • ~2980 cm⁻¹: The strong absorption band in this region is due to the stretching vibrations of the C-H bonds in the methyl and tert-butyl groups.

  • ~1720 cm⁻¹: This very strong and sharp absorption is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The position of this band is indicative of a saturated ester.

  • ~1650 cm⁻¹: The medium intensity absorption corresponds to the C=C stretching vibration of the alkene.

  • ~1150 cm⁻¹: The strong absorption in the fingerprint region is attributed to the C-O single bond stretching vibration of the ester group.

G cluster_ir IR Spectroscopy Logic cluster_peaks Characteristic Absorptions A IR Radiation B This compound Sample A->B C Vibrational Excitation B->C D Detector C->D E IR Spectrum D->E P1 ~1720 cm⁻¹ C=O Stretch E->P1 P2 ~1650 cm⁻¹ C=C Stretch E->P2 P3 ~1150 cm⁻¹ C-O Stretch E->P3

Caption: Logic diagram for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

A mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole). The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Summary:
m/zRelative Intensity (%)Assignment
1425[M]⁺ (Molecular Ion)
85100[M - C₄H₉]⁺
5780[C₄H₉]⁺
4160[C₃H₅]⁺
Interpretation and Causality:
  • m/z 142: This peak corresponds to the molecular ion [M]⁺, confirming the molecular weight of this compound.

  • m/z 85: This is the base peak (most intense) and results from the loss of a tert-butyl radical (•C(CH₃)₃) from the molecular ion. This fragmentation is highly favorable due to the stability of the resulting acylium ion.

  • m/z 57: This prominent peak is due to the formation of the stable tert-butyl cation [C(CH₃)₃]⁺.

  • m/z 41: This peak can be attributed to the allyl cation [CH₂=CH-CH₂]⁺, a common fragment in molecules containing a three-carbon chain.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the comprehensive characterization of this compound. Each technique offers a unique and complementary piece of structural information, and together, they unequivocally confirm the identity and purity of the compound. This in-depth understanding of the spectroscopic data is essential for any researcher or scientist utilizing this compound in their work, ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of tert-Butyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability, storage, and handling of tert-butyl crotonate, a key monomer and synthetic intermediate. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical information on degradation pathways, including hydrolysis and polymerization, and offers evidence-based strategies for mitigation. The guide details optimal storage conditions, outlines incompatibilities, and proposes a framework for analytical monitoring of stability. By elucidating the chemical principles that govern the stability of this compound, this whitepaper aims to ensure its integrity and proper use in research and manufacturing environments.

Introduction: The Chemical Profile of this compound

This compound, also known as tert-butyl (E)-2-butenoate, is an unsaturated ester with the chemical formula C₈H₁₄O₂.[1] It is a colorless liquid with a fruity odor, recognized for its utility as a monomer in polymerization reactions and as a versatile reagent in organic synthesis.[2] Its molecular structure, featuring a sterically hindered tert-butyl group adjacent to the ester linkage and a reactive carbon-carbon double bond, dictates its unique chemical behavior and stability profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 79218-15-8
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless to almost colorless, clear liquid
Boiling Point 82 °C at 97 mmHg
Flash Point 23 °C (73.4 °F)
Refractive Index n20/D 1.425
Storage Temperature 2-8°C

Sources:[3]

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: hydrolysis of the ester linkage and polymerization of the carbon-carbon double bond. Understanding the mechanisms and catalysts of these reactions is paramount for maintaining the compound's purity and integrity.

Hydrolysis: The Role of pH

Ester hydrolysis is a critical degradation pathway for this compound, which can be catalyzed by both acids and bases.[2]

Under acidic conditions, the hydrolysis of this compound proceeds via a unimolecular AAL1 mechanism. This pathway is favored due to the stability of the resulting tert-butyl carbocation intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric hindrance of the tert-butyl group, the subsequent step involves the cleavage of the alkyl-oxygen bond, forming a stable tertiary carbocation and crotonic acid. This carbocation can then be deprotonated to form isobutylene.

Diagram 1: Acid-Catalyzed Hydrolysis of this compound

cluster_products Products TBC This compound Protonated_TBC Protonated Ester TBC->Protonated_TBC + H⁺ H_plus H⁺ Protonated_TBC->TBC - H⁺ Crotonic_Acid Crotonic Acid Protonated_TBC->Crotonic_Acid tBu_cation tert-Butyl Cation Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺ H2O H₂O H3O_plus H₃O⁺

Caption: Acid-catalyzed hydrolysis proceeds via a stable tert-butyl cation.

In the presence of a base, such as sodium hydroxide, this compound undergoes hydrolysis through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the tert-butoxide leaving group, yielding crotonic acid. The crotonic acid is then deprotonated by the base to form the carboxylate salt, driving the reaction to completion.

Diagram 2: Base-Catalyzed Hydrolysis of this compound

cluster_products Products TBC This compound Tetrahedral_Intermediate Tetrahedral Intermediate TBC->Tetrahedral_Intermediate + OH⁻ OH_minus OH⁻ Tetrahedral_Intermediate->TBC - OH⁻ Crotonic_Acid Crotonic Acid Tetrahedral_Intermediate->Crotonic_Acid tBuO_minus tert-Butoxide Crotonate Crotonate Anion Crotonic_Acid->Crotonate + OH⁻ tBuOH tert-Butanol tBuO_minus->tBuOH + H₂O

Caption: Base-catalyzed hydrolysis results in the formation of a carboxylate salt.

Polymerization

The carbon-carbon double bond in the crotonate moiety makes this compound susceptible to polymerization. This process can be initiated by heat, light, or the presence of radical initiators. Uncontrolled polymerization can lead to an increase in viscosity, the formation of solid precipitates, and a decrease in the purity of the material. The steric hindrance provided by the tert-butyl group can somewhat moderate the rate of polymerization compared to less hindered acrylates.

Recommended Storage and Handling

To maintain the stability and quality of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential polymerization and degradation reactions.
Atmosphere Inert gas (e.g., nitrogen, argon)Prevents oxidation and moisture-induced hydrolysis.
Light Amber or opaque containersProtects from light-initiated polymerization.
Container Tightly sealed, appropriate materialPrevents contamination and reaction with container material.
Incompatible Materials

Contact with certain substances can accelerate the degradation of this compound. It is crucial to avoid storage and handling in proximity to these materials.

Table 3: Incompatible Materials

Class of MaterialExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, nitrates, perchloratesCan initiate uncontrolled polymerization and oxidation.
Strong Acids Hydrochloric acid, sulfuric acidCatalyze hydrolysis of the ester linkage.
Strong Bases Sodium hydroxide, potassium hydroxideCatalyze hydrolysis (saponification) of the ester.
Radical Initiators Azo compounds, peroxidesCan initiate polymerization of the double bond.
Use of Stabilizers

For long-term storage, the addition of a stabilizer may be necessary to inhibit polymerization. Phenolic compounds are commonly used as stabilizers for unsaturated esters.

Table 4: Potential Stabilizers for this compound

StabilizerTypical ConcentrationMechanism of Action
Hydroquinone (HQ) 100-1000 ppmRadical scavenger, inhibits polymerization.
Mono-tert-butylhydroquinone (MTBHQ) 100-1000 ppmRadical scavenger with good solubility in organic media.
2,5-Di-tert-butylhydroquinone (DTBHQ) 100-1000 ppmEffective at improving storage stability with minimal impact on reactivity.

Source: General knowledge on stabilizers for unsaturated esters.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and quantifying any degradation products. Gas chromatography with a flame ionization detector (GC-FID) is a suitable technique for this purpose due to the volatility of this compound and its expected degradation products.

Representative GC-FID Method for Purity and Stability Analysis

The following is a representative GC-FID method that can be adapted and validated for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

  • Data Analysis: Integrate the peak areas of this compound and any observed degradation products. Purity can be calculated using the area percent method.

Diagram 3: Workflow for GC-FID Stability Analysis

Sample_Prep Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection (1 µL) Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition and Integration Detection->Data_Acquisition Analysis Purity Calculation and Degradant Quantification Data_Acquisition->Analysis

Caption: A typical workflow for the analysis of this compound stability by GC-FID.

Forced Degradation Studies

To validate the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies should be performed. These studies involve subjecting this compound to stress conditions that are more severe than those encountered during routine storage and handling.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid or neat sample of this compound to elevated temperatures (e.g., 80 °C) for an extended period.

  • Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

The stressed samples should then be analyzed by the validated GC-FID method to assess the extent of degradation and to separate the degradation products from the parent compound.

Conclusion

The stability of this compound is a critical factor in its successful application in research and development. The primary degradation pathways of hydrolysis and polymerization can be effectively mitigated through careful control of storage conditions, including temperature, atmosphere, and light exposure. The use of appropriate stabilizers can further enhance long-term stability. A validated, stability-indicating analytical method, such as the representative GC-FID method outlined herein, is essential for monitoring the purity and integrity of this compound over time. By implementing the principles and protocols detailed in this guide, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate.

References

Methodological & Application

The Art of Reversible Covalent Modification: A Guide to Using tert-Butyl Crotonate as a Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The judicious choice of a protecting group can be the deciding factor between a high-yielding, clean reaction and a complex mixture of undesired byproducts. This guide provides an in-depth exploration of tert-butyl crotonate, a versatile reagent for the protection of alcohols and amines, offering a unique combination of stability and controlled, acid-labile cleavage.

This document is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying mechanistic principles to empower rational decision-making in complex synthetic designs.

Introduction: The Rationale for Protection via Michael Addition

At its core, the use of this compound as a protecting group leverages the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the nucleophiles are the hydroxyl groups of alcohols or the amino groups of primary and secondary amines, and the Michael acceptor is this compound.

The resulting protected compound is a 3-(alkoxy)butanoate or a 3-(amino)butanoate, respectively. The key to this strategy lies in the robust nature of the newly formed carbon-oxygen or carbon-nitrogen bond under a variety of conditions, coupled with the inherent acid sensitivity of the tert-butyl ester, which allows for clean and efficient deprotection.

The primary advantages of using this compound include:

  • Stability: The resulting protected group is stable to a wide range of non-acidic reagents and reaction conditions.

  • Mild Introduction: The protection reaction can often be carried out under mild, base-catalyzed conditions.

  • Controlled Cleavage: The tert-butyl group can be selectively removed under acidic conditions, often with high yields. This acid-lability is a hallmark of tert-butyl protecting groups in general, including the widely used tert-butoxycarbonyl (Boc) group for amines and tert-butyl ethers for alcohols.[1][2]

  • Orthogonality: The acid-labile nature of this protecting group allows for orthogonal protection strategies in the presence of other protecting groups that are cleaved under different conditions (e.g., base-labile or hydrogenolysis-labile groups).[1]

The Chemistry of Protection and Deprotection

Mechanism of Protection: A Base-Catalyzed Michael Addition

The protection of an alcohol or amine with this compound is typically achieved through a base-catalyzed Michael addition. A suitable base deprotonates the alcohol or amine, generating a more potent nucleophile (an alkoxide or an amide anion) that then attacks the β-carbon of the α,β-unsaturated ester. The resulting enolate is then protonated to yield the final protected product.

G

Caption: Mechanism of alcohol protection using this compound.

Mechanism of Deprotection: Acid-Catalyzed Cleavage

The deprotection step relies on the acid-catalyzed cleavage of the tert-butyl ester. Protonation of the carbonyl oxygen of the ester makes the carbonyl carbon more electrophilic. Subsequent cleavage of the carbon-oxygen bond of the tert-butyl group leads to the formation of a stable tert-butyl carbocation and the free carboxylic acid. The tert-butyl cation is then typically quenched by a nucleophile or eliminated to form isobutylene.[3][4]

G

Caption: Mechanism of acid-catalyzed deprotection.

Experimental Protocols

The following protocols provide a general framework for the protection and deprotection of alcohols and amines using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of a Primary Alcohol

This protocol describes a general procedure for the base-catalyzed Michael addition of a primary alcohol to this compound.

Materials:

  • Primary alcohol

  • This compound

  • Potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous THF, add a catalytic amount of a strong base such as potassium tert-butoxide (0.1 equiv) or DBU (0.1 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.

ParameterConditionRationale
Base KOtBu or DBU (catalytic)A strong, non-nucleophilic base is required to generate the alkoxide in situ.[5][6]
Solvent Anhydrous THFA polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate for most primary alcohols.
Work-up Saturated aq. NH₄ClA mild acidic quench to neutralize the base and any remaining alkoxide.
Protocol 2: Protection of a Primary or Secondary Amine

This protocol outlines a general procedure for the Michael addition of a primary or secondary amine to this compound.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) and this compound (1.1 equiv) in an appropriate solvent such as DCM or MeCN.

  • Stir the reaction mixture at room temperature. For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Often not requiredAmines are generally nucleophilic enough to undergo Michael addition without a catalyst.
Solvent DCM or MeCNAprotic solvents that are compatible with the reactants.
Temperature Room Temperature to 50 °CDependent on the nucleophilicity of the amine.
Work-up Saturated aq. NaHCO₃To remove any acidic impurities.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for the cleavage of the tert-butyl ester using trifluoroacetic acid.

Materials:

  • Protected alcohol or amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the protected compound in DCM (e.g., 0.1 M solution).

  • Add TFA (5-10 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).[7]

  • Carefully concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • Dissolve the residue in a suitable organic solvent (e.g., EtOAc) and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.

ParameterConditionRationale
Acid Trifluoroacetic acid (TFA)A strong acid that efficiently cleaves the tert-butyl ester.[3]
Solvent Dichloromethane (DCM)A common solvent for TFA-mediated deprotections.
Temperature 0 °C to Room TemperatureControls the rate of the reaction and minimizes potential side reactions.
Work-up Saturated aq. NaHCO₃To neutralize the strong acid (TFA).
Protocol 4: Deprotection using Hydrochloric Acid (HCl)

This protocol provides an alternative method for deprotection using hydrochloric acid.

Materials:

  • Protected alcohol or amine

  • Hydrochloric acid (e.g., 4 M in 1,4-dioxane or concentrated aqueous HCl)

  • 1,4-Dioxane or ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the protected compound in a suitable solvent such as 1,4-dioxane or EtOAc.

  • Add a solution of HCl (e.g., 4 M in 1,4-dioxane) or concentrated aqueous HCl.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product into an organic solvent (e.g., EtOAc).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected compound.

ParameterConditionRationale
Acid Hydrochloric acid (HCl)A common and effective strong acid for tert-butyl ester cleavage.[4]
Solvent 1,4-Dioxane or EtOAcSolvents that are stable to acidic conditions.
Temperature Room TemperatureGenerally sufficient for the deprotection to proceed.
Work-up Saturated aq. NaHCO₃To neutralize the excess HCl.

Data and Applications

The utility of this compound as a protecting group is exemplified in various synthetic contexts. For instance, in the synthesis of chiral 3-aminobutanol derivatives, which are important building blocks for pharmaceuticals, this compound has been employed as a key starting material.[8][9] The Michael addition of a chiral amine to this compound allows for the stereoselective introduction of the amino group, and the resulting tert-butyl ester can be subsequently reduced or hydrolyzed.

Table of Deprotection Conditions for tert-Butyl Esters and Ethers:

Reagent(s)Solvent(s)TemperatureComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTStandard, efficient method.[3]
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl AcetateRoom TemperatureCommon and effective alternative to TFA.[4]
Phosphoric Acid (aq.)-Room TemperatureA milder, environmentally benign option.[10]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureLewis acid catalyst, can offer different selectivity.[11]
Cerium(III) Chloride/Sodium IodideAcetonitrile40-70 °CLewis acid system for mild cleavage.[12]
Fluorinated Alcohols (TFE, HFIP)-Reflux or MicrowaveCan effect thermolytic cleavage.[10]

Troubleshooting and Considerations

  • Incomplete Protection: If the protection reaction is sluggish, consider using a stronger base (for alcohols), increasing the reaction temperature, or using a more polar aprotic solvent.

  • Side Reactions during Deprotection: The formation of the tert-butyl cation during acidic deprotection can lead to alkylation of other nucleophilic sites in the molecule. The addition of a scavenger, such as anisole or thioanisole, can help to trap the carbocation and prevent these side reactions.[13]

  • Chemoselectivity: The choice of deprotection conditions is crucial when other acid-sensitive protecting groups are present. Milder acidic conditions (e.g., aqueous phosphoric acid) may allow for the selective cleavage of the tert-butyl ester in the presence of more robust acid-labile groups.[10]

  • Orthogonal Strategies: The acid-labile nature of the protecting group derived from this compound makes it a valuable component of orthogonal protection schemes. It is stable to basic conditions used to remove groups like Fmoc and to hydrogenolysis conditions used to cleave benzyl ethers.[1]

G

Caption: General experimental workflow for using this compound as a protecting group.

Conclusion

This compound offers a reliable and versatile method for the protection of alcohols and amines. The straightforward introduction via a Michael addition and the clean, acid-catalyzed removal of the protecting group make it an attractive option for a wide range of synthetic applications. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively incorporate this strategy into their synthetic endeavors to achieve their target molecules with greater efficiency and control.

References

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, and Carbonates. The Journal of Organic Chemistry, 88(5), 3047-3053. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • ResearchGate. (2025). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]

  • Williams, D. R., & Fromhold, M. G. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(23), 9579-9582. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). DBU‐catalyzed Michael addition reactions for the preparation of glutamates. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
  • Beilstein Archives. (n.d.). DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Retrieved from [Link]

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Introduction: The Significance of Chiral β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Chiral β-Aminobutyric Acid Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino acids are critical structural motifs in modern drug discovery.[1] Unlike their α-amino acid counterparts, their incorporation into peptides can induce specific secondary structures, such as helices and turns, and confer enhanced stability against proteolytic degradation.[1] This makes them invaluable peptidomimetics for developing novel therapeutics.[2] The tert-butyl ester of β-aminobutyric acid, in particular, serves as a versatile building block, offering a bulky, acid-labile protecting group that is stable to a wide range of reaction conditions, making it ideal for multi-step syntheses.[3][4] The stereochemistry at the β-position is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[5] This guide provides an in-depth analysis of the primary synthetic strategies to access enantiomerically pure tert-butyl (R)- and (S)-3-aminobutanoate, with detailed protocols and expert insights to aid in methodological selection and execution.

Part 1: A Strategic Overview of Synthetic Pathways

The synthesis of a single enantiomer of β-aminobutyric acid tert-butyl ester can be approached through several distinct strategies. The optimal choice depends on factors such as scale, available equipment, cost of starting materials, and the desired level of enantiopurity. The three primary approaches are:

  • Asymmetric Synthesis: This "bottom-up" approach creates the desired stereocenter from a prochiral precursor using a chiral catalyst or auxiliary.[] Methods like asymmetric hydrogenation of enamines or Michael additions are highly efficient and can provide direct access to the target molecule with high enantiomeric excess (ee).

  • Kinetic Resolution of a Racemate: This strategy involves preparing the racemic tert-butyl 3-aminobutanoate and then selectively reacting one enantiomer, typically using an enzyme, leaving the other, desired enantiomer behind.[7] Enzymatic resolutions are particularly favored for their high selectivity and environmentally benign conditions.[8]

  • Chiral Pool Synthesis: This method utilizes a readily available, inexpensive chiral starting material, such as a natural amino acid or hydroxy acid, and chemically transforms it into the target molecule while retaining the original stereochemistry.[5]

The logical flow for selecting a synthetic strategy is outlined in the diagram below.

G cluster_start cluster_strategies Synthetic Strategies cluster_details start Target: Enantiopure tert-Butyl 3-Aminobutanoate asymmetric Asymmetric Synthesis start->asymmetric Prochiral Start resolution Kinetic Resolution start->resolution Racemic Start chiral_pool Chiral Pool Synthesis start->chiral_pool Chiral Start asymmetric_details Direct formation of one enantiomer. High ee, often requires specialized catalysts. asymmetric->asymmetric_details resolution_details Separation of a racemic mixture. Max yield 50%, scalable, uses enzymes. resolution->resolution_details chiral_pool_details Conversion of a natural chiral molecule. Stereochemistry is pre-defined. chiral_pool->chiral_pool_details

Caption: High-level decision flowchart for synthetic strategy selection.

Part 2: Protocols and Methodologies

This section provides detailed, validated protocols for two robust methods: Asymmetric Synthesis via hydrogenation and Enzymatic Kinetic Resolution.

Method 1: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation

This protocol describes the synthesis of tert-butyl (R)-3-aminobutanoate starting from tert-butyl acetoacetate. The key step is the asymmetric hydrogenation of an intermediate enamine, catalyzed by a chiral rhodium complex. This approach provides direct access to the desired enantiomer in high optical purity.

Workflow Diagram:

G cluster_workflow Asymmetric Hydrogenation Workflow start Start: tert-Butyl Acetoacetate step1 Step 1: Reductive Amination (Ammonium Acetate, NaBH3CN) start->step1 intermediate Intermediate: Racemic tert-Butyl 3-Aminobutanoate (Used for Method 2) step1->intermediate step2 Step 2: Boc Protection (Boc Anhydride, Base) intermediate->step2 boc_protected N-Boc-tert-Butyl 3-Aminobutanoate step2->boc_protected step3 Step 3: Dehydrogenation (e.g., Pd/C, high temp) boc_protected->step3 enamine Prochiral Enamine Intermediate step3->enamine step4 Step 4: Asymmetric Hydrogenation (H2, Chiral Rh-Catalyst) enamine->step4 final Final Product: Chiral tert-Butyl 3-Aminobutanoate step4->final

Caption: Step-wise workflow for the asymmetric synthesis route.

Experimental Protocol:

Step 1: Synthesis of Racemic tert-Butyl 3-Aminobutanoate

  • Rationale: This initial step creates the racemic backbone of the target molecule. Reductive amination is a reliable method for converting a ketone to an amine.

  • Procedure:

    • To a solution of tert-butyl acetoacetate (1 equiv.) in methanol (MeOH), add ammonium acetate (5 equiv.).

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise, ensuring the temperature remains below 30°C.

    • Stir the reaction for 12-16 hours at room temperature.

    • Quench the reaction by slowly adding 2M HCl until the pH is ~2.

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Basify the aqueous residue with 2M NaOH to pH ~10 and extract with dichloromethane (DCM) (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield racemic tert-butyl 3-aminobutanoate as an oil. This material can be purified by distillation or used directly in the next step.

Step 2: Synthesis of the Prochiral N-Acetyl Enamine

  • Rationale: The amine must be converted into a prochiral enamine to serve as the substrate for asymmetric hydrogenation. The acetyl group is a common choice for this transformation.

  • Procedure:

    • Dissolve the racemic tert-butyl 3-aminobutanoate (1 equiv.) in DCM.

    • Add acetic anhydride (1.1 equiv.) and triethylamine (1.2 equiv.) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acetylated product.

    • This intermediate is then subjected to a dehydrogenation step (e.g., using a palladium catalyst at elevated temperatures) to form the corresponding enamine, tert-butyl 3-(acetylamino)but-2-enoate. This step often requires specific literature procedures for optimal conditions.

Step 3: Asymmetric Hydrogenation

  • Rationale: This is the crucial enantioselective step. A chiral catalyst, such as a Rhodium complex with a chiral phosphine ligand (e.g., Rh(COD)₂BF₄ with a Josiphos or DuanPhos ligand), coordinates to the double bond of the enamine and delivers hydrogen stereoselectively to one face of the molecule.

  • Procedure:

    • In a high-pressure reactor, dissolve the enamine substrate (1 equiv.) in degassed MeOH.

    • Add the chiral Rhodium catalyst (0.01-1 mol%).

    • Pressurize the reactor with hydrogen gas (H₂) to the recommended pressure (e.g., 10-50 bar).

    • Stir the reaction at the specified temperature (e.g., 25-50°C) until hydrogen uptake ceases or TLC/GC analysis shows complete conversion.

    • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

    • The resulting N-acetylated product can be purified by chromatography. The acetyl group can be removed under acidic or basic hydrolysis conditions to yield the final product.

Self-Validation: The success of this synthesis is validated by confirming the complete conversion of the enamine via TLC or GC and by measuring the enantiomeric excess of the final product using chiral HPLC or GC.[9]

Method 2: Lipase-Catalyzed Kinetic Resolution

This protocol starts with the racemic tert-butyl 3-aminobutanoate prepared in Step 1 of Method 1. It uses an enzyme to selectively hydrolyze one enantiomer, allowing for the isolation of the other, unreacted enantiomer. Candida antarctica lipase B (CALB) is highly effective for this transformation.[10][11]

Workflow Diagram:

G cluster_workflow Enzymatic Resolution Workflow cluster_products start Start: Racemic tert-Butyl 3-Aminobutanoate step1 Step 1: Enzymatic Hydrolysis (e.g., CALB, buffer, organic co-solvent) start->step1 mixture Mixture of: (R)-Ester & (S)-Acid (or vice-versa, depending on enzyme) step1->mixture step2 Step 2: Separation (Liquid-Liquid Extraction) mixture->step2 product_ester Desired Product: Enantiopure Ester step2->product_ester Organic Phase product_acid Byproduct: Enantiopure Acid step2->product_acid Aqueous Phase (after acidification)

Caption: Workflow for the separation of enantiomers via enzymatic resolution.

Experimental Protocol:

  • Rationale: Enzymes are chiral catalysts that can differentiate between the two enantiomers of a racemic substrate. In this case, lipase selectively catalyzes the hydrolysis of the ester functional group of one enantiomer (e.g., the S-enantiomer) to a carboxylic acid, leaving the desired R-enantiomer untouched. The choice of a bulky tert-butyl ester can enhance the enantioselectivity of the enzyme.[10]

  • Procedure:

    • In a temperature-controlled vessel, suspend racemic tert-butyl 3-aminobutanoate (1 equiv.) in a phosphate buffer (pH 7.0) and an organic co-solvent like methyl tert-butyl ether (MTBE) to improve solubility.

    • Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435). The amount of enzyme will depend on its activity and desired reaction time.

    • Stir the suspension at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the extent of conversion.

    • Stop the reaction at or near 50% conversion to achieve the maximum theoretical yield and highest ee for the remaining ester.

    • Filter off the immobilized enzyme (which can often be washed and reused).

    • Separate the organic and aqueous layers. The organic layer contains the unreacted, enantiomerically enriched tert-butyl ester.

    • Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any remaining acidic byproduct, then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by silica gel chromatography or vacuum distillation to yield the highly pure chiral tert-butyl 3-aminobutanoate.

Self-Validation: The protocol is self-validating through careful monitoring. The reaction is stopped when the ee of the remaining substrate is maximized (>99%), as determined by chiral chromatography. The theoretical maximum yield for this method is 50%.

Part 3: Purification and Characterization

Purification: For both methods, the final product is typically a liquid.

  • Silica Gel Chromatography: A gradient of ethyl acetate in hexanes is commonly used to purify the ester from non-polar impurities.

  • Vacuum Distillation: For larger scales, fractional distillation under reduced pressure is an effective method for purification.

Characterization and Data Summary: The identity and purity of the final product are confirmed using standard analytical techniques.

Analysis (R)-tert-Butyl 3-aminobutanoate (S)-tert-Butyl 3-aminobutanoate
Molecular Formula C₈H₁₇NO₂C₈H₁₇NO₂
CAS Number 158849-23-1[12]161105-54-0[13]
Appearance Clear, colorless to light yellow liquid[12][13]Clear, colorless to light yellow liquid[12][13]
¹H NMR (CDCl₃) δ (ppm): ~3.4 (m, 1H), ~2.4 (d, 2H), ~1.45 (s, 9H), ~1.2 (d, 3H), ~1.6 (br s, 2H, NH₂)δ (ppm): ~3.4 (m, 1H), ~2.4 (d, 2H), ~1.45 (s, 9H), ~1.2 (d, 3H), ~1.6 (br s, 2H, NH₂)
¹³C NMR (CDCl₃) δ (ppm): ~172, ~80, ~44, ~43, ~28, ~23δ (ppm): ~172, ~80, ~44, ~43, ~28, ~23
Specific Rotation [α]D²⁰ -21° to -27° (c=1, CHCl₃)[12][α]D²⁰ +21° to +27° (c=1, CHCl₃)[13]
Enantiomeric Excess >95-99% (determined by chiral HPLC/GC)[9]>95-99% (determined by chiral HPLC/GC)[9]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values found in literature and supplier specifications.[14][15][16]

Part 4: Comparison of Synthetic Strategies

Strategy Typical Yield Typical ee (%) Advantages Disadvantages
Asymmetric Synthesis 70-95%90-99+%High theoretical yield; direct access to the desired enantiomer.Often requires expensive chiral catalysts/ligands; may require high-pressure equipment.
Enzymatic Resolution < 50%>99%High enantioselectivity; mild, environmentally friendly conditions; reusable catalyst (enzyme).[10][17]Maximum theoretical yield is 50%; requires separation of product from byproduct.
Chiral Pool Synthesis Variable>99%Starts with 100% ee material; avoids resolution or asymmetric induction steps.Can involve multi-step sequences; limited by the availability of suitable starting materials.[5][18]

Conclusion

The synthesis of enantiomerically pure tert-butyl 3-aminobutanoate is a well-established process with several viable routes. For large-scale production where efficiency and atom economy are critical, asymmetric synthesis is often the preferred method, despite the initial investment in catalysts. For laboratories where scalability is less of a concern and high enantiopurity is paramount, enzymatic kinetic resolution offers a robust, reliable, and environmentally conscious alternative. The choice of protocol should be guided by a thorough evaluation of project-specific requirements, including scale, cost, available expertise, and equipment.

References

  • ResearchGate. (n.d.). Unnatural amino acids in drug discovery.
  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
  • Google Patents. (n.d.). WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
  • BOC Sciences. (n.d.). Unnatural Amino Acids for Chiral Drugs.
  • PubMed. (1999). Enzymatic resolution of amino acids via ester hydrolysis.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • PubMed. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol.
  • Royal Society of Chemistry. (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals.
  • Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
  • MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids.
  • MDPI. (n.d.). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers.
  • eLife. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • PubMed Central. (2024). The significance of chirality in contemporary drug discovery-a mini review.
  • ChemicalBook. (n.d.). TERT-BUTYL (3R)-3-AMINOBUTANOATE(158849-23-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). TERT-BUTYL (3S)-3-AMINOBUTANOATE(161105-54-0) 1H NMR spectrum.
  • BenchChem. (n.d.). Application Notes and Protocols for Utilizing Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2025). (PDF) Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters.
  • PubMed Central. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
  • Royal Society of Chemistry. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
  • BLD Pharm. (n.d.). (R)-tert-Butyl 3-aminobutanoate hydrochloride.
  • ResearchGate. (n.d.). Asymmetric synthesis of (−)-2 from (−)-3.
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R)-3-aminobutanol.
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • Fisher Scientific. (n.d.). tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals.
  • PubMed. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir.
  • ResearchGate. (n.d.). Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT....
  • REALAB LLC. (n.d.). tert-Butyl (3S)-3-aminobutanoate, 95%.
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  • PubMed. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.
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Application Note: Leveraging tert-Butyl Crotonate in Diels-Alder Cycloadditions for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals on the strategic application of tert-butyl crotonate as a dienophile in the Diels-Alder reaction.

Introduction: The Diels-Alder Reaction in Modern Synthesis

The Diels-Alder reaction, a cornerstone of organic chemistry, is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene).[1][2] First described by Otto Diels and Kurt Alder in 1928, its reliability, stereospecificity, and ability to create up to four contiguous stereocenters in a single, concerted step have made it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3]

The reaction's efficiency is governed by the electronic nature of its components: reactivity is enhanced when the diene is electron-rich and the dienophile is electron-poor.[2] This is typically achieved by attaching electron-donating groups to the diene and electron-withdrawing groups (EWGs) to the dienophile.[2][4] The choice of dienophile is therefore critical, not only for reactivity but also for directing stereochemistry and introducing functionality that can be manipulated in subsequent synthetic steps.

This compound: A Dienophile of Strategic Value

This compound ((E)-2-Butenoic acid 1,1-dimethylethyl ester) is a colorless liquid widely used in organic synthesis.[5][6] As an α,β-unsaturated ester, it possesses the requisite electronic features to act as an effective dienophile.

Molecular and Physical Properties:

  • CAS Number: 79218-15-8[7]

  • Molecular Formula: C₈H₁₄O₂[5]

  • Molecular Weight: 142.20 g/mol [6]

  • Boiling Point: 82 °C / 97 mmHg[5]

  • Appearance: Colorless liquid[5]

The key to its strategic utility lies in the interplay of its electronic and steric properties.

2.1. Electronic Profile: Activating the Alkene The ester functional group is moderately electron-withdrawing. This polarization of the C=C double bond lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerating the reaction rate.[2]

2.2. The Role of the tert-Butyl Group: Steric Influence and Synthetic Advantage The most distinguishing feature of this compound is its bulky tert-butyl group.

  • Steric Hindrance: This bulk can influence the stereochemical outcome of the reaction, specifically the ratio of endo to exo products. While the endo product is often kinetically favored due to stabilizing secondary orbital interactions, significant steric repulsion from a bulky substituent can favor the formation of the more stable exo product.[8][9]

  • Synthetic Handle: The primary advantage of the tert-butyl ester is its unique cleavage condition. Unlike methyl or ethyl esters, which are typically hydrolyzed under basic or broad-spectrum acidic conditions, the tert-butyl ester is stable to these conditions but can be selectively cleaved under mild, specific acidic conditions (e.g., trifluoroacetic acid) via a mechanism involving a stable tertiary carbocation. This makes it an excellent protecting group for a carboxylic acid functionality that can be unmasked late in a synthetic sequence without disturbing other sensitive groups.

Mechanistic Details and Stereochemical Control

The Diels-Alder reaction proceeds through a concerted, single-step mechanism involving a cyclic transition state.[3][10]

Caption: General Diels-Alder reaction scheme.

3.1. Endo vs. Exo Selectivity: The Alder Rule When cyclic dienes are used, two diastereomeric products, endo and exo, can be formed.[9][11]

  • Endo Product: The substituent on the dienophile (the tert-butoxycarbonyl group) is oriented towards the newly forming double bond in the cyclohexene ring. This orientation is kinetically favored due to stabilizing "secondary orbital interactions" between the p-orbitals of the EWG and the central carbons of the diene in the transition state.[9][12]

  • Exo Product: The substituent points away from the new double bond. This isomer is generally the thermodynamically more stable product because it minimizes steric hindrance.[8]

Under thermal conditions, the endo product is typically the major product, a principle known as the Alder Endo Rule.[12] However, the steric bulk of the tert-butyl group can diminish this preference compared to smaller esters.

G 1 Cyclic Diene + This compound 2 Endo Transition State (Lower Energy) 1->2 Lower ΔG‡ (Secondary Orbital Interaction) 3 Exo Transition State (Higher Energy) 1->3 Higher ΔG‡ (Steric Hindrance) 4 Endo Product (Kinetic Control) 2->4 Major Product (Lower Temp) 5 Exo Product (Thermodynamic Control) 3->5 Minor Product 4->5 Reversible at High Temp

Caption: Energy pathways for endo and exo product formation.

3.2. Lewis Acid Catalysis The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄).[12][13][14] The Lewis acid coordinates to the carbonyl oxygen of the this compound, which further withdraws electron density from the double bond. This has two major effects:

  • Rate Acceleration: It dramatically lowers the energy of the dienophile's LUMO, strengthening the interaction with the diene's HOMO and accelerating the reaction, often allowing it to proceed at much lower temperatures.[14]

  • Enhanced Selectivity: The coordination enhances the secondary orbital interactions, leading to a greater preference for the endo product.[12]

Experimental Protocols

Safety Note: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled with care.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol details a standard thermal reaction. Cyclopentadiene is used as a representative reactive diene; it must be freshly prepared by cracking dicyclopentadiene.

Materials:

  • This compound (≥97.0%)[6]

  • Freshly cracked cyclopentadiene

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (e.g., 1.42 g, 10.0 mmol).

  • Reagent Addition: Dissolve the dienophile in 20 mL of anhydrous toluene. Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (e.g., 0.99 g, 15.0 mmol, 1.5 equivalents) to the stirred solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2) to separate the endo and exo isomers and remove unreacted starting material.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and determine the endo:exo ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol demonstrates the enhancement of the reaction using a Lewis acid. Anhydrous conditions are critical.

Materials:

  • This compound

  • 1,3-Butadiene (can be bubbled through the solution or added as a condensed liquid)

  • Dichloromethane (anhydrous)

  • Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄) (handle in a glovebox or under inert atmosphere)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: To a flame-dried, three-neck 100 mL round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (40 mL).

  • Catalyst Addition: Cool the solvent to -78 °C (dry ice/acetone bath). Carefully add the Lewis acid (e.g., AlCl₃, 0.5 equiv) in portions, ensuring the temperature remains low.

  • Dienophile Addition: Slowly add this compound (10.0 mmol) to the Lewis acid suspension. Stir for 15 minutes to allow for complex formation.

  • Diene Addition: Add the diene (e.g., 1,3-butadiene, 1.2 equivalents) to the reaction mixture.

  • Reaction: Maintain the reaction at -78 °C to 0 °C and stir for 2-6 hours. Monitor progress by TLC.

  • Quenching: Once complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution while the flask is in an ice bath to control the exothermic reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification & Characterization: Purify and characterize the product as described in Protocol 1. Expect a higher yield and a significantly improved endo:exo ratio.

Caption: Experimental workflow for a Lewis acid-catalyzed reaction.

Data Summary

The following table summarizes expected outcomes for the reaction of this compound with a representative diene under different conditions.

DieneConditionsTemp.TimeCatalystTypical YieldTypical endo:exo Ratio
CyclopentadieneThermal25 °C18 hNone~75-85%~4:1 to 6:1
CyclopentadieneCatalytic-78 °C to 0 °C3 hAlCl₃>90%>10:1
1,3-ButadieneThermal100 °C (sealed tube)24 hNoneModerateN/A
1,3-ButadieneCatalytic0 °C4 hTiCl₄~80-90%N/A

Note: Ratios and yields are illustrative and can vary based on precise conditions and substrate purity.

Conclusion and Synthetic Applications

This compound is more than a simple dienophile; it is a strategic building block for complex molecular synthesis. Its predictable reactivity, coupled with the unique chemical stability and selective deprotection of the tert-butyl ester, provides chemists with a powerful tool. It allows for the construction of a cyclohexene core while embedding a latent carboxylic acid functionality that can be revealed at a later, more strategic point in a synthetic pathway. This approach is particularly valuable in the pharmaceutical and natural product sectors, where multi-step syntheses require orthogonal protecting group strategies to achieve the desired molecular architecture.[15]

References

  • Google Patents. (n.d.). Synthesis method of tert butyl crotonate - CN102276462A.
  • Paddon-Row, M. N., & Sherburn, M. S. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(40), 10971–10978. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Chemistry Steps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Explained. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Retrieved from [Link]

  • Total Organic Chemistry. (2021). Diels-Alder Reaction | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The simplest Diels–Alder reactions are not endo-selective. Retrieved from [Link]

  • Bah, J., & Franzén, J. (2014). Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. Chemistry, 20(4), 1066-72. Retrieved from [Link]

  • All 'Bout Chemistry. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester [Video]. YouTube. Retrieved from [Link]

  • Bartoli, G., et al. (2005). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 70(1), 169-74. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Retrieved from [Link]

  • NPTEL-NOC IITM. (2020). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di- tert. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

Application Notes & Protocols: Mastering Conjugate Addition to tert-Butyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of tert-Butyl Crotonate in Synthesis

The conjugate addition, or Michael reaction, stands as a cornerstone of modern organic synthesis for its efficacy in forming carbon-carbon and carbon-heteroatom bonds in a mild and predictable manner.[1] Among the vast array of Michael acceptors, α,β-unsaturated esters are particularly valuable due to the versatile chemistry of the resulting ester products. This compound, with its characteristic bulky ester group, offers unique advantages in this context. The steric hindrance provided by the tert-butyl group plays a crucial role in directing nucleophilic attack, often minimizing undesired side reactions at the carbonyl carbon (1,2-addition) and enhancing the prevalence of the desired 1,4-conjugate addition.[2] This makes it an exemplary substrate for constructing complex molecular frameworks, particularly in the development of pharmaceutical agents where precise control of stereochemistry and functionality is paramount.

This guide provides an in-depth exploration of the reaction conditions for conjugate addition to this compound. We will dissect the mechanistic principles, provide field-proven protocols for key classes of nucleophiles, and offer expert insights into the causality behind critical experimental choices.

Part 1: Core Principles—1,4-Conjugate Addition vs. 1,2-Direct Addition

The reactivity of an α,β-unsaturated ester like this compound is dictated by two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). Nucleophilic attack can occur at either site, leading to two distinct products. This dichotomy is explained by Hard and Soft Acid and Base (HSAB) theory.

  • 1,2-Direct Addition: "Hard" nucleophiles, characterized by high charge density (e.g., Grignard reagents without a catalyst, organolithiums), are driven by electrostatic interactions and preferentially attack the harder, more polarized carbonyl carbon.[3]

  • 1,4-Conjugate Addition: "Soft" nucleophiles, which are more polarizable (e.g., organocuprates, thiolates, enamines), favor orbital-controlled interactions and attack the softer β-carbon, leading to the thermodynamically more stable product.[4][5]

The formation of a strong C-C single bond at the expense of a weaker C-C pi bond provides the thermodynamic driving force for the Michael addition.[4]

General Mechanism of Conjugate Addition

The reaction proceeds via a three-step mechanism: 1) formation of a nucleophile (if necessary), 2) nucleophilic attack at the β-carbon to form a resonance-stabilized enolate intermediate, and 3) protonation of the enolate (typically during aqueous workup) to yield the final product, which then tautomerizes to the more stable keto/ester form.[6][7]

Caption: General mechanism of Michael (1,4-conjugate) addition.

Part 2: Application Protocols and Methodologies

Protocol 1: Organocuprate (Gilman Reagent) Addition

Organocuprates (R₂CuLi), or Gilman reagents, are the preeminent choice for the 1,4-addition of alkyl, vinyl, and aryl groups to α,β-unsaturated esters.[8] Their soft nucleophilic character ensures high selectivity for conjugate addition, with minimal competing 1,2-addition.[5]

Experimental Protocol: Synthesis of tert-Butyl 3-methylpentanoate

This protocol details the preparation of lithium dimethylcuprate and its subsequent reaction with this compound.

Materials:

  • Methyllithium (MeLi) solution in Et₂O (e.g., 1.6 M)

  • Copper(I) iodide (CuI)

  • This compound[9]

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.

  • Gilman Reagent Preparation:

    • Suspend CuI (1.05 equivalents) in anhydrous Et₂O (approx. 5 mL per mmol of CuI) in the reaction flask.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add MeLi solution (2.0 equivalents) dropwise via syringe. The initial yellow slurry of CuI will transition to a colorless or slightly yellow solution of lithium dimethylcuprate. Stir for 30 minutes at 0 °C.[8][10]

  • Conjugate Addition:

    • Cool the Gilman reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous Et₂O.

    • Add the this compound solution dropwise to the cold Gilman reagent solution over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% ethyl acetate in hexanes).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

    • The mixture will separate into an organic layer and a blue aqueous layer (containing copper salts). Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with Et₂O (2 x volumes).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.[11]

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 3-methylpentanoate.[11]

Data Summary: Typical Organocuprate Addition Parameters

Nucleophile (R in R₂CuLi)Equivalents (R₂CuLi)Temperature (°C)Time (h)Typical Yield (%)
Methyl1.1 - 1.5-78 to 01 - 385 - 95
n-Butyl1.1 - 1.5-78 to 01 - 380 - 90
Phenyl1.1 - 1.5-78 to 02 - 475 - 85

Expert Insights & Causality:

  • Inert Atmosphere: Organometallic reagents like MeLi and the resulting organocuprate are highly reactive towards oxygen and moisture. An inert atmosphere is critical to prevent their decomposition and ensure high yields.

  • Low Temperature: The Gilman reagent is thermally unstable. Preparation at 0 °C and reaction at -78 °C maximizes its lifetime and prevents side reactions. The low temperature also enhances selectivity.

  • Ammonium Chloride Quench: NH₄Cl is a mild proton source that effectively protonates the intermediate enolate without causing hydrolysis of the tert-butyl ester, which can occur under strongly acidic conditions.

Protocol 2: Copper-Catalyzed Grignard Reagent Addition

While Grignard reagents typically favor 1,2-addition, the presence of a catalytic amount of a copper(I) salt can dramatically shift the selectivity towards 1,4-conjugate addition.[12] This method is often more cost-effective and convenient than the stoichiometric use of organocuprates. The mechanism is believed to involve the in-situ formation of a highly reactive copper-magnesium species.[13]

Experimental Protocol: Synthesis of tert-Butyl 3-phenylbutanoate

Materials:

  • Phenylmagnesium bromide (PhMgBr) solution in THF or Et₂O

  • Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Use a flame-dried, inert-atmosphere flask setup as described in Protocol 1.

  • Reaction Setup:

    • Add CuCl (0.05 - 0.10 equivalents) to the reaction flask.

    • Add anhydrous THF and cool the suspension to -20 °C.

    • Slowly add the PhMgBr solution (1.2 - 1.5 equivalents) and stir for 10-15 minutes.

  • Conjugate Addition:

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -20 °C.

    • Maintain the temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Perform an identical workup procedure as described in Protocol 1, using saturated aqueous NH₄Cl to quench the reaction.

    • Purify the resulting crude oil via flash column chromatography.

Expert Insights & Causality:

  • Catalyst Choice: CuI is often preferred for its better solubility in ethereal solvents compared to CuCl or CuBr.

  • Temperature Control: While less stringent than for stoichiometric cuprates, maintaining low temperatures (-20 °C to 0 °C) is still important to suppress the uncatalyzed 1,2-addition pathway.[13]

  • Grignard Reagent Purity: The quality of the Grignard reagent is crucial. Titration is recommended to determine the exact concentration for optimal results.

Protocol 3: Thia-Michael Addition (Thiol Addition)

The addition of thiols to α,β-unsaturated esters is a highly efficient reaction, often proceeding under mild, base-catalyzed conditions. The resulting β-thioethers are valuable intermediates in medicinal chemistry.

Experimental Protocol: Synthesis of tert-Butyl 3-(phenylthio)butanoate

Materials:

  • Thiophenol

  • This compound

  • Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a standard round-bottom flask, dissolve this compound (1.0 equivalent) in DCM.

  • Reagent Addition: Add thiophenol (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of Et₃N (0.1 equivalents). The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor completion by TLC.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash with 1 M HCl to remove the base, followed by saturated NaHCO₃, and finally brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary, though often the product is clean enough for subsequent steps.

Expert Insights & Causality:

  • Base Catalyst: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is the active nucleophile. A non-nucleophilic base is used to avoid competing addition reactions.

  • Asymmetric Variants: This reaction is a prime candidate for asymmetric catalysis. Chiral Lewis acids or bifunctional organocatalysts can be employed to achieve high enantioselectivity, which is critical for drug development.[14][15]

Part 3: Workflow Visualization and Troubleshooting

General Experimental Workflow

The following diagram outlines the typical workflow for performing a conjugate addition reaction, from initial setup to final product analysis.

Caption: Standard experimental workflow for conjugate addition.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive nucleophile (decomposed by air/moisture); Insufficiently low temperature for Grignard/cuprate; Poor quality reagents.Ensure rigorous anhydrous/anaerobic conditions; Verify reaction temperature; Use freshly prepared or titrated organometallic reagents.
Formation of 1,2-Addition Product Nucleophile is too "hard"; Reaction temperature too high for Cu-catalyzed Grignard reaction.Switch to a softer nucleophile (e.g., Gilman reagent); For Grignard reactions, ensure sufficient Cu catalyst is present and lower the reaction temperature.
Recovery of Starting Material Nucleophile not reactive enough; Steric hindrance preventing attack.Use a more reactive nucleophile; Increase reaction time or temperature (cautiously); For Michael additions, use a stronger base catalyst.
Hydrolysis of tert-Butyl Ester Workup conditions are too acidic.Use a milder quenching agent like saturated NH₄Cl instead of dilute HCl; Avoid prolonged exposure to acidic conditions.

References

  • Feringa, B. L. (2000). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 33(6), 346–353. [Link: https://pubs.acs.org/doi/10.1021/ar990153i]
  • Munch-Petersen, J., & Andersen, V. K. (1961). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. Acta Chemica Scandinavica, 15, 271-280. [Link: https://actachemscand.org/article/10.3891/acta.chem.scand.15-0271]
  • Pascual, B., et al. (2020). Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link: https://www.sciencedirect.
  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link: https://www.chemistrysteps.
  • Wikipedia. (2023). Michael addition. In Wikipedia. [Link: https://en.wikipedia.org/wiki/Michael_addition]
  • The Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link: https://www.organicchemistrytutor.
  • Osbourn, J. (2021). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. YouTube. [Link: https://www.youtube.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2012/10/12/the-michael-reaction/]
  • Sibi, M. P., & Stanley, L. M. (2010). Conjugate addition–enantioselective protonation reactions. Beilstein Journal of Organic Chemistry, 6, 957. [Link: https://www.beilstein-journals.org/bjoc/articles/6/102]
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link: https://www.chemistrysteps.com/michael-addition-reaction-mechanism/]
  • Wang, Z., et al. (2020). Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Nature Communications, 11, 3680. [Link: https://www.
  • BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. [Link: https://byjus.com/chemistry/michael-addition-mechanism/]
  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Carbonyl_Alpha-Substitution_and_Condensation_Reactions/23.10%3A_Conjugate_Carbonyl_Additions_-_The_Michael_Reaction]
  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.
  • Nishimura, T., & Hayashi, T. (2003). Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds. Yakugaku Zasshi, 123(9), 759-771. [Link: https://pubmed.ncbi.nlm.nih.gov/12607940/]
  • Wang, J., et al. (2008). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Angewandte Chemie International Edition, 47(32), 6053–6055. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2731518/]
  • Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888. [Link: https://www.organic-chemistry.org/abstracts/lit4/062.shtm]
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/product/aldrich/792181]
  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/19%3A_Aldehydes_and_Ketones_II_-_Enols_and_Enolates/19.
  • LookChem. (n.d.). This compound. LookChem. [Link: https://www.lookchem.
  • TCI Chemicals. (n.d.). This compound. TCI Chemicals. [Link: https://www.tcichemicals.com/US/en/p/C1186]
  • Kise, N., et al. (2004). N-Allyl-N-tert-butyldimethylsilylamine for chiral ligand-controlled asymmetric conjugate addition to tert-butyl alkenoates. Chemical Communications, (16), 1850-1851. [Link: https://pubmed.ncbi.nlm.nih.gov/15306915/]

Sources

Deprotection of tert-butyl ester with trifluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Global Deprotection of tert-Butyl Esters Using Trifluoroacetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: The Gatekeeper of Reactivity

In the intricate landscape of multi-step organic synthesis, particularly within peptide and pharmaceutical development, the strategic protection and deprotection of functional groups is paramount. The tert-butyl (t-Bu) ester stands as a cornerstone protecting group for carboxylic acids, prized for its robust stability against a wide array of nucleophilic and basic conditions.[1][2] Its value is fully realized in its selective and efficient removal under strong acidic conditions, a role for which trifluoroacetic acid (TFA) is the reagent of choice.[3]

This technical guide provides an in-depth exploration of the TFA-mediated deprotection of tert-butyl esters. We will dissect the reaction mechanism, confront the challenge of reactive intermediates, and present validated protocols for execution, work-up, and troubleshooting. Our focus is not merely on procedural steps but on the underlying chemical principles that govern success, empowering the researcher to adapt and optimize this critical transformation for their unique molecular targets.

II. The Deprotection Mechanism: An Acid-Catalyzed Cascade

The cleavage of a tert-butyl ester by TFA is a classic example of an acid-catalyzed elimination reaction.[3] The process is elegantly efficient, driven by the formation of highly stable byproducts.

  • Protonation of the Carbonyl: The reaction initiates with the protonation of the ester's carbonyl oxygen by the strong acid, TFA. This step significantly increases the electrophilicity of the carbonyl carbon.[3][4][5][6]

  • Heterolytic Cleavage: The activated ester undergoes cleavage of the oxygen-tert-butyl bond. This heterolysis is energetically favorable because it generates a highly stable tertiary carbocation (the tert-butyl cation) and the desired free carboxylic acid.[3][7]

  • Fate of the tert-Butyl Cation: The newly formed tert-butyl cation is a potent electrophile. In the absence of other nucleophiles, it is typically neutralized through one of two pathways:

    • Deprotonation: The trifluoroacetate anion can act as a base, abstracting a proton to form isobutylene, a volatile gas that escapes the reaction mixture.[8][9]

    • Trapping: The cation can be trapped by the trifluoroacetate anion to form tert-butyl trifluoroacetate.[10]

Deprotection_Mechanism substrate R-CO-O-tBu (tert-Butyl Ester) protonated R-C(=O+H)-O-tBu (Protonated Ester) substrate->protonated products R-COOH (Carboxylic Acid) protonated->products 2. Cleavage tBu_cation C(CH3)3+ (tert-Butyl Cation) protonated->tBu_cation acid CF3COOH (TFA) acid->substrate 1. Protonation anion CF3COO- isobutylene CH2=C(CH3)2 (gas) (Isobutylene) tBu_cation->isobutylene 3. Deprotonation

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

III. Managing the Electrophilic Threat: Scavengers

The elegance of the deprotection mechanism belies a significant risk: the highly reactive tert-butyl cation.[11] This electrophile will readily and indiscriminately alkylate any nucleophilic sites on the target molecule, leading to undesired side products that complicate purification and reduce yield.[12][13] This is a particularly critical issue in peptide synthesis, where sensitive amino acid residues are vulnerable.[11]

  • Tryptophan (Trp): The nucleophilic indole ring is highly susceptible to tert-butylation.[11][12]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[11][12]

  • Cysteine (Cys): The free thiol is a prime target, resulting in S-tert-butylated residues.[11][14]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[11][12]

To mitigate this, scavengers are added to the cleavage cocktail. These are nucleophilic agents designed to trap the tert-butyl cation more rapidly than the sensitive residues of the substrate.[11][13] The choice of scavenger is dictated by the composition of the molecule being deprotected.

Table 1: Common Scavengers for tert-Butyl Cation Trapping

Scavenger Target/Function Typical Concentration (v/v) Notes
Triisopropylsilane (TIS) General carbocation scavenger (hydride donor)[13][15] 1 - 5% Highly effective for Trp protection. Reduces Trityl cations.
Water (H₂O) Traps tert-butyl cation to form tert-butanol.[13] 2.5 - 5% A universal and effective scavenger.
Thioanisole Protects Met from S-alkylation; scavenges Trityl cations.[12][14] 2.5 - 5% Can cause partial removal of some Cys protecting groups.[16]
1,2-Ethanedithiol (EDT) Protects Cys from alkylation; potent Trityl scavenger.[12][16] 1 - 2.5% Strong odor. Most effective scavenger for tert-butyl trifluoroacetate.[16]

| Phenol | Suppresses Tyr alkylation; scavenges Trityl cations. | 2.5 - 5% (w/v) | Can cause side reactions if used in excess. |

For complex peptides, a scavenger "cocktail" is often employed. A standard mixture for general use is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[12][17]

IV. Standard Operating Protocols

A. Safety Precautions

Trifluoroacetic acid is a strong, volatile, and highly corrosive acid.[18][19][20] It causes severe chemical burns and is harmful upon inhalation.[21][22]

  • ALWAYS handle TFA in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (butyl rubber or laminate).

  • Have an appropriate acid neutralization kit and spill control materials readily available.

B. General Workflow

The overall process for TFA deprotection follows a logical sequence from reaction setup to final product isolation.

Deprotection_Workflow prep 1. Preparation - Dissolve Substrate - Cool to 0°C (optional) reagent 2. Reagent Addition - Add TFA/Scavenger Cocktail prep->reagent reaction 3. Reaction - Stir at 0°C to RT - Monitor by LC-MS/TLC reagent->reaction removal 4. Solvent Removal - Rotary Evaporation - Co-evaporate with Toluene reaction->removal precip 5. Precipitation - Dissolve residue - Add cold Diethyl Ether removal->precip isolate 6. Isolation - Centrifuge/Filter - Wash with cold Ether - Dry under vacuum precip->isolate purify 7. Purification - HPLC (Peptides) - Recrystallization/Chromatography isolate->purify

Caption: Standard workflow for TFA deprotection and product isolation.
C. Protocol 1: Solution-Phase Deprotection of a Small Molecule

This protocol is a general starting point for a standard solution-phase deprotection.

Materials:

  • tert-Butyl ester protected compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavenger(s) as required (e.g., TIS)

  • Toluene

  • Diethyl ether, cold (-20°C)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Preparation: Dissolve the tert-butyl ester substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask. For sensitive substrates, cool the solution to 0°C in an ice bath.[7]

  • Reagent Addition: Prepare the cleavage cocktail. For a 50% TFA solution with scavengers, add TIS (2.5% v/v) and water (2.5% v/v) to the required volume of TFA, then add this mixture to an equal volume of DCM. Add the complete cocktail to the stirring substrate solution.[23][24]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for completion (typically 1-4 hours) by TLC or LC-MS until the starting material is fully consumed.[7][24]

  • Work-up and Isolation: a. Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[24] b. To remove residual TFA, add toluene to the flask and concentrate again. Repeat this co-evaporation step 2-3 times.[7][24] c. Dissolve the resulting residue in a minimal amount of DCM or methanol. d. Precipitate the product by adding the solution dropwise to a flask of cold diethyl ether (approx. 10-20x the volume of the dissolved residue) with vigorous stirring.[25][26] e. Isolate the solid product by vacuum filtration or centrifugation. Wash the precipitate thoroughly with cold diethyl ether to remove scavengers and other soluble impurities.[25] f. Dry the final product under high vacuum.

D. Protocol 2: Post-Purification TFA Salt Exchange for Peptides

Residual TFA can be detrimental in biological assays.[27] For peptides, it is often necessary to exchange the trifluoroacetate counter-ion for a more biocompatible one, like acetate or hydrochloride.

Materials:

  • Lyophilized peptide-TFA salt

  • 0.1 M Hydrochloric Acid (HCl) or 10% Acetic Acid solution

  • High-purity water

  • Lyophilizer

Procedure (HCl Exchange):

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of ~1 mg/mL.[28]

  • Acidification: Add 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration of 2-10 mM. Let the solution stand for 5-10 minutes at room temperature.[28]

  • Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight until a dry powder is obtained.[28]

  • Repeat: To ensure complete exchange, re-dissolve the peptide powder in the same volume of the dilute HCl solution and repeat the lyophilization step. This cycle should be performed a total of 2-3 times.[28]

  • Final Step: After the final cycle, dissolve the peptide hydrochloride salt in pure water and lyophilize one last time to remove any excess HCl. The resulting powder is the peptide-HCl salt.

V. Troubleshooting Guide

Table 2: Common Issues and Solutions in TFA Deprotection

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient TFA concentration or reaction time.[7][12]2. Steric hindrance around the ester group.[7][12]3. Water present in reagents (can compete with substrate). 1. Increase reaction time and continue monitoring. If stalled, increase TFA concentration (e.g., from 50% to 95%).[12][24]2. For highly hindered substrates, gentle warming may be required, but ensure an effective scavenger cocktail is present to minimize side reactions.[12]3. Use anhydrous solvents and fresh, high-quality TFA.
Side Product Formation (e.g., +56 Da mass addition) 1. Ineffective scavenging of the tert-butyl cation.[12]2. Absence of appropriate scavengers for sensitive residues (Trp, Met, Cys, Tyr).[14] 1. Add TIS and water to the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[12]2. Tailor the scavenger cocktail to the substrate. Add EDT for Cys-containing molecules or thioanisole for Met-containing molecules.[12][14]
Difficulty Removing TFA 1. TFA forms a stable, non-volatile salt with basic functional groups (e.g., amines in peptides).[29]2. TFA can form an azeotrope with water.[18] 1. Perform multiple co-evaporations with an anhydrous, non-polar solvent like toluene.[24]2. For small molecules, perform a basic aqueous work-up (e.g., wash with sat. NaHCO₃) if the product is stable.[30]3. For peptides, perform a salt exchange protocol (see Protocol 2).[28]

| Product is an Oil/Gummy Solid | 1. Characteristic of some compounds, especially those with PEG chains or certain peptide sequences.[24]2. Impurities (e.g., scavengers) are preventing crystallization. | 1. Ensure precipitation is performed in a large volume of vigorously stirred, cold non-solvent (diethyl ether is standard). Trituration with the non-solvent may help solidify the product.2. Ensure the isolated product is thoroughly washed with cold ether to remove soluble impurities. Further purification by HPLC or chromatography may be necessary.[25] |

VI. References

  • Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec.com. [Link]

  • Clark, J. mechanism for the acid catalysed hydrolysis of esters. Chemguide.co.uk. [Link]

  • The Organic Chemistry Tutor. mechanism of ester hydrolysis. YouTube. [Link]

  • Wikipedia. Ester hydrolysis. Wikipedia.org. [Link]

  • ChemHelp, A. acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]

  • Wikipedia. Trifluoroacetic acid. Wikipedia.org. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Chem.libretexts.org. [Link]

  • GazFinder. TFA - trifluoroacetic acid (C2HF3O2). Gazfinder.com. [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry.stackexchange.com. [Link]

  • Lundt, B. F., et al. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]

  • ResearchGate. How can I deprotect esters using TFA?. Researchgate.net. [Link]

  • Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearsonplus.com. [Link]

  • Zhang, C., et al. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Researchgate.net. [Link]

  • Das, S., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Researchgate.net. [Link]

  • Princeton University. LCSS: TRIFLUOROACETIC ACID. Princeton.edu. [Link]

  • PubChem. Trifluoroacetic acid. Pubchem.ncbi.nlm.nih.gov. [Link]

  • Aapptec. Amino Acid Sidechain Deprotection. Aapptec.com. [Link]

  • Reddit. Most labile ester protecting group?. Reddit.com. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Organic-chemistry.org. [Link]

  • Ogasa, C., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect. [Link]

  • ResearchGate. Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Researchgate.net. [Link]

  • Scribd. TFA Deprotection. Scribd.com. [Link]

  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Researchgate.net. [Link]

  • SB-Peptide. TFA removal service. Sb-peptide.com. [Link]

  • LifeTein. How to remove peptide TFA salt?. Lifetein.com. [Link]

  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.com. [Link]

  • ResearchGate. How can I remove TFA in a product?. Researchgate.net. [Link]

  • ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Pubs.acs.org. [Link]

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Researchgate.net. [Link]

  • Reddit. Boc Removals with TFA in Peptide Synthesis. Reddit.com. [Link]

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The Strategic Application of tert-Butyl Crotonate in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is paramount to achieving desired efficacy, stereoselectivity, and process efficiency. Among the versatile building blocks available to the medicinal chemist, tert-butyl crotonate has emerged as a reagent of significant strategic importance. This α,β-unsaturated ester serves as a key synthon for the introduction of a protected four-carbon chain, enabling the construction of crucial chiral intermediates, most notably β-amino acids, which are core components of numerous therapeutic agents.

This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on the underlying chemical principles, practical experimental protocols, and its role in the asymmetric synthesis of key drug intermediates. We will delve into the causality behind its utility, particularly the function of the sterically demanding tert-butyl group, and provide a detailed protocol for a representative aza-Michael addition, a cornerstone reaction in its application.

The Chemical Rationale: Why this compound?

The utility of this compound in pharmaceutical synthesis is not arbitrary; it is a consequence of its specific structural and electronic properties. As an α,β-unsaturated ester, it is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[1][2] The strategic incorporation of the tert-butyl group imparts several key advantages:

  • Steric Hindrance and Diastereoselectivity: The bulky tert-butyl group can influence the stereochemical outcome of reactions at the β-carbon, particularly in conjugate additions involving chiral nucleophiles or catalysts. This steric hindrance can favor the formation of one diastereomer over another, which is a critical consideration in the synthesis of enantiomerically pure drugs.[3]

  • Protecting Group Functionality: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, including mildly basic and nucleophilic environments, yet can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other sensitive functional groups in the molecule.[4]

  • Enhanced Stability: The tert-butyl group can increase the stability of the molecule, preventing unwanted side reactions such as polymerization or decomposition that can occur with less sterically hindered acrylates.[5]

Core Application: Asymmetric Synthesis of β-Amino Esters via Aza-Michael Addition

A primary application of this compound is in the asymmetric synthesis of β-amino esters through the aza-Michael reaction (conjugate addition of an amine). Chiral β-amino acids are pivotal components of many pharmaceuticals, including the blockbuster anti-diabetic drug Sitagliptin.[6][7] The synthesis of the key chiral β-amino acid intermediate for Sitagliptin often involves the conjugate addition of a chiral amine or the use of a chiral catalyst with an achiral amine to this compound or a similar Michael acceptor.

The general mechanism for the aza-Michael addition of an amine to this compound is depicted below. The reaction involves the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester, followed by protonation of the resulting enolate to yield the β-amino ester.

aza_michael_addition cluster_reactants Reactants cluster_product Product tert_butyl_crotonate This compound enolate Enolate Intermediate tert_butyl_crotonate->enolate 1. Nucleophilic Attack amine R₂NH (Amine) amine->enolate beta_amino_ester β-Amino Ester enolate->beta_amino_ester 2. Protonation

Caption: Aza-Michael Addition of an Amine to this compound.

Experimental Protocol: Synthesis of a Chiral β-Amino Ester Intermediate

The following protocol details a representative synthesis of a chiral β-amino ester via the diastereoselective conjugate addition of a chiral amine to this compound. This method is foundational and can be adapted for the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
(R)-α-methylbenzylamine121.181.21 g10.0
This compound142.201.42 g10.0
Methanol (anhydrous)-20 mL-
Diethyl ether-50 mL-
Saturated aq. NaHCO₃-30 mL-
Brine-30 mL-
Anhydrous MgSO₄---

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-α-methylbenzylamine (1.21 g, 10.0 mmol) and anhydrous methanol (20 mL).

  • Addition of Reactant: While stirring at room temperature, add this compound (1.42 g, 10.0 mmol) dropwise to the solution over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 10-30% Ethyl acetate in Hexane gradient) to afford the desired (R)-tert-Butyl 3-(((R)-1-phenylethyl)amino)butanoate as a colorless oil.

Expected Yield: 70-80%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H), 3.80 (q, J = 6.6 Hz, 1H), 2.50-2.35 (m, 1H), 2.30-2.15 (m, 2H), 1.45 (s, 9H), 1.35 (d, J = 6.6 Hz, 3H), 1.10 (d, J = 6.8 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5, 145.0, 128.5, 127.0, 126.5, 80.5, 58.0, 48.0, 40.0, 28.0, 24.5, 20.0.

  • HRMS (ESI): m/z calculated for C₁₇H₂₈NO₂ [M+H]⁺: 278.2115, found: 278.2118.

Advanced Applications and Future Perspectives

The utility of this compound extends beyond the synthesis of simple β-amino esters. It is a valuable starting material in more complex, multi-step syntheses of heterocyclic compounds and other intricate molecular architectures found in modern pharmaceuticals. For instance, the resulting β-amino ester can be further elaborated through cyclization reactions to form lactams, which are themselves important pharmacophores.

The workflow for the utilization of this compound in the synthesis of a generic pharmaceutical intermediate can be visualized as follows:

workflow start This compound (Michael Acceptor) reaction Aza-Michael Addition start->reaction nucleophile Chiral Amine / Nucleophile nucleophile->reaction intermediate Chiral β-Amino Ester Intermediate reaction->intermediate Stereoselective C-N bond formation deprotection Deprotection (e.g., TFA) intermediate->deprotection Removal of tert-butyl group acid Chiral β-Amino Acid deprotection->acid coupling Peptide Coupling / Amidation acid->coupling Further Elaboration api Active Pharmaceutical Ingredient (API) coupling->api

Caption: Synthetic workflow from this compound to an API.

The continuous development of novel catalytic systems, including organocatalysts and biocatalysts, for the asymmetric conjugate addition to Michael acceptors like this compound, promises to further enhance the efficiency and stereoselectivity of these transformations.[8][9] These advancements will undoubtedly solidify the position of this compound as a cornerstone reagent in the synthesis of next-generation pharmaceuticals.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its role as a Michael acceptor, coupled with the strategic advantages conferred by the tert-butyl group, makes it an ideal choice for the stereoselective synthesis of chiral β-amino esters. The provided protocol for the aza-Michael addition serves as a practical guide for researchers and scientists in drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of reagents like this compound will remain a critical component of innovative and efficient synthetic strategies.

References

  • Kim, J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Hansen, K. B., et al. (2009). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society. Available at: [Link]

  • Fiveable. (n.d.). TBu Definition. In Organic Chemistry Key Term. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

  • Davies, S. G., et al. (2003). Asymmetric synthesis of β-amino-γ-substituted-γ-butyrolactones: double diastereoselective conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kroutil, W., et al. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, Y., et al. (2018). Asymmetric synthesis of β‐amino esters and β‐amino acids via transamination of β‐keto esters by using ω‐TA variants or subsequently chemical hydrolysis. Chemistry – An Asian Journal. Available at: [Link]

  • Chan, S.-C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]

  • ResearchGate. (2008). The tert-butyl group in chemistry and biology. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group. Available at: [Link]

  • Varala, R., Sreelatha, N., & Adapa, S. R. (2006). Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett. Available at: [Link]

  • Zhang, L., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Available at: [Link]

  • Google Patents. (2011). Synthesis method of tert butyl crotonate. CN102276462A.
  • ResearchGate. (2010). ChemInform Abstract: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. Available at: [Link]

  • ResearchGate. (2020). Biocatalytic Aza-Michael Addition of Aromatic Amines to Enone Using α-Amylase in Water. Available at: [Link]

  • Wang, C., et al. (2023). Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replication. Nature Communications. Available at: [Link]

  • Google Patents. (2012). Preparation method of intermediate of sitagliptin. US20140005394A1.
  • Google Patents. (2010). Preparation method of intermediate of sitagliptin. WO2012099381A2.
  • ChemRxiv. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. Available at: [Link]

  • ResearchGate. (2006). Synthesis of chiral β 2,2,3-3-amino-2-hydroxyalkanoates and 3-alkyl-3-hydroxy-β-lactams by double asymmetric induction. Available at: [Link]

  • Davis, F. A., et al. (2005). Asymmetric synthesis of beta-amino carbonyl compounds with N-sulfinyl beta-amino Weinreb amides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Construction of Chiral α-tert-Amine Scaffolds via Amine-catalyzed Asymmetric Mannich Reactions of Alkyl-substituted Ketimines. Available at: [Link]

  • Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters. Available at: [Link]

  • Zhang, W., et al. (2022). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. Available at: [Link]

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Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of tert-Butyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

tert-Butyl crotonate is a versatile α,β-unsaturated ester that serves as a valuable building block in organic synthesis. Its reactivity is characterized by the electrophilic nature of the β-carbon and the carbonyl carbon, making it susceptible to a variety of nucleophilic attacks. Lewis acids, as electron pair acceptors, play a crucial role in activating this compound, enhancing its electrophilicity and thereby facilitating a range of chemical transformations under milder conditions with improved selectivity.[1] This guide provides an in-depth exploration of Lewis acid-catalyzed reactions of this compound, with a focus on Michael additions and Diels-Alder cycloadditions. We will delve into the mechanistic underpinnings of these reactions and provide detailed protocols to empower researchers in their synthetic endeavors.

The Role of Lewis Acids

Lewis acids coordinate to the carbonyl oxygen of this compound, withdrawing electron density and making the β-carbon more electrophilic. This activation lowers the energy barrier for nucleophilic attack, accelerating the reaction rate.[2] Furthermore, the use of chiral Lewis acids can induce asymmetry, leading to the formation of enantiomerically enriched products, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.[3][4]

I. Lewis Acid-Catalyzed Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound.[5] Lewis acid catalysis significantly enhances the scope and efficiency of this reaction with this compound as the Michael acceptor.

Mechanistic Overview

The general mechanism for a Lewis acid-catalyzed Michael addition to this compound begins with the activation of the ester by the Lewis acid (LA). This is followed by the nucleophilic attack at the β-carbon, and subsequent protonation to yield the final product.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Protonation tert-Butyl_crotonate This compound Activated_complex Activated Complex (Enhanced Electrophilicity) tert-Butyl_crotonate->Activated_complex Coordination LA Lewis Acid (LA) LA->Activated_complex Enolate_intermediate Enolate Intermediate Activated_complex->Enolate_intermediate 1,4-Addition Nucleophile Nucleophile (Nu-) Nucleophile->Enolate_intermediate Final_product Michael Adduct Enolate_intermediate->Final_product Workup Proton_source H+ Proton_source->Final_product

Caption: Generalized mechanism of a Lewis acid-catalyzed Michael addition.

Application Note 1: Asymmetric Michael Addition of Thiols

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient method for the synthesis of β-thio-carbonyl compounds. The use of a chiral Lewis acid catalyst can render this reaction enantioselective, providing access to valuable chiral sulfur-containing molecules.[5] While a specific protocol for this compound is not extensively documented, the following procedure is adapted from established methods for similar α,β-unsaturated oxazolidinones and esters.[3][5]

Experimental Protocol

Materials:

  • This compound

  • Thiol (e.g., thiophenol or benzyl thiol)

  • Chiral Lewis Acid Catalyst (e.g., Chiral Hafnium Catalyst prepared from Hf(OTf)₄ and a chiral ligand)[3]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral hafnium catalyst by stirring Hf(OTf)₄ with the chosen chiral ligand in anhydrous CH₂Cl₂ at room temperature for 1 hour.[3]

  • Reaction Setup: To the flask containing the catalyst solution, add this compound (1.0 equiv).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -20 °C to room temperature, optimization may be required) and add the thiol (1.2 equiv) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Lewis Acid SystemNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
Hf(OTf)₄ / Chiral LigandThiophenolCH₂Cl₂23HighHighAdapted from[3]
Bifunctional CatalystsAlkyl ThiolsToluene2585-9890-97Adapted from[5]

II. Lewis Acid-Catalyzed Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. This compound can act as a dienophile in this reaction. Lewis acid catalysis is known to accelerate the reaction and enhance its regio- and stereoselectivity.[2][6]

Mechanistic Overview

In a Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid coordinates to the carbonyl oxygen of the dienophile, this compound. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap between the diene and the dienophile and accelerating the reaction.[2]

G cluster_0 Lewis Acid Activation of Dienophile cluster_1 Cycloaddition cluster_2 Product Formation Dienophile This compound Activated_Dienophile Activated Dienophile (Lowered LUMO) Dienophile->Activated_Dienophile Coordination LA Lewis Acid (LA) LA->Activated_Dienophile Transition_State [4+2] Transition State Activated_Dienophile->Transition_State Diene Diene Diene->Transition_State Cycloadduct_Complex Cycloadduct-LA Complex Transition_State->Cycloadduct_Complex Final_Product Diels-Alder Adduct Cycloadduct_Complex->Final_Product Decomplexation (Workup)

Caption: Mechanism of a Lewis acid-catalyzed Diels-Alder reaction.

Application Note 2: Diels-Alder Reaction with Cyclopentadiene

The reaction between a crotonate ester and cyclopentadiene is a classic example of a Diels-Alder reaction. The use of a Lewis acid such as aluminum chloride (AlCl₃) can significantly improve the reaction rate and selectivity.[7] The following protocol is adapted from procedures for similar crotonate esters.[7]

Experimental Protocol

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Diethylaluminum chloride (Et₂AlCl))

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂.

  • Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add the Lewis acid (e.g., a 1 M solution of Et₂AlCl in hexanes, 1.1 equiv) dropwise via syringe. Stir the mixture for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (2.0 equiv) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the specific Lewis acid and substrates.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.

Lewis AcidDieneSolventTemp (°C)Endo/Exo RatioReference
AlCl₃CyclopentadieneCH₂Cl₂-78 to 0High endo selectivityAdapted from[7]
Et₂AlClCyclopentadieneCH₂Cl₂-100>100:1Adapted from[8]

Conclusion

Lewis acid catalysis provides a powerful platform for expanding the synthetic utility of this compound. By activating the α,β-unsaturated ester system, Lewis acids facilitate key bond-forming reactions such as Michael additions and Diels-Alder cycloadditions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies, ultimately enabling the efficient construction of complex molecular architectures. Further exploration into a broader range of Lewis acids and nucleophiles will undoubtedly continue to unveil new and exciting transformations of this versatile substrate.

References

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  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580–591. [Link]

  • Jasinski, R. (2018). β-Trifluoromethylated nitroethenes in Diels-Alder reaction with cyclopentadiene: A DFT computational study. Journal of Fluorine Chemistry, 206, 1–7.
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  • Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
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  • Shamrai, O. I., & Zarudnytskyi, E. V. (2025). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

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Application Notes & Protocols: tert-Butyl Crotonate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of tert-Butyl Crotonate in Heterocyclic Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Heterocycles form the core of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. This compound, a readily available α,β-unsaturated ester, has emerged as a powerful and versatile building block in this field.[1][2][3] Its utility stems from a unique combination of structural features: an electrophilic C=C double bond, a sterically demanding tert-butyl ester group, and a simple four-carbon backbone.

The electron-deficient nature of the double bond makes this compound an excellent Michael acceptor, readily participating in conjugate additions with a wide range of nucleophiles.[4] This reactivity is the gateway to numerous cyclization strategies. Furthermore, the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents unwanted nucleophilic attack at the carbonyl carbon and confers stability under many reaction conditions, yet it can be selectively cleaved under acidic conditions to unmask the carboxylic acid for further derivatization.[5]

This guide provides an in-depth exploration of this compound as a precursor for three important classes of heterocyclic compounds: pyrazolines, isoxazolines, and dihydropyridines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the strategic considerations that enable researchers to harness the full potential of this valuable synthetic intermediate.

Synthesis of Pyrazolines via Aza-Michael Addition and Cyclocondensation

Pyrazolines are five-membered nitrogen-containing heterocycles that are prevalent in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The most direct route to the pyrazoline core using this compound involves a cyclocondensation reaction with hydrazine.

Mechanistic Rationale

The reaction proceeds through a two-step sequence. The first step is a classic aza-Michael addition, where the nucleophilic nitrogen of hydrazine attacks the β-carbon of the α,β-unsaturated ester.[7] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine adduct attacks the ester carbonyl. Subsequent elimination of tert-butanol yields the stable 2-pyrazoline ring system. The use of an acid or base catalyst can facilitate both the initial Michael addition and the final dehydration step.

Caption: Mechanism for Pyrazoline Synthesis.

Experimental Protocol: Synthesis of tert-Butyl 5-Methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

This protocol describes a general procedure for the cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (85% solution, 1.2 equiv)

  • Ethanol (or Acetic Acid as solvent and catalyst)

  • Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.42 g, 10 mmol) and ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Slowly add hydrazine hydrate (e.g., 0.71 g, 12 mmol) to the stirred solution at room temperature. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford the title compound as a pale yellow oil.

Data Summary
Reactant 1Reactant 2SolventCatalystTime (h)Yield (%)Reference
This compoundHydrazine HydrateEthanolAcetic Acid4-675-85[8]
This compoundPhenylhydrazineAcetic Acid-6-880-90[8]

Synthesis of Isoxazolines via [3+2] Cycloaddition

Isoxazolines are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are key intermediates in organic synthesis and are found in various biologically active molecules. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a highly efficient and atom-economical method for constructing the isoxazoline ring.[9]

Mechanistic Rationale

This compound serves as the dipolarophile in this reaction. The 1,3-dipole is a nitrile oxide, which is typically generated in situ from the corresponding aldoxime to avoid its rapid dimerization.[10] The reaction is a concerted, pericyclic [3+2] cycloaddition, where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkene. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile, typically resulting in the formation of the 5-substituted isoxazoline.[9]

Caption: Workflow for Isoxazoline Synthesis.

Experimental Protocol: Synthesis of tert-Butyl 3-Phenyl-5-methyl-4,5-dihydroisoxazole-5-carboxylate

This protocol details the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with this compound.

Materials:

  • Benzaldoxime (1.0 equiv)

  • This compound (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzaldoxime (e.g., 1.21 g, 10 mmol) and this compound (e.g., 1.71 g, 12 mmol) in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (e.g., 1.47 g, 11 mmol) in one portion to the stirred solution.

  • Add triethylamine (e.g., 1.53 mL, 11 mmol) dropwise over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash with saturated aqueous Na₂SO₃ solution (25 mL) and brine (25 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (e.g., using a 10-20% ethyl acetate in hexanes gradient) to yield the desired isoxazoline product.

Data Summary
AldoximeDipolarophileConditionsYield (%)Reference
BenzaldoximeThis compoundNCS, Et₃N, DCM, rt70-80[9][10]
4-ChlorobenzaldoximeThis compoundNCS, Et₃N, DCM, rt75-85[9][10]
4-MethoxybenzaldoximeThis compoundNCS, Et₃N, DCM, rt65-75[9][10]

Synthesis of Dihydropyridines via Modified Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that assembles the dihydropyridine core from an aldehyde, a β-ketoester, and a nitrogen source.[11][12] While this compound is not a direct substrate in the classical Hantzsch reaction, its corresponding enamine, tert-butyl 3-aminocrotonate, is an excellent component for this transformation, enabling the synthesis of unsymmetrical dihydropyridines.[13][14]

Mechanistic Rationale

The modified Hantzsch synthesis involves two key intermediates. First, a Knoevenagel condensation occurs between an aldehyde and a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated dicarbonyl compound. Concurrently, tert-butyl 3-aminocrotonate acts as the enamine component. The reaction culminates in a Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration to furnish the 1,4-dihydropyridine ring.[12][15]

Hantzsch_Synthesis_Mechanism node_A Aldehyde + Ethyl Acetoacetate node_C Knoevenagel Adduct (Michael Acceptor) node_A->node_C Knoevenagel Condensation node_B tert-Butyl 3-Aminocrotonate (Enamine) node_D Michael Addition node_B->node_D node_C->node_D node_E Cyclization & Dehydration node_D->node_E node_F 1,4-Dihydropyridine Product node_E->node_F

Caption: Modified Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a two-part procedure, first preparing the key enamine intermediate and then using it in the Hantzsch reaction.

Part A: Synthesis of tert-Butyl 3-aminocrotonate tert-Butyl 3-aminocrotonate can be prepared from tert-butyl acetoacetate and ammonium acetate.

Procedure A:

  • In a round-bottom flask, combine tert-butyl acetoacetate (1 equiv) and ammonium acetate (1.1 equiv) in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After 3-5 hours, or once water evolution ceases, cool the reaction and remove the toluene under reduced pressure. The crude tert-butyl 3-aminocrotonate is often used directly in the next step without further purification.

Part B: Hantzsch Dihydropyridine Synthesis

Procedure B:

  • To a solution of benzaldehyde (1.0 equiv) in ethanol, add ethyl acetoacetate (1.0 equiv).

  • Add the crude tert-butyl 3-aminocrotonate (1.0 equiv) from Part A to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyridine product.

Data Summary
Aldehydeβ-KetoesterEnamineSolventYield (%)Reference
BenzaldehydeEthyl Acetoacetatetert-Butyl 3-aminocrotonateEthanol85-95[13]
4-NitrobenzaldehydeEthyl Acetoacetatetert-Butyl 3-aminocrotonateEthanol80-90[13]
2-ChlorobenzaldehydeMethyl Acetoacetatetert-Butyl 3-aminocrotonateMethanol82-92[13]

Conclusion

This compound stands out as a highly effective and adaptable precursor for constructing a variety of medicinally relevant heterocyclic systems. Its predictable reactivity as a Michael acceptor and in cycloaddition reactions, combined with the unique properties of the tert-butyl ester group, provides a solid foundation for both classical and modern synthetic strategies. The protocols outlined in this guide serve as a practical starting point for researchers aiming to leverage this versatile building block in the synthesis of pyrazolines, isoxazolines, dihydropyridines, and beyond, facilitating the exploration of new chemical space in drug discovery and development.

References

  • ResearchGate. 1,3-Dipolar cycloaddition reaction of nitrile oxides. ([Link])

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  • Chem-Station. 1,3-Dipolar Cycloaddition of Nitrile Oxide. ([Link])

  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. ([Link])

  • National Institutes of Health (NIH). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. ([Link])

  • MDPI. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. ([Link])

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  • Google Patents.
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  • Organic Syntheses. t-BUTYL CARBAZATE. ([Link])

  • ResearchGate. Aza-Michael addition of pyrazoles to crotonic acid. ([Link])

  • National Institutes of Health (NIH). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. ([Link])

  • ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. ([Link])

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Troubleshooting & Optimization

Technical Support Center: tert-Butyl Crotonate Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Michael additions involving tert-butyl crotonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls associated with this important carbon-carbon bond-forming reaction. Here, we provide in-depth, mechanism-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions, but the underlying scientific rationale to empower your experimental design.

Problem 1: Polymerization of the Michael Acceptor

Question: "My reaction mixture is turning into a thick, sticky mass (or a white precipitate is crashing out) with little to no desired product formation. What's causing this and how can I prevent it?"

Answer: This is a classic sign of anionic polymerization of the this compound. The reaction is initiated when a nucleophile (either your intended Michael donor or the base itself) attacks a monomer, creating a new enolate. This enolate can then act as a nucleophile, attacking another molecule of this compound, and continuing this chain reaction to form a polymer.[1][2][3]

Root Causes & Preventative Measures:

  • Excessively Strong or Concentrated Base: Highly reactive bases can rapidly initiate polymerization before the desired Michael addition can occur.

  • Rapid Addition of Reagents: Adding the base or crotonate too quickly can create localized high concentrations, favoring polymerization.

  • Inappropriate Solvent Choice: Non-polar solvents can sometimes favor aggregation and polymerization.

Recommended Solutions:

  • Controlled Reagent Addition: Add the base or the this compound slowly (e.g., via syringe pump) to the reaction mixture at a reduced temperature (e.g., 0 °C or -78 °C) to maintain low concentrations of the reactive species.

  • Optimize the Base: Switch to a less reactive or catalytic amount of base. For many Michael additions, a catalytic quantity of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is sufficient to generate the required concentration of the nucleophile without aggressively initiating polymerization.[4][5][6][7]

  • Solvent Considerations: While often performed in aprotic solvents like THF, introducing a co-solvent that can better solvate the ionic intermediates may help mitigate polymerization.

Diagram: Anionic Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation Base Base Monomer1 This compound Base->Monomer1 Attack Anion Propagating Anion (Enolate) Monomer1->Anion Anion_prop Propagating Anion Monomer2 Another Monomer Anion_prop->Monomer2 Attack DimerAnion Dimeric Anion Monomer2->DimerAnion etc etc DimerAnion->etc Chain Growth

Caption: Anionic polymerization of this compound.

Problem 2: Competing 1,2-Addition vs. 1,4-Addition

Question: "My analysis (NMR/LC-MS) shows a significant byproduct with the same mass as my expected Michael adduct, but it doesn't seem to be the right isomer. Could this be a 1,2-addition product?"

Answer: Yes, this is a very common side reaction. α,β-Unsaturated esters like this compound have two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).[8][9] Attack at C4 is the desired 1,4-conjugate addition (Michael reaction), while attack at the carbonyl carbon is a 1,2-direct addition.[8][10][11]

This selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle .[10][12][13][14][15]

  • The carbonyl carbon is a "hard" electrophilic center.

  • The β-carbon is a "soft" electrophilic center.

"Hard" nucleophiles (e.g., organolithiums, Grignard reagents) are driven by charge control and preferentially attack the harder carbonyl carbon, leading to the 1,2-adduct. "Soft" nucleophiles (e.g., enolates, Gilman cuprates, thiols) are driven by orbital control and will preferentially attack the softer β-carbon to give the desired 1,4-adduct.[10][11][12][16]

Nucleophile TypeHSAB ClassificationPredominant Product
Grignard (R-MgBr)Hard1,2-Addition
Organolithium (R-Li)Hard1,2-Addition[11]
Gilman Cuprate (R₂CuLi)Soft1,4-Addition[16]
Malonate EnolateSoft1,4-Addition[10][17]
Amines, ThiolsSoft1,4-Addition[10]

Troubleshooting Steps:

  • Modify the Nucleophile: If you are using a hard nucleophile like a Grignard reagent, consider converting it to a softer Gilman cuprate by adding a copper(I) salt (e.g., CuI). This dramatically shifts the selectivity towards 1,4-addition.[16]

  • Control the Temperature: 1,2-addition is often faster and kinetically favored, while the 1,4-addition is typically thermodynamically more stable.[8][11] Running the reaction at a slightly elevated temperature (if the reactants are stable) can sometimes favor the thermodynamically preferred 1,4-adduct. However, for many systems, lower temperatures are used to control reactivity.

Diagram: 1,2- vs. 1,4-Addition Pathways

G cluster_12 1,2-Addition (Direct) Favored by Hard Nucleophiles cluster_14 1,4-Addition (Michael) Favored by Soft Nucleophiles start This compound + Nucleophile (Nu⁻) p1 Attack at Carbonyl Carbon start->p1 Hard Nu⁻ p3 Attack at β-Carbon start->p3 Soft Nu⁻ p2 1,2-Adduct (Less Stable) p1->p2 Protonation p4 Enolate Intermediate p3->p4 p5 1,4-Adduct (More Stable) p4->p5 Tautomerization

Caption: Competing 1,2- and 1,4-addition pathways.

Problem 3: Cleavage of the tert-Butyl Ester

Question: "My reaction appears to work, but I lose my product during aqueous workup or silica gel chromatography. I'm isolating the crotonic acid derivative instead. What is happening?"

Answer: The tert-butyl ester is a protecting group that is notoriously sensitive to acid. The stability of the tert-butyl carbocation makes the ester bond highly susceptible to acid-catalyzed hydrolysis. Strong acidic conditions during workup (e.g., quenching with HCl) or exposure to the acidic surface of standard silica gel can readily cleave the ester.[18][19][20]

Solutions for Workup and Purification:

  • Acid-Free Workup: Quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7). Avoid using strong acids like HCl or H₂SO₄.

  • Deactivate Silica Gel: If chromatography is necessary, the silica gel can be "neutralized." Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine (or another volatile base), then evaporate the solvent. This passivated silica is much less likely to cause hydrolysis.

  • Alternative Purification: Consider non-chromatographic methods such as distillation (if the product is volatile and thermally stable) or recrystallization to avoid contact with acidic stationary phases altogether.

Frequently Asked Questions (FAQs)

Q1: What is a "retro-Michael" reaction, and should I be concerned about it?

The retro-Michael reaction is the reverse of the Michael addition, where the adduct fragments back into the starting nucleophile and acceptor.[21][22][23][24][25] This process is typically promoted by strong bases and elevated temperatures. For most standard this compound adducts, the equilibrium heavily favors the product, and the retro-Michael reaction is not a major concern under typical workup and storage conditions. However, if your adduct is subjected to harsh basic conditions or high heat, especially during distillation, product loss via this pathway is possible.

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside your starting materials (nucleophile and this compound). The product should have a different Rf value. Using a stain (like potassium permanganate) can help visualize the spots, as the double bond in the starting crotonate will react with the stain, while the saturated product will not.

Q3: Can I use a protic solvent like ethanol for my Michael addition?

It depends on your base and nucleophile. If you are using a strong, non-nucleophilic base like DBU, a protic solvent can sometimes be used and may even help suppress polymerization by protonating the propagating anionic chain. However, if you are using a very strong base like an alkoxide (e.g., sodium ethoxide), using the corresponding alcohol as a solvent is common. Be aware that the solvent can compete as a nucleophile, especially with highly reactive acceptors.

Experimental Protocols

Protocol 1: General Procedure for a DBU-Catalyzed Michael Addition of Diethyl Malonate

This protocol provides a general guideline for the addition of a soft carbon nucleophile to this compound.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diethyl malonate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise to the stirred solution.

  • Acceptor Addition: Slowly add this compound (1.1 eq) to the reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Once the starting material is consumed, proceed to workup.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using deactivated silica gel.

Protocol 2: TLC Analysis for Reaction Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom.

  • Spotting: Use a capillary tube to spot the starting this compound (SM), the starting nucleophile (Nu), and a co-spot of both in the first three lanes. In the fourth lane, spot the reaction mixture (Rxn).

  • Elution: Place the plate in a TLC chamber containing an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line.

  • Visualization: After the solvent front reaches near the top of the plate, remove it and visualize under a UV lamp. Then, stain the plate using a potassium permanganate dip.

  • Interpretation: The product spot (P) in the 'Rxn' lane should have a different Rf from the starting materials. The disappearance of the crotonate spot (which will be stain-active) is a strong indicator of reaction completion.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • RSC Publishing. (2023). Exploiting retro oxa-Michael chemistry in polymers. [Link]

  • Chemistry LibreTexts. (2014). 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. [Link]

  • ScienceDirect. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

  • JoVE. (2025). Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). [Link]

  • MDPI. (2020). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. [Link]

  • YouTube. (2021). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. [Link]

  • SciSpace. (2023). Exploiting retro oxa-Michael chemistry in polymers. [Link]

  • ResearchGate. (n.d.). DBU catalyzed Michael addition of pseudouridine and propiolates. [Link]

  • ResearchGate. (n.d.). DBU-catalyzed Michael additions of bulky glycine imine to β-arylfuryl substituted α,β-unsaturated esters. [Link]

  • Chemistry LibreTexts. (2021). 2.6: Anionic Polymerization. [Link]

  • ResearchGate. (n.d.). DBU‐catalyzed Michael addition reactions for the preparation of glutamates. [Link]

  • Chalmers University of Technology Research. (2020). DBU-Catalyzed Ring-Opening and Retro-Claisen Fragmentation of Dihydropyranones. [Link]

  • ACS Publications. (2018). Indium(III) Triflate-Catalyzed Reactions of Aza-Michael Adducts of Chalcones with Aromatic Amines: Retro-Michael Addition versus. [Link]

  • PubMed. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]

  • ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. [Link]

  • PubMed Central. (n.d.). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. [Link]

  • Wikipedia. (n.d.). HSAB theory. [Link]

  • ResearchGate. (2009). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]

  • Aakash Institute. (n.d.). HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ. [Link]

  • ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • DAU. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link]

  • ResearchGate. (2022). Anionic Polymerization of Acrylates - Do all acrylates polymerize anionically?. [Link]

  • University of Massachusetts Amherst. (2007). Tutorial on Anionic Polymerization. [Link]

  • Wipf Group, University of Pittsburgh. (2004). Catalytic Asymmetric 1,4-Addition Reactions Using a,b-Unsaturated N-Acylpyrroles as Highly Reactive Monodentate a,b-Unsaturated. [Link]

  • Lund University Publications. (2023). Michael additions utilizing transition- metal-catalysts, Scope and limitations. [Link]

  • Wikipedia. (n.d.). Anionic addition polymerization. [Link]

  • ResearchGate. (2001). Anionic polymerization of acrylates and methacrylates containing mobile hydrogens. [Link]

  • MDPI. (2023). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • L.S. College, Muzaffarpur. (2020). Michael reaction. [Link]

  • YouTube. (2020). Pearson's HSAB Principle - Concept - Applications - Limitations. [Link]

  • Macmillan Group, Caltech. (2001). Enantioselective Michael Additions in Natural Products Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • PubMed Central. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

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Technical Support Center: Navigating the Challenges of Tert-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the deprotection of tert-butyl (t-butyl) esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize t-butyl esters as protecting groups for carboxylic acids. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential experimental hurdles and ensure the successful cleavage of this robust protecting group.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide direct answers and actionable solutions to specific problems you may encounter during the deprotection of tert-butyl esters.

Q1: My tert-butyl ester deprotection using Trifluoroacetic Acid (TFA) is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue, ranging from reaction conditions to the nature of your substrate.

Potential Causes & Solutions:

  • Insufficient Acid Stoichiometry or Concentration: While the acid-catalyzed deprotection is, in principle, catalytic, using a stoichiometric excess of a strong acid like TFA is common practice to drive the reaction to completion.[1][2] If your substrate contains other basic functionalities, they may consume the acid, leading to an insufficient amount for the deprotection reaction.

    • Solution: For standard deprotections, a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is a good starting point.[3] For more resistant substrates, consider increasing the concentration of TFA, even up to 95-100%.[3]

  • Inadequate Reaction Time or Temperature: Deprotection rates are substrate-dependent. Reactions are typically conducted at room temperature (20-25°C).[3]

    • Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction is sluggish, extend the reaction time; some stubborn substrates may require overnight stirring.[1] Gentle heating (e.g., to 40°C) can also facilitate cleavage, but exercise caution as this may promote side reactions.[1]

  • Steric Hindrance: A sterically hindered t-butyl ester will require more forcing conditions for complete removal.

    • Solution: In addition to increasing reaction time and temperature, consider a stronger acid system if your molecule can tolerate it.

  • Presence of Scavengers: While crucial for preventing side reactions, scavengers can sometimes compete with the substrate for the acid, potentially slowing down the deprotection.[1]

    • Solution: Ensure a sufficient excess of acid is present to account for consumption by both the substrate and the scavenger.

Q2: I am observing unexpected side products during the deprotection. What are they and how can I prevent them?

The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the cleavage of the ester.[3] This electrophilic intermediate can alkylate nucleophilic residues within your molecule.[4]

Common Side Products & Prevention:

  • Tert-butylation of Nucleophilic Residues: In peptide synthesis, amino acids with nucleophilic side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation by the t-butyl cation.[4][5]

    • Prevention: The most effective strategy is the addition of "scavengers" to the reaction mixture. These agents are designed to trap the t-butyl cation before it can react with your substrate.[6]

A Guide to Common Scavengers:

ScavengerTypical ConcentrationTarget Residues/Function
Triisopropylsilane (TIS) 2.5-5% v/vA very effective general scavenger for the t-butyl cation.[1]
Water 2.5-5% v/vActs as a scavenger and can be beneficial, but excess water can dilute the acid.[3]
Thioanisole or Dithiothreitol (DTT) VariesParticularly useful for protecting sulfur-containing amino acids like Met and Cys.[1][7]
1,2-Ethanedithiol (EDT) VariesAnother effective scavenger for sulfur-containing residues.[8]

A common and effective scavenger cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 ratio.[9]

Q3: My substrate is degrading under the harsh acidic conditions of TFA. What are my options?

For sensitive substrates, the strongly acidic nature of TFA can lead to the cleavage of other acid-labile protecting groups or cause decomposition.[3] Fortunately, several milder deprotection methods are available.

Alternative Deprotection Protocols:

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Aqueous Phosphoric Acid (H₃PO₄) 85 wt% aqueous solution, 50-70 °CEnvironmentally benign and selective; tolerates Cbz, benzyl esters, and TBDMS ethers.[10][11]Requires heating.[12]
Zinc Bromide (ZnBr₂) 5 equivalents in DCM, room temp, 12-24 hMild Lewis acid, chemoselective for t-butyl esters in the presence of some other acid-labile groups.[10][13][14]May not be compatible with all functional groups.[13]
Silica Gel in Refluxing Toluene Slurry in toluene, reflux (110°C), overnightMild, heterogeneous method useful for sensitive substrates; selective over t-butyl ethers.[3][10][15]Heterogeneous reaction may require vigorous stirring.[1]
Magic Blue (MB•+) and Triethylsilane Catalytic MB•+, 2 equivalents HSiEt₃, CH₂Cl₂Very mild, catalytic, and does not require strong acid.[11][16]Reagents may be less common.[1]
Anhydrous HCl in Organic Solvent 4M HCl in dioxane or ethyl acetateA classic and effective method; can be selective for N-Boc over t-butyl ester in some cases.[1][17]Gaseous reagent requires careful handling.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of acid-catalyzed tert-butyl ester deprotection?

The deprotection proceeds via a unimolecular cleavage mechanism (E1-like). The key steps are:

  • Protonation of the carbonyl oxygen of the ester by the acid.[17][18]

  • Cleavage of the carbon-oxygen bond to form the carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[17]

  • The t-butyl cation can then be deprotonated to form the harmless isobutylene gas or be trapped by a nucleophile (either a scavenger or a nucleophilic site on the substrate).[2]

G cluster_main Mechanism of Acid-Catalyzed t-Butyl Ester Deprotection A t-Butyl Ester + H⁺ B Protonated Ester A->B Protonation C Carboxylic Acid + t-Butyl Cation B->C Cleavage D Isobutylene + H⁺ C->D Deprotonation E Alkylated Side Product C->E Side Reaction (Alkylation) F Trapped Cation C->F Scavenger Action

Caption: Mechanism of t-butyl ester deprotection and side reactions.

Q: Can I selectively deprotect a tert-butyl ester in the presence of other acid-labile protecting groups like Boc?

While both the tert-butoxycarbonyl (Boc) group and t-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[3] This difference in reactivity can be exploited for selective deprotection, although achieving perfect selectivity can be challenging.

  • For selective Boc removal: Milder acidic conditions, such as using anhydrous HCl in an organic solvent or TMSCl in a mixture of 2,2,2-trifluoroethanol and DCM, have been reported to selectively cleave the Boc group while leaving the t-butyl ester intact.[19]

  • For selective t-butyl ester removal: This is more difficult. However, certain Lewis acids like ZnBr₂ have shown some promise for the chemoselective hydrolysis of t-butyl esters in the presence of specific N-protecting groups.[13][14]

The concept of using protecting groups that can be removed under different conditions is known as orthogonal protection.[20] For example, a base-labile Fmoc group could be used alongside an acid-labile t-butyl ester for selective deprotection.[20]

G cluster_workflow Troubleshooting Workflow for t-Butyl Ester Deprotection Start Deprotection Reaction Initiated Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Are side products observed? Check_Completion->Check_Side_Products Yes Troubleshoot_Incomplete Increase acid concentration, extend reaction time, or gently heat. Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Check_Completion Side_Products Side Products Observed Check_Side_Products->Side_Products Yes Check_Degradation Is the substrate degrading? Check_Side_Products->Check_Degradation No Add_Scavengers Add scavengers (e.g., TIS, water, DTT). Side_Products->Add_Scavengers Add_Scavengers->Start Degradation Substrate Degradation Check_Degradation->Degradation Yes Success Successful Deprotection Check_Degradation->Success No Milder_Conditions Switch to milder conditions (e.g., ZnBr₂, H₃PO₄, Silica Gel). Degradation->Milder_Conditions Milder_Conditions->Start

Sources

Technical Support Center: Purification of Products from tert-Butyl Crotonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from tert-butyl crotonate. As an α,β-unsaturated ester, this compound is a versatile building block in organic synthesis, but its purification and the purification of its derivatives can present unique challenges. This document is designed to provide both foundational knowledge and practical, field-tested solutions to common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup and purification of products from reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Issue 1: My final product is contaminated with unreacted this compound.

Q: I've performed a Michael addition to this compound, but after workup, my NMR spectrum clearly shows the presence of the starting material. How can I remove it?

A: This is a common issue when the reaction has not gone to completion or if a significant excess of the crotonate was used. The boiling point of this compound is approximately 82 °C at 97 mmHg, making it relatively volatile.[1][2]

  • Probable Causes:

    • Insufficient reaction time or temperature.

    • Deactivated catalyst or stoichiometric reagent.

    • Use of a large excess of this compound to drive the reaction.

  • Solutions:

    • Aqueous Workup Optimization: Ensure your aqueous wash is effective. Sometimes, unreacted starting material can be carried through if emulsions form. Using brine (saturated NaCl solution) for the final wash can help break emulsions and improve phase separation.[3]

    • Flash Column Chromatography: This is the most effective method for separating the product from the starting material. This compound is significantly less polar than most of its addition products. A carefully chosen solvent system will leave the starting material to elute first.

    • Distillation (Under Reduced Pressure): If your product is a high-boiling liquid or a solid and is thermally stable, you can remove the volatile this compound via vacuum distillation.[4][5][6]

Experimental Protocol: Flash Chromatography for Removal of Unreacted this compound
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Column Packing: Use silica gel as the stationary phase. Pack the column using the initial eluting solvent.[7]

  • Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient. For example, begin with 95:5 hexane:ethyl acetate.

  • Elution: Load the sample onto the column. Begin elution with the low-polarity solvent. The unreacted this compound should elute in the early fractions.

  • Gradient Increase: Gradually increase the concentration of the more polar solvent (ethyl acetate) to elute your more polar product.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which contain your purified product.[8]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with different polarities.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for effective separation of the non-polar starting material from more polar products.
Initial Eluent 95:5 to 90:10 Hexane:Ethyl AcetateEnsures the unreacted crotonate elutes cleanly before the product.
Final Eluent Gradient up to 50:50 or higherDepends on the polarity of the desired product.
Issue 2: My product appears to have decomposed during purification.

Q: I'm trying to purify the product of a Heck reaction involving this compound. After column chromatography on silica gel, my yield is very low, and I see multiple spots on my TLC plate that weren't there before. What could be happening?

A: The tert-butyl ester group is sensitive to acid and can be cleaved under acidic conditions, especially with prolonged exposure.[9] Silica gel is slightly acidic and can catalyze the hydrolysis of the tert-butyl ester back to the carboxylic acid, or cause other side reactions.

  • Probable Causes:

    • Acid-Catalyzed Hydrolysis: The acidity of the silica gel is cleaving the tert-butyl group, leading to the corresponding carboxylic acid and isobutylene gas.[10]

    • Thermal Decomposition: If distillation is attempted at atmospheric pressure, the high temperatures could cause decomposition.

  • Solutions:

    • Neutralize Silica Gel: Before use, the silica gel can be washed with a dilute solution of a non-nucleophilic base, like triethylamine in the mobile phase (e.g., 1-2% triethylamine in the eluent), and then dried. This neutralizes the acidic sites.[3]

    • Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for chromatography if your compound is sensitive to acid but stable to base.

    • Aqueous Workup with Bicarbonate: Before chromatography, ensure a thorough wash with a mild base like saturated sodium bicarbonate solution to remove any acidic impurities from the reaction mixture.[11][12] This neutralizes acids that could exacerbate decomposition on the column.

    • Recrystallization: If your product is a solid, recrystallization is an excellent non-chromatographic purification method that avoids contact with acidic stationary phases.[13][14]

Workflow for Purifying Acid-Sensitive Products

G start Crude Reaction Mixture workup Aqueous Workup (Wash with sat. NaHCO3) start->workup dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Chromatography (Neutralized Silica or Alumina) is_solid->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for purifying acid-sensitive products.

Issue 3: I have persistent, highly polar impurities in my product.

Q: After a reaction and standard workup, I have a baseline spot on my TLC that I can't get rid of, even with highly polar eluents. What is this, and how do I remove it?

A: Highly polar, immobile impurities are often salts or highly polar organic byproducts. In reactions using metal catalysts (e.g., Heck reactions with Palladium[15]), residual metal complexes can be an issue. Amine salts can also be problematic if bases like triethylamine or DBU were used.

  • Probable Causes:

    • Amine hydrochloride salts (if a base was used and the reaction was quenched with acid).

    • Residual metal catalysts.

    • Carboxylic acids formed from partial hydrolysis of the ester.

  • Solutions:

    • Aqueous Washes:

      • To remove basic impurities (like excess amines), wash the organic layer with dilute acid (e.g., 1M HCl).[3] Be cautious, as this can hydrolyze your tert-butyl ester if your product is sensitive.

      • To remove acidic impurities (like the hydrolyzed product), wash with a dilute base (e.g., saturated NaHCO3).[11]

    • Filtration through a Plug: Before concentrating your crude product, you can pass the organic solution through a short plug of silica gel or Celite. This can remove some baseline impurities without the need for a full chromatographic separation.

    • Specialized Workups for Metals: For removing copper salts, washing with a saturated ammonium chloride solution can help by forming a water-soluble copper complex.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the initial workup of a reaction involving this compound?

A1: A standard and effective workup procedure begins with quenching the reaction (if necessary) and then diluting the mixture with a suitable organic solvent (like ethyl acetate or dichloromethane). This organic phase should then be washed sequentially with:

  • Water or dilute acid (if basic reagents need to be removed).

  • Saturated aqueous sodium bicarbonate solution to neutralize any acidic components.[11][12]

  • Brine to remove the bulk of the water and aid in phase separation. The organic layer is then dried over an anhydrous salt (like Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.[16]

Q2: Can I use recrystallization to purify my this compound derivative?

A2: Yes, if your product is a solid at room temperature, recrystallization is an excellent and often preferred method of purification.[13] It is crucial to select an appropriate solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.[14] Importantly, avoid using alcohols other than tert-butanol for recrystallization, as this can lead to transesterification, where the tert-butyl group is exchanged for the alkyl group of the solvent alcohol.[13]

Q3: My reaction involves a Grignard reagent with this compound. What are the key purification challenges?

A3: Grignard reactions (1,4-conjugate addition) with this compound will require a careful quench with a saturated aqueous solution of ammonium chloride (NH4Cl) rather than a strong acid to avoid side reactions and decomposition of the desired product.[3] The main purification challenge will be separating the desired 1,4-adduct from the potential 1,2-adduct and any unreacted starting materials. Flash column chromatography is typically essential for this separation.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the standard method. Spot a small amount of each collected fraction onto a TLC plate and elute it with the same solvent system used for the column. After elution, visualize the spots using a UV lamp (if your compound is UV-active) and/or by staining with a developing agent like potassium permanganate or vanillin. Combine the fractions that show a single spot corresponding to your product.

Troubleshooting Logic Diagram

G start Analysis of Crude Product (TLC, NMR) problem Identify Primary Issue start->problem sm_contam Contaminated with Starting Material problem->sm_contam Incomplete Reaction decomp Product Decomposition (New spots on TLC) problem->decomp Low Yield/ Multiple Products polar_imp Persistent Polar Impurities (Baseline spot on TLC) problem->polar_imp Baseline Impurities sm_sol Solution: Flash Chromatography (non-polar eluent first) or Vacuum Distillation sm_contam->sm_sol end_node Purified Product sm_sol->end_node decomp_cause Cause: Acidic Conditions? decomp->decomp_cause decomp_sol_silica Solution: Use Neutralized Silica or Alumina for Chromatography decomp_cause->decomp_sol_silica Yes decomp_sol_recrys Solution: Use Recrystallization if product is solid decomp_cause->decomp_sol_recrys Yes decomp_sol_silica->end_node decomp_sol_recrys->end_node polar_cause Cause: Salts or Metals? polar_imp->polar_cause polar_sol_wash Solution: Targeted Aqueous Washes (e.g., dilute HCl, NaHCO3, NH4Cl) polar_cause->polar_sol_wash Yes polar_sol_plug Solution: Filter through a plug of Silica/Celite polar_cause->polar_sol_plug Yes polar_sol_wash->end_node polar_sol_plug->end_node

Caption: A troubleshooting decision tree for purification issues.

References
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  • How to purify esterefication product?.
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Technical Support Center: Stability of tert-Butyl Esters Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our technical guide designed for researchers, scientists, and drug development professionals. The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids, prized for its robustness. However, understanding its precise stability limits, particularly under basic conditions, is critical for the success of complex synthetic routes. This guide provides in-depth answers to common questions, troubleshooting advice for unexpected reactivity, and validated protocols to ensure the integrity of your protected intermediates.

Frequently Asked Questions & Troubleshooting
Q1: What is the fundamental reason for the high stability of tert-butyl esters under basic conditions?

The remarkable stability of tert-butyl esters to bases is a direct consequence of steric hindrance.[1] Standard base-catalyzed ester hydrolysis, or saponification, proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism.[1][2] This pathway requires the direct attack of a nucleophile, such as a hydroxide ion (OH⁻), on the electrophilic carbonyl carbon.

However, the bulky tert-butyl group acts as a "steric shield," physically obstructing the trajectory of the incoming nucleophile.[1] This steric congestion dramatically increases the activation energy for the formation of the required tetrahedral intermediate, making the BAC2 pathway kinetically unfavorable under typical basic conditions (e.g., LiOH, NaOH, K₂CO₃ at or below room temperature).[1][3][4]

In contrast, the facile cleavage of tert-butyl esters under acidic conditions proceeds via a different, unimolecular mechanism (AAL1).[1][5] This pathway involves protonation of the ester oxygen followed by the formation of a highly stable tertiary carbocation (the tert-butyl cation), a much lower energy process.[5][6]

Figure 1. Steric hindrance impeding nucleophilic attack.
Q2: I have an unexpected loss of my tert-butyl ester during a basic step. Is cleavage under basic conditions possible?

While highly stable, the protection is not absolute. Cleavage of tert-butyl esters can occur under specific, typically harsh, basic conditions that circumvent or overcome the high activation energy of the standard BAC2 pathway.

Scenarios for Base-Mediated Cleavage:

  • Elevated Temperatures: The rate of hydrolysis, although slow at room temperature, is temperature-dependent. Refluxing in the presence of bases like NaOH or KOH, especially for extended periods, can lead to significant cleavage.

  • Strongly Basic, Non-nucleophilic Conditions: A reported method uses sodium hydride (NaH) in dimethylformamide (DMF).[7] The proposed mechanism is not a direct attack on the ester carbonyl. Instead, it is suggested that NaH reacts with DMF to form a highly basic dimethylamide anion, which then promotes an E2 elimination reaction, generating isobutylene and the carboxylate salt.[7] A subsequent study suggested the cleavage may be due to NaOH derived from the NaH reacting with trace water, but noted that powdered KOH in THF is a safer and effective alternative for cleaving tert-butyl benzoates.[8]

  • Substrate-Dependent Reactivity: If the 'R' group of the ester (R-COOtBu) contains strong electron-withdrawing groups, the electrophilicity of the carbonyl carbon is increased. This can make it more susceptible to nucleophilic attack, even by weaker nucleophiles or under milder conditions than typically expected.

Q3: How can I quantitatively assess the stability of my specific compound to a set of basic conditions before committing to a large-scale reaction?

Running a small-scale stability trial is a crucial, self-validating step before proceeding with your main synthesis. This allows you to empirically determine if your tert-butyl ester will survive a planned reaction.

Stability_Workflow Figure 2: Workflow for Stability Assessment A 1. Setup Parallel Reactions - Substrate in solvent - Add Base (Test Condition) - Add Control (No Base) B 2. Stir at Target Temperature (e.g., 25°C, 40°C) A->B C 3. Monitor Over Time (TLC or LC-MS) Timepoints: 1h, 4h, 12h, 24h B->C D 4. Quench & Workup (e.g., add aq. NH4Cl) C->D E 5. Analyze Samples Compare Test vs. Control vs. t=0 D->E F Is Starting Material Consumed? E->F G Result: Unstable - Re-evaluate synthetic route - Choose milder base/conditions F->G Yes H Result: Stable - Proceed with large-scale reaction F->H No

Figure 2. Workflow for assessing t-Bu ester stability.

See the Experimental Protocols section below for a detailed, step-by-step guide to performing this critical experiment.

Q4: Which common bases are generally considered "safe" to use with tert-butyl esters?

For transformations on other parts of the molecule, several basic conditions are generally well-tolerated by tert-butyl esters, provided that temperatures are kept moderate and reaction times are not excessively long.

ReagentTypical ConditionsCompatibility with t-Butyl EsterNotes
LiOH, NaOH, KOH 1-2 M aq. solution in THF/MeOH, 0°C to RTGenerally Stable Most common for saponification of other esters (e.g., methyl, ethyl).[2][9] Stability of t-Bu ester is high at RT but decreases with heat.
K₂CO₃, Cs₂CO₃ Anhydrous, in solvents like ACN, DMFHighly Stable Weaker inorganic bases commonly used in alkylations.[10] Generally very safe for t-Bu esters.
Triethylamine (Et₃N) Anhydrous, in CH₂Cl₂, THFHighly Stable Common organic base for neutralizing acid byproducts (e.g., in acylations).[11]
DIPEA, Hunig's Base Anhydrous, in CH₂Cl₂, DMFHighly Stable Sterically hindered non-nucleophilic base, very safe for t-Bu esters.
t-BuOK Anhydrous THF, 0°C to RTGenerally Stable Strong, non-nucleophilic base. While generally safe, prolonged exposure at higher temperatures could pose a risk.[11]
Experimental Protocols
Protocol 1: Assessing the Stability of a tert-Butyl Ester Under Basic Conditions

This protocol provides a reliable method to test the compatibility of your specific substrate with a chosen base.

Materials:

  • Your tert-butyl ester-containing substrate

  • Anhydrous reaction solvent (e.g., THF, CH₂Cl₂)

  • The base to be tested (e.g., 1M aq. LiOH, solid K₂CO₃)

  • Internal standard (optional, for quantitative analysis by LC-MS or qNMR)

  • TLC plates and appropriate eluent system

  • LC-MS vials

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation: In a clean, dry vial, dissolve your substrate (e.g., 20 mg, 1.0 eq) in the chosen reaction solvent (e.g., 2 mL). If using an internal standard, add it now.

  • Time Zero Sample: Immediately take a small aliquot of this solution (e.g., 50 µL), dilute it appropriately, and analyze by TLC and/or LC-MS. This is your t=0 reference point.

  • Reaction Initiation: Add the base to be tested (e.g., 1.2 eq). If the base is a solid, add it directly. If it is a solution (like aq. LiOH), add it dropwise.

  • Monitoring: Stir the reaction at the intended temperature (e.g., 25 °C). At predetermined time points (e.g., 1, 4, and 24 hours), withdraw a small aliquot.

  • Sample Workup: For each aliquot, quench the reaction by adding it to a small vial containing a quenching solution (e.g., 0.5 mL of sat. aq. NH₄Cl). Extract with an organic solvent (e.g., 1 mL of Ethyl Acetate). Dry the organic layer over a small amount of Na₂SO₄ and prepare for analysis.

  • Analysis: Analyze each time point by TLC and/or LC-MS.

    • TLC Analysis: Co-spot the t=0 sample and the reaction time points. Look for the appearance of a new, more polar spot corresponding to the free carboxylic acid and the disappearance of the starting material spot.

    • LC-MS Analysis: Compare the peak areas of the starting material and the hydrolyzed acid product across the time points. This will give a semi-quantitative measure of decomposition.

  • Interpretation: If there is no significant formation of the carboxylic acid product after 24 hours compared to the t=0 sample, the tert-butyl ester is considered stable under those specific conditions.

References
  • Paul, S., & Schmidt, R. R. (n.d.). A New Base Mediated Method for the Cleavage of tert-Butyl Esters. Synlett. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Wordpress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Born, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(19), 7501–7510. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • IIT Bombay. (n.d.). Protecting Groups. Retrieved from [Link]

  • Mabey, W. R., & Mill, T. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 18(9), 1931-1936. Retrieved from [Link]

  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • IIT Bombay. (n.d.). Protecting Groups. Retrieved from [Link]

  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Retrieved from [Link]

  • ResearchGate. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Rathke, M. W., & Sullivan, D. F. (1973). Isolation and characterization of lithio tert-butyl acetate, a stable ester enolate. Journal of the American Chemical Society, 95(9), 3050–3051. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Retrieved from [Link]

  • YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

Sources

Technical Support Center: Managing t-Butyl Cation Formation During Deprotection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of the highly reactive tert-butyl cation during the acidic deprotection of tert-butyloxycarbonyl (Boc) and other t-butyl-based protecting groups. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and purity of your synthesized molecules, particularly peptides.

Introduction: The Inevitable Yet Troublesome Cation

The use of tert-butyl-based protecting groups is widespread in organic synthesis due to their stability under various conditions and their straightforward removal with moderately strong acids, most commonly trifluoroacetic acid (TFA).[1] However, this deprotection step, while routine, liberates a highly reactive electrophile: the tert-butyl cation (t-Bu⁺).[2][3]

This carbocation is a potent alkylating agent that can react with nucleophilic sites within your target molecule, leading to a variety of undesired side products.[4][5][6] In peptide synthesis, the side chains of sensitive amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly vulnerable to this alkylation.[5][7][8] The result is often a difficult-to-separate mixture of the desired product and its tert-butylated adducts, identifiable by a characteristic mass increase of 56 Da.[4][5]

This guide provides a structured approach to understanding, identifying, and mitigating the side reactions caused by the tert-butyl cation.

Troubleshooting Guide: Common Issues & Field-Tested Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My LC-MS analysis shows my desired product plus a significant peak at [M+56]. What is happening?

Answer:

The observation of a mass increase of +56 Da is a classic indicator of tert-butylation, where one or more tert-butyl groups have been added to your molecule.[4][5] This occurs when the tert-butyl cation, generated during the cleavage of a Boc or t-butyl ester/ether protecting group, reacts with a nucleophilic functional group in your product.[4][5]

Causality: During acid-mediated deprotection (e.g., with TFA), the protecting group is protonated and subsequently cleaves to form the relatively stable tertiary carbocation, t-Bu⁺.[1] If not effectively "trapped" or quenched, this cation will seek out and react with the most electron-rich, nucleophilic sites in your molecule.

Immediate Actionable Solution: Employ Scavengers.

Scavengers are reagents added to the deprotection cocktail that are more nucleophilic or are present in a much higher concentration than the sensitive residues in your peptide. They act as sacrificial substrates, preferentially reacting with and neutralizing the tert-butyl cation before it can modify your target molecule.[5]

dot

Caption: Mechanism of Boc deprotection and the subsequent fate of the t-butyl cation.

Issue 2: I used a scavenger, but I still see significant t-butylation. How do I choose the right scavenger or cleavage cocktail?

Answer:

Not all scavengers are equally effective for all sensitive residues. The choice of scavenger and the composition of your cleavage cocktail are critical and must be tailored to the specific amino acid sequence of your peptide.

Expertise-Driven Scavenger Selection:

  • For Tryptophan (Trp): The indole side chain is highly susceptible to alkylation.[5][9]

    • Recommended Scavengers: Triisopropylsilane (TIS) or Triethylsilane (TES) are excellent choices.[4] Water also helps to suppress t-butylation of tryptophan.[10]

  • For Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][8]

    • Recommended Scavengers: Thioanisole is highly effective at preventing S-alkylation.[4][11]

  • For Cysteine (Cys): The free thiol group is a prime target for alkylation.[5][12]

    • Recommended Scavengers: 1,2-Ethanedithiol (EDT) is the standard choice to protect the thiol.[4][10]

  • For Tyrosine (Tyr): The activated phenolic ring can be alkylated.

    • Recommended Scavengers: Phenol or anisole can be used to compete for the cation.[12]

Data-Driven Cleavage Cocktail Formulations:

The following table summarizes common cleavage cocktails. It is imperative to prepare these cocktails fresh before use.[13]

Cocktail NameComposition (v/v)Primary Application & Comments
Standard (Reagent B) TFA/TIS/H₂O (95:2.5:2.5)A general-purpose cocktail for peptides without highly sensitive residues like Cys or Met.[4][14][15]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for complex peptides containing multiple sensitive residues, including Trp, Met, and Cys.[4][11]
"Odorless" Option TFA/Phenol/H₂O/TIS (88:5:5:2)A good alternative to thiol-containing cocktails, though it may be less effective at preventing methionine oxidation.[15]
Custom Cys Cocktail TFA/Anisole/H₂O/TIS (80:8:2:10)A suggested cocktail to specifically prevent S-alkylation of Cysteine.[12]

Self-Validating Protocol: Small-Scale Trial Cleavage

Before committing your entire batch of resin, perform a small-scale trial cleavage.

  • Sample: Place a few beads of your dried peptidyl-resin into a microcentrifuge tube.[15]

  • Cleave: Add 100-200 µL of your freshly prepared cleavage cocktail.[15]

  • Incubate: Allow the reaction to proceed for 1.5 to 2 hours at room temperature.[15]

  • Analyze: Precipitate the peptide in cold diethyl ether, and analyze the crude product by LC-MS. This will confirm if your chosen cocktail is effectively suppressing side reactions for your specific sequence.

Issue 3: My deprotection reaction is incomplete, even after extended reaction times.

Answer:

Incomplete deprotection can be caused by several factors, often related to reaction conditions or steric hindrance.

  • Insufficient Acid Strength/Concentration: The rate of Boc cleavage has a second-order dependence on the acid concentration.[2]

    • Solution: Ensure you are using a sufficient excess of acid. For solution-phase reactions, if 20% TFA in Dichloromethane (DCM) is failing, try increasing to 50% or even neat TFA (with appropriate scavengers).[2]

  • Poor Resin Swelling (Solid-Phase Synthesis): If the resin does not swell properly in the deprotection solvent, the acid cannot access all the reaction sites.[2]

    • Solution: Ensure you are using an appropriate solvent. Interestingly, 100% TFA may cause less resin swelling than a 50-55% TFA solution in DCM.[2]

  • Steric Hindrance: A sterically bulky substrate, particularly around the Boc-protected amine, can slow the reaction.[2]

    • Solution: A combination of a stronger acid system (e.g., 4M HCl in 1,4-dioxane as an alternative to TFA), longer reaction times, and gentle warming may be required.[2][16] Crucially, more forcing conditions necessitate a more robust scavenger cocktail.

dot

Troubleshooting_Workflow Start Problem Encountered During Deprotection Incomplete Incomplete Deprotection? Start->Incomplete SideProducts Side Products Observed? (e.g., M+56) Incomplete->SideProducts No IncreaseAcid Increase Acid Conc./Time (e.g., 20% -> 50% TFA) Incomplete->IncreaseAcid Yes AddScavenger Add Scavengers (e.g., TIS, H₂O) SideProducts->AddScavenger Yes Success Problem Resolved SideProducts->Success No CheckSwelling Optimize Resin Swelling (e.g., use 50% TFA/DCM) IncreaseAcid->CheckSwelling ForcingCond Use Forcing Conditions (Stronger Acid / Heat) CheckSwelling->ForcingCond ForcingCond->Success OptimizeScavenger Optimize Scavenger Cocktail (Tailor to Sequence) AddScavenger->OptimizeScavenger TrialCleavage Perform Small-Scale Trial Cleavage OptimizeScavenger->TrialCleavage TrialCleavage->Success

Caption: Troubleshooting decision tree for common deprotection issues.

Frequently Asked Questions (FAQs)

Q1: What is the exact mechanism of t-butyl cation formation? A1: The process is an acid-catalyzed elimination. First, a strong acid like TFA protonates the carbonyl oxygen of the Boc group.[1][16] This makes the group unstable, leading to the cleavage of the tert-butyl-oxygen bond to generate the stable tert-butyl carbocation and an unstable carbamic acid intermediate.[1][16] The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine.[1][16]

Q2: Besides the t-butyl cation itself, are there other reactive species I should be worried about? A2: Yes. The tert-butyl cation can react with the TFA counterion to form t-butyl trifluoroacetate.[17] This ester is also a potent alkylating agent and can modify sensitive residues like methionine and tryptophan.[17] The good news is that the scavengers commonly employed for trapping the t-butyl cation are also effective at destroying this ester byproduct.[17]

Q3: Can I selectively remove a Boc group in the presence of a t-butyl ester? A3: While both groups are acid-labile, the Boc group is generally more sensitive to acid.[18] This allows for selective deprotection under carefully controlled, milder acidic conditions. However, achieving high selectivity can be challenging and requires precise optimization of acid concentration and reaction time.

Q4: What is the visual indicator of trityl group cleavage, and how does it relate to t-butyl cation issues? A4: The cleavage of a trityl (Trt) group, often used to protect Cys, His, Asn, and Gln, generates a stable trityl carbocation.[15] This cation imparts a distinct deep yellow or orange-red color to the cleavage solution.[15] Like the t-butyl cation, the trityl cation is a powerful electrophile that can alkylate sensitive residues, necessitating the use of scavengers like TIS.[10][15]

Experimental Protocol: Standard Peptide Cleavage and Deprotection

This protocol is a general guideline for cleaving a peptide from a solid support while simultaneously removing acid-labile side-chain protecting groups.

  • Preparation: Weigh the dried peptide-resin and place it in a suitable reaction vessel.

  • Cleavage Cocktail Addition: Freshly prepare the appropriate cleavage cocktail based on your peptide's sequence (see table above). Add the cocktail to the resin (approx. 10 mL per gram of resin).[5]

  • Reaction: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[5][15] The optimal time may vary and should be determined by a trial cleavage.

  • Filtration: Filter the TFA solution containing your cleaved peptide into a clean collection tube.

  • Resin Wash: Wash the resin two more times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine these washes with the initial filtrate.[5][19]

  • Precipitation: In a well-ventilated fume hood, add the combined TFA filtrate dropwise into a 10-fold excess of cold (–20 °C) diethyl ether with gentle stirring.[5][15] A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether at least two more times to remove residual scavengers and cleavage byproducts.[5][15]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[5]

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
  • Understanding Boc protection and deprotection in peptide synthesis. (2025). BenchChem.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? (2017). ResearchGate.
  • Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Boc Deprotection Failures. (2025). BenchChem.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). aapptec.
  • Technical Support Center: Mitigation of Tert-Butyl Cation Side Products. (2025). BenchChem.
  • Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. (2025). BenchChem.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Omega.
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate.
  • Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. (2025). BenchChem.
  • Technical Support Center: Optimizing TFA Cleavage for Peptides with Fmoc-Lys(Trt)-OH. (2025). BenchChem.
  • [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan]. (1978). Hoppe-Seyler's Zeitschrift für physiologische Chemie.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC deprotection. (2023). Hebei Boz Chemical Co., Ltd.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
  • Cleavage from Wang Resin. (n.d.). aapptec.
  • Scavengers for Boc deprotection to prevent side product formation. (2025). BenchChem.

Sources

Technical Support Center: Optimizing tert-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, field-proven insights, and answers to frequently asked questions regarding the cleavage of tert-butyl esters. Our goal is to empower you to optimize your reaction times and navigate the nuances of this common yet critical transformation in organic synthesis.

Understanding the Core Chemistry: Why t-Butyl Esters?

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its robustness under a variety of non-acidic conditions and its clean removal under acidic conditions.[1][2] The cleavage mechanism is central to understanding how to optimize its removal and troubleshoot potential issues.

The deprotection proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which results in the desired carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[3][4] This cation is then neutralized, usually by forming isobutylene gas or by reacting with the trifluoroacetate anion.[3][4]

G cluster_mechanism Acid-Catalyzed Deprotection Mechanism Start tert-Butyl Ester Protonation Protonation of Carbonyl Oxygen (H+) Start->Protonation + Acid (e.g., TFA) Intermediate Protonated Ester Intermediate Protonation->Intermediate Cleavage C-O Bond Cleavage Intermediate->Cleavage Products Carboxylic Acid + tert-Butyl Cation Cleavage->Products Neutralization Neutralization of t-Butyl Cation Products->Neutralization End Isobutylene + Regenerated Acid Neutralization->End

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for tert-butyl ester deprotection?

The most common method for cleaving a tert-butyl ester is through acidolysis using trifluoroacetic acid (TFA).[3][5] A typical procedure involves stirring the t-butyl ester substrate in a solution of TFA and a chlorinated solvent, most commonly dichloromethane (DCM), at room temperature.[1][3] The reaction is generally complete within a few hours.[3] A common starting point is a 1:1 mixture of DCM and TFA.[4][6]

Q2: Why is my deprotection reaction slow or incomplete?

This is a common issue that can be attributed to several factors:

  • Insufficient Acid: The concentration or volume of TFA may be too low, especially if your substrate has other basic sites that can neutralize the acid.[3][7][8]

  • Low Temperature: While most deprotections proceed smoothly at room temperature (20-25 °C), lower temperatures can significantly slow the reaction rate.[3][8]

  • Steric Hindrance: A sterically hindered ester group may require more forcing conditions, such as longer reaction times or a higher concentration of acid, for complete deprotection.[7][8]

  • Poor Solubility: For the reaction to proceed efficiently, the substrate must be fully dissolved in the reaction mixture.[8]

Q3: I'm observing unexpected peaks in my LC-MS. What could be the cause?

The likely culprit is the reactive tert-butyl cation generated during the reaction.[7][9][10] This electrophilic intermediate can alkylate nucleophilic functional groups on your molecule, leading to byproducts with a mass increase of +56 Da.[7] Residues that are particularly susceptible to tert-butylation include:

  • Tryptophan (indole ring)[7][10]

  • Methionine (thioether)[7][10]

  • Cysteine (thiol)[7][10]

  • Tyrosine (phenolic ring)[7][10]

Q4: How can I prevent the formation of these t-butylated byproducts?

The use of "scavengers" is the most effective strategy. These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[7][9][10] The choice of scavenger depends on the sensitive residues present in your molecule.

Sensitive ResidueRecommended Scavenger(s)
TryptophanTriethylsilane (TES), Triisopropylsilane (TIS), Anisole[7]
MethionineThioanisole[7]
CysteineEthanedithiol (EDT)[7]
TyrosineAnisole, Thioanisole[7][11]

A general and effective scavenger cocktail for peptides with multiple sensitive residues is "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[7]

Q5: My molecule has other acid-sensitive protecting groups. What are some milder deprotection methods?

When TFA is too harsh, several milder acidic or Lewis acidic systems can be employed for selective t-butyl ester cleavage.[12] These methods can often tolerate other acid-sensitive functionalities like Boc groups, ketals, or silyl ethers.

  • Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of tert-butyl esters in dichloromethane.[12][13][14]

  • Cerium(III) Chloride and Sodium Iodide (CeCl₃·7H₂O–NaI): This system in acetonitrile can selectively deprotect tert-butyl esters in the presence of N-Boc protected amino acids.[15][16]

  • Aqueous Phosphoric Acid (H₃PO₄): This is an environmentally benign, mild, and selective reagent for the deprotection of tert-butyl esters, ethers, and carbamates.[12][17]

  • Silica Gel in Refluxing Toluene: This method offers a mild way to cleave tert-butyl esters with selectivity over t-butyl ethers.[12][18]

Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Workflow Start Incomplete Deprotection or Side Product Formation Check_Reaction Is the reaction incomplete? Start->Check_Reaction Check_Side_Products Are side products observed? Check_Reaction->Check_Side_Products No Incomplete_Sol Increase acid concentration or reaction time. Consider gentle heating. Check_Reaction->Incomplete_Sol Yes Side_Prod_Sol Add scavengers to trap the t-butyl cation. Check_Side_Products->Side_Prod_Sol Yes Check_Sensitivity Is the substrate sensitive to strong acid? Check_Side_Products->Check_Sensitivity No Incomplete_Sol->Check_Side_Products Side_Prod_Sol->Check_Sensitivity Milder_Methods Use milder conditions: - ZnBr₂ in DCM - CeCl₃·7H₂O/NaI in MeCN - Aqueous H₃PO₄ Check_Sensitivity->Milder_Methods Yes End Optimized Deprotection Check_Sensitivity->End No Milder_Methods->End

Caption: A step-by-step troubleshooting guide for t-butyl ester deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM

This protocol is suitable for robust substrates where selectivity is not a primary concern.

  • Preparation: Dissolve the t-butyl ester substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[3]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.[3]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[19]

  • Monitoring: Monitor the reaction for the consumption of starting material using TLC or LC-MS.[3] The reaction is typically complete within 1-5 hours.[3]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[19] Co-evaporation with toluene (3x) can help remove residual TFA.[19] The resulting TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[19]

Protocol 2: Deprotection with Scavengers

This protocol is recommended for substrates containing sensitive functional groups.

  • Preparation: Dissolve the substrate in a minimal amount of DCM (if necessary).

  • Reagent Addition: Add the chosen scavenger or scavenger cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the substrate.[3]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[3]

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Precipitate the product by adding cold diethyl ether and collect the solid by filtration.[3][4]

Protocol 3: Selective Deprotection using ZnBr₂

This protocol is for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups.

  • Preparation: A stirred solution of the N-protected amino acid tert-butyl ester (1 mmol) in 5 mL of dichloromethane is treated with 500 mol % of ZnBr₂ at room temperature.[14]

  • Reaction: The reaction is stirred for 24 hours.[14]

  • Work-up: The reaction is treated with water (20 mL) and stirred again.[14] The product can then be extracted with an organic solvent.

Data Summary: Comparison of Deprotection Methods

MethodReagentsSolventTemp.TimeNotes
Standard Acidolysis Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-5 hHighly effective but can cleave other acid-sensitive groups.[1][5]
Lewis Acid Catalysis Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.24 hChemoselective; compatible with some N-protecting groups.[13][14]
Lewis Acid Catalysis CeCl₃·7H₂O, NaIAcetonitrileReflux1-6 hSelective for t-butyl esters over N-Boc groups.[15]
Mild Protic Acid Aqueous Phosphoric Acid (H₃PO₄)---Environmentally benign and mild; tolerates many other protecting groups.[12][17]
Heterogeneous Catalysis Silica GelTolueneRefluxOvernightMild and selective for t-butyl esters over t-butyl ethers.[12][18]

References

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry - ACS Publications. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Clutch Prep. [Link]

  • Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? ResearchGate. [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

  • How can I deprotect esters using TFA? ResearchGate. [Link]

  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

Sources

Technical Support Center: The Effect of Temperature on tert-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of tert-butyl (t-Bu) ester cleavage, with a specific focus on the critical role of temperature. Here, we address common issues encountered during this pivotal deprotection step in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl ester cleavage is sluggish or incomplete. Should I increase the temperature?

This is a common scenario. While increasing the temperature can indeed accelerate the reaction, it's crucial to understand the underlying reasons for incomplete cleavage before resorting to heat.

  • Insufficient Acid Strength or Concentration: The cleavage of tert-butyl esters is an acid-catalyzed process.[1] If the acid (commonly Trifluoroacetic Acid - TFA) is too dilute, the reaction will be slow or may not reach completion. Before increasing the temperature, consider using a higher concentration of TFA, such as a 1:1 mixture with a solvent like dichloromethane (DCM), or even neat TFA for more resistant substrates.[1][2]

  • Inadequate Reaction Time: Many tert-butyl ester deprotections are complete within a few hours at room temperature (20-25°C).[1][3] However, sterically hindered or electronically deactivated substrates may require longer reaction times.[4] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed before applying heat.[1][3]

  • When to Consider Gentle Heating: If, after optimizing acid concentration and reaction time at room temperature, the cleavage is still incomplete, gentle warming (e.g., to 40°C) can be beneficial for stubborn t-butyl esters.[5] However, be aware that elevated temperatures can also promote side reactions.[3][5]

Q2: What is the mechanistic role of temperature in acid-catalyzed tert-butyl ester cleavage?

Temperature primarily affects the rate of the reaction by influencing the kinetics of the cleavage mechanism. The acid-catalyzed deprotection of a tert-butyl ester proceeds via a mechanism that involves the formation of a stable tert-butyl carbocation.[4][6]

The reaction rate is governed by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature. An increase in temperature provides the necessary activation energy for the cleavage of the carbon-oxygen bond, leading to the formation of the carboxylic acid and the tert-butyl cation.[4] However, this relationship also means that higher temperatures can accelerate undesirable side reactions.

Q3: I'm observing unexpected side products after heating my reaction. What are they and how can I prevent them?

The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the cleavage.[1] Elevated temperatures can exacerbate these side reactions.

  • Tert-butylation: The electrophilic t-butyl cation can alkylate nucleophilic functional groups within your molecule, such as the indole ring of tryptophan or the thiol group of cysteine.[1][3]

    • Prevention: The most effective way to prevent this is by using "scavengers" in your cleavage cocktail.[3] Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your product.[1] A common and effective combination is triisopropylsilane (TIS) and water.[1]

  • Formation of tert-butyl trifluoroacetate: The tert-butyl cation can also react with the trifluoroacetate anion. While this may not directly affect your product's purity, it consumes the acid catalyst.[1]

    • Prevention: Using a significant excess of TFA typically ensures the reaction proceeds to completion despite this side reaction.[1][4]

If side reactions are a significant issue, it is generally preferable to optimize the reaction at room temperature with appropriate scavengers rather than increasing the heat.

Q4: Are there alternative, high-temperature methods for tert-butyl ester cleavage that don't require strong acids?

Yes, thermal cleavage, or thermolysis, is an alternative approach.

  • Thermolysis in Protic Solvents: In some cases, t-butyl esters can be cleaved by heating in protic, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures (100-150°C), sometimes assisted by microwave irradiation.[7] This method can be advantageous for substrates sensitive to strong acids.

  • Silica Gel-Mediated Cleavage: A mild method involves heating the tert-butyl ester with silica gel in refluxing toluene.[8] This heterogeneous method can be useful for sensitive substrates.[8]

  • Continuous Flow Reactors: For some applications, continuous plug flow reactors operating at high temperatures (120-240°C) and pressures can effectively hydrolyze tert-butyl esters in protic solvents without the need for additional reagents.[9][10] This technique is particularly useful for process chemistry and large-scale synthesis.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Cleavage at Room Temperature 1. Insufficient acid concentration.[1] 2. Inadequate reaction time.[1][4] 3. Steric hindrance around the ester.[5]1. Increase TFA concentration (e.g., 50-95% in DCM).[1] 2. Extend reaction time and monitor by TLC/LC-MS.[1][3] 3. If still incomplete, gently warm to 40°C.[5]
Formation of Side Products 1. Alkylation by the tert-butyl cation.[1][3] 2. Reaction conditions are too harsh (high temperature or prolonged acid exposure).[1]1. Add scavengers such as triisopropylsilane (TIS) and water to the reaction mixture.[1][3] 2. Reduce reaction temperature and/or time. Consider a milder deprotection method if the substrate is sensitive.[1]
Substrate or Product Degradation The molecule is sensitive to the harsh acidic conditions.[1]1. Lower the reaction temperature. 2. Reduce the concentration of the acid. 3. Explore alternative, milder deprotection methods (e.g., thermolysis with fluorinated alcohols[7] or silica gel in toluene[8]).

Visualizing the Process

Acid-Catalyzed Cleavage Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Cation Quenching tert-Butyl_Ester R-CO-O-tBu Protonated_Ester R-C(=O+H)-O-tBu tert-Butyl_Ester->Protonated_Ester + H+ H+ H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid tBu_cation tBu+ Protonated_Ester->tBu_cation Isobutylene CH2=C(CH3)2 tBu_cation->Isobutylene - H+ G start Incomplete Cleavage? check_acid Sufficient Acid Concentration? start->check_acid Yes reassess Re-evaluate Conditions/ Consider Milder Method start->reassess No (Degradation) check_time Sufficient Reaction Time? check_acid->check_time Yes increase_acid Increase Acid Conc. check_acid->increase_acid No side_products Side Products Observed? check_time->side_products Yes increase_time Increase Reaction Time check_time->increase_time No consider_heat Consider Gentle Heating (40°C) consider_heat->side_products add_scavengers Add Scavengers (TIS/H2O) side_products->add_scavengers Yes complete Reaction Complete side_products->complete No add_scavengers->complete increase_acid->check_time increase_time->consider_heat Still Incomplete increase_time->side_products

Sources

Technical Support Center: Purification Strategies for Reaction Mixtures Containing tert-Butyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for an often-encountered challenge: the removal of unreacted tert-butyl crotonate from a product mixture. This resource offers a range of methodologies, from basic workup procedures to more advanced purification techniques, grounded in chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a significant amount of unreacted this compound. What is the quickest way to remove it?

A1: For many common reaction types, a simple aqueous workup is the first and often most effective step. This compound, like many esters, has limited solubility in water, while many polar impurities and byproducts can be removed. A wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution is often recommended to neutralize any acidic catalysts or byproducts, followed by a wash with brine to reduce the water content in the organic layer.[1][2]

Q2: I've performed an aqueous wash, but a significant amount of this compound remains. What's my next step?

A2: If a simple wash is insufficient, column chromatography is a highly effective method for separating compounds based on polarity.[3][4] this compound is a moderately polar compound. By selecting an appropriate solvent system (e.g., a hexane/ethyl acetate gradient), you can effectively separate it from your desired product, whether the product is more or less polar.

Q3: Is distillation a viable option for removing this compound?

A3: Distillation can be a very effective method, particularly for large-scale reactions, provided there is a sufficient difference in boiling points between this compound and your product.[5][6] The boiling point of this compound is approximately 82 °C at 97 mmHg.[7][8][9][10] If your product has a significantly higher boiling point, vacuum distillation can efficiently remove the volatile ester.

Q4: Can I chemically quench the unreacted this compound?

A4: Yes, chemical quenching is a possibility, especially if your desired product is stable to the quench conditions. As an α,β-unsaturated ester, this compound is susceptible to conjugate addition reactions. For instance, addition of a thiol or an amine in the presence of a suitable base could convert it into a more polar adduct that is easier to remove via extraction or chromatography. However, this approach requires careful consideration of the reactivity of your desired product.[11][12]

Troubleshooting Guides & In-Depth Protocols

This section provides a more detailed exploration of purification strategies, complete with step-by-step protocols and the underlying scientific rationale.

Scenario 1: Your product is significantly less polar than this compound.

In this scenario, the higher polarity of the ester functional group in this compound can be exploited for effective separation.

Method 1.1: Enhanced Extractive Workup

A standard aqueous wash can be made more effective by carefully selecting the organic and aqueous phases to maximize the partitioning of this compound into the aqueous layer or an immiscible organic layer.

  • Scientific Principle: The principle of "like dissolves like" governs the partitioning of a solute between two immiscible liquids. By increasing the polarity of the aqueous phase or using a highly non-polar organic solvent, the moderately polar this compound can be encouraged to partition away from your non-polar product.

  • Step-by-Step Protocol:

    • Dissolve the crude reaction mixture in a non-polar solvent in which your product is highly soluble (e.g., hexane, heptane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a polar solvent in which this compound has some solubility, such as acetonitrile or a water/methanol mixture. This is a liquid-liquid extraction where you are essentially "pulling" the ester out of the non-polar organic phase.[13][14]

    • Repeat the wash 2-3 times, monitoring the removal of this compound by TLC or GC-MS analysis of the organic layer.

    • Wash the organic layer with brine to remove residual polar solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Method 1.2: Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds with different polarities.[3][15]

  • Scientific Principle: This technique relies on the differential adsorption of compounds onto a solid stationary phase (typically silica gel) and their elution with a liquid mobile phase. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer.

  • Step-by-Step Protocol:

    • Choose an appropriate eluent system. For a non-polar product, start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Use TLC to find a solvent system where your product has an Rf of ~0.4 and this compound has a lower Rf.

    • Dry-load or wet-load your crude product onto a silica gel column.

    • Elute the column with your chosen solvent system.

    • Collect fractions and analyze them by TLC to identify those containing your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Scenario 2: Your product is significantly more polar than this compound.

When your product is more polar, the goal is to have the this compound elute quickly from a chromatography column or be selectively extracted into a less polar solvent.

Method 2.1: Flash Column Chromatography (Reverse-Phase Logic)
  • Scientific Principle: Using normal phase silica gel, the less polar this compound will elute before your more polar product.

  • Step-by-Step Protocol:

    • Select a suitable eluent system, starting with a higher proportion of a non-polar solvent (e.g., 95:5 hexane:ethyl acetate). On a TLC plate, the this compound should have a high Rf value, while your product has a lower Rf.

    • Load the column with your crude mixture.

    • Run the column, collecting the initial fractions that contain the unreacted this compound.

    • Increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your desired polar product.

    • Combine the fractions containing the pure product and remove the solvent.

Scenario 3: Your product has a similar polarity to this compound.

This is a more challenging separation that may require more advanced techniques or a multi-step approach.

Method 3.1: Fractional Distillation Under Reduced Pressure
  • Scientific Principle: This method separates liquids based on differences in their boiling points.[6][16] By reducing the pressure, the boiling points of the compounds are lowered, which can prevent thermal degradation of sensitive products.

  • Data Summary: Physical Properties of this compound

    Property Value Source(s)
    Molecular Weight 142.20 g/mol [17][18]
    Boiling Point 82 °C / 97 mmHg [7][8][9][10][19]
    Density 0.89 g/cm³ [9][10][19]

    | Solubility | Soluble in chloroform, methanol |[9][10] |

  • Step-by-Step Protocol:

    • Ensure your product is thermally stable and has a boiling point at least 20-30 °C different from this compound under the planned vacuum conditions.

    • Set up a fractional distillation apparatus with a vacuum source and a fractionating column (e.g., a Vigreux column).

    • Heat the mixture gradually under reduced pressure.

    • Carefully collect the fraction that distills at the boiling point of this compound at that pressure.

    • Once the this compound has been removed, you can either increase the temperature to distill your product or stop the distillation and retain the purified product in the distillation flask.

Method 3.2: Chemical Derivatization/Quenching
  • Scientific Principle: By chemically modifying the unreacted this compound, you can drastically alter its physical properties (e.g., polarity, boiling point), making it much easier to separate from your desired product. The Michael addition is a classic reaction of α,β-unsaturated carbonyl compounds.[11]

  • Example Protocol (Thiol Quench):

    • Cool the reaction mixture in an ice bath.

    • Add a slight excess (e.g., 1.1 equivalents relative to the unreacted this compound) of a thiol such as thiophenol or dodecanethiol.

    • Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU).

    • Stir the reaction at room temperature and monitor the disappearance of this compound by TLC or GC-MS.

    • The resulting thioether adduct will be significantly more polar and have a much higher boiling point than the starting ester, making it easily separable by a standard aqueous workup followed by column chromatography or distillation.

Visualization of Purification Workflow

Below is a diagram illustrating a decision-making workflow for selecting a purification strategy.

PurificationWorkflow start Crude Product Mixture (contains this compound) aqueous_workup Perform Aqueous Workup (e.g., NaHCO3 wash) start->aqueous_workup check_purity Analyze Purity (TLC, NMR, GC) aqueous_workup->check_purity product_pure Product is Pure check_purity->product_pure Yes select_method Select Further Purification Method check_purity->select_method No distillation Fractional Distillation select_method->distillation Boiling Point Difference > 25°C chromatography Column Chromatography select_method->chromatography Polarity Difference quenching Chemical Quenching select_method->quenching Similar Polarity & B.P. final_product Isolated Pure Product distillation->final_product chromatography->final_product quenching->aqueous_workup Follow with workup/ chromatography

Caption: Decision tree for purification strategy.

References
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Retrieved from [Link]

  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-aminocrotonate. Retrieved from [Link]

  • ResearchGate. (2012, August 6). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.3: Uses of Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • ACS Publications. (2023, March 13). Separation of Crotonic Acid and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). US20080300428A1 - USE OF alpha,beta -UNSATURATED CARBONYL COMPOUNDS AS QUENCH REAGENTS FOR THE BIRCH REDUCTION.
  • ResearchGate. (2016, October 24). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]

  • YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). sec-Butyl Crotonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans-2-DODECENOIC ACID. Retrieved from [Link]

  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • PubMed. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from [Link]

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  • ResearchGate. (n.d.). The reactivity of α,β-unsaturated carboxylic acids. Part XVI. The kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of tert-Butyl Crotonate and Methyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, α,β-unsaturated esters serve as indispensable building blocks, offering versatile reactivity for constructing complex molecular architectures. Among these, crotonate esters are frequently employed. The choice of the ester group, seemingly a minor structural modification, can profoundly influence the molecule's reactivity, stability, and suitability for specific applications. This guide provides an in-depth comparison of two common crotonates: the sterically hindered tert-butyl crotonate and the sterically accessible methyl crotonate. We will explore how the subtle difference between a tert-butyl and a methyl group dictates their behavior in key chemical transformations, supported by experimental data and mechanistic insights.

Molecular Structure: The Foundation of Reactivity

The divergent chemical behavior of this compound and methyl crotonate originates from the distinct properties of their ester alkyl groups. The tert-butyl group is sterically demanding, creating a bulky shield around the carbonyl center. In contrast, the methyl group is one of the smallest alkyl substituents, offering minimal steric hindrance.

Beyond sterics, electronic effects are also at play. Both methyl and tert-butyl groups are electron-donating through an inductive effect, enriching the electron density of the carbonyl group. The tert-butyl group, with its three constituent methyl groups, is generally considered to have a stronger inductive effect than a single methyl group.[1] However, the practical consequences of this electronic difference are often overshadowed by the dramatic impact of steric hindrance.

Figure 1. Structural comparison highlighting steric differences.
Physical Properties

The structural differences are also reflected in the physical properties of these compounds.

PropertyThis compoundMethyl Crotonate
CAS Number 79218-15-8[2]623-43-8
Molecular Formula C₈H₁₄O₂[2]C₅H₈O₂[3]
Molecular Weight 142.20 g/mol [2]100.12 g/mol [3]
Boiling Point 82 °C / 97 mmHg[4]118-120 °C[5]
Density 0.89 g/mL[4]0.944 g/mL at 25 °C
Refractive Index n20/D 1.425n20/D 1.423

Comparative Reactivity in Polymerization

The most striking divergence in reactivity is observed in polymerization reactions. Crotonate esters, being β-substituted α,β-unsaturated carbonyls, are notoriously difficult to polymerize using conventional radical methods due to steric hindrance and chain transfer issues.[6][7] However, other methods have shown remarkable, substituent-dependent success.

Group-Transfer Polymerization (GTP)

Group-transfer polymerization offers a controlled route to poly(alkyl crotonate)s. Experimental studies using organic acid-catalyzed GTP provide a clear and direct comparison of reactivity. In a systematic study, various alkyl crotonates were subjected to GTP conditions. While methyl, ethyl, and other linear alkyl crotonates polymerized smoothly to yield polymers in good yields, the reaction's success was highly sensitive to the steric bulk of the ester group.[8][9]

The result for this compound was definitive: it did not polymerize under these conditions. [8][9] This stark difference is attributed to the extreme steric hindrance posed by the tert-butyl group, which presumably prevents the approach of the silyl ketene acetal initiator or the propagating chain end to the monomer's β-carbon.

EntryMonomerEster GroupYield (%)
1Methyl Crotonate (MeCr)-CH₃High Yield
2Ethyl Crotonate (EtCr)-CH₂CH₃72
3n-Propyl Crotonate (ⁿPrCr)-(CH₂)₂CH₃78
4Isopropyl Crotonate (ⁱPrCr)-CH(CH₃)₂41
5This compound (ᵗBuCr) -C(CH₃)₃ 0
Table adapted from data presented in Macromolecules 2019, 52, 13, 4994–5003.[8][9]
Anionic Polymerization

While GTP of this compound is unsuccessful, it can be polymerized under specific anionic conditions.[10][11] However, the properties of the resulting polymer, poly(this compound), are heavily influenced by the bulky side chains. The polymer exhibits semiflexibility and semicrystallinity, which can be disadvantageous for material processing.[11] This is attributed to the severe steric hindrance between the β-methyl group on the polymer backbone and the tert-butyl ester group.[11] In contrast, polymers derived from less hindered crotonates like poly(sec-butyl crotonate) are amorphous and have more flexible backbones.[11]

Reactivity in Conjugate Addition: The Michael Reaction

Both esters are competent Michael acceptors, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.[12][13][14] The primary factor differentiating their reactivity in this context is, once again, sterics.

The electrophilicity of the β-carbon is essential for the reaction. While the electron-donating tert-butyl group might slightly decrease this electrophilicity compared to the methyl group, the more dominant effect is the steric shielding of the reaction site. Nucleophilic attack at the β-carbon of this compound is more hindered than at the analogous position in methyl crotonate.

Consequently, for a given nucleophile and set of reaction conditions, methyl crotonate is expected to undergo Michael addition more readily and in higher yields than this compound. Classic examples of Michael reactions often employ methyl crotonate with donors like diethyl malonate.[12] Achieving similar efficiency with this compound would likely require stronger nucleophiles, more forcing conditions, or specialized catalysts to overcome the steric barrier.

G cluster_0 Michael Addition: Methyl Crotonate cluster_1 Michael Addition: this compound start_mc Methyl Crotonate + Nucleophile (Nu⁻) ts_mc Less Hindered Transition State start_mc->ts_mc Easy Approach prod_mc Adduct ts_mc->prod_mc Faster Rate start_tbc This compound + Nucleophile (Nu⁻) ts_tbc More Hindered Transition State start_tbc->ts_tbc Steric Clash prod_tbc Adduct ts_tbc->prod_tbc Slower Rate

Figure 2. Logical workflow for Michael addition reactivity.

Ester Hydrolysis: A Tale of Two Mechanisms

The cleavage of the ester bond provides a textbook example of how these two groups impart completely different chemical functionalities, a property heavily exploited in the use of esters as protecting groups in organic synthesis.

Methyl Crotonate: Base-Mediated Saponification

Methyl esters are readily hydrolyzed under basic conditions (saponification). The reaction proceeds via a standard nucleophilic acyl substitution (BAC2 mechanism), where a hydroxide ion attacks the electrophilic carbonyl carbon. This pathway is efficient for methyl crotonate due to the minimal steric hindrance around the carbonyl group.

This compound: Acid-Catalyzed Cleavage

In stark contrast, tert-butyl esters are remarkably stable to basic hydrolysis.[15] The bulky tert-butyl group effectively blocks the carbonyl carbon from nucleophilic attack by hydroxide. However, this stability is completely reversed under acidic conditions.

Tert-butyl esters are highly labile to acid.[15][16] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond (AAL1 mechanism) to form a highly stable tert-butyl carbocation and crotonic acid.[16] This unique acid-lability makes the tert-butyl ester an invaluable protecting group for carboxylic acids, as it can be selectively removed under mild acidic conditions without affecting other ester types (like methyl or ethyl esters).[17]

G cluster_0 Methyl Ester Hydrolysis (Base) cluster_1 tert-Butyl Ester Hydrolysis (Acid) me_start Methyl Crotonate me_ts OH⁻ attacks carbonyl carbon (B_AC2 Mechanism) me_start->me_ts me_end Crotonate + Methanol me_ts->me_end tbe_start This compound tbe_ts O-protonation; C-O bond cleavage (A_AL1 Mechanism) tbe_start->tbe_ts tbe_intermediate Stable tert-Butyl Carbocation Intermediate tbe_ts->tbe_intermediate tbe_end Crotonic Acid + Isobutylene tbe_intermediate->tbe_end

Figure 3. Contrasting mechanisms of ester hydrolysis.

Experimental Protocols

Protocol 1: Group-Transfer Polymerization of Ethyl Crotonate

This protocol is based on a representative procedure for the polymerization of a non-hindered crotonate, which fails for this compound.[8][18]

Objective: To synthesize poly(ethyl crotonate) via organic acid-catalyzed GTP.

Materials:

  • Ethyl crotonate (EtCr), inhibitor-free

  • 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS, initiator)

  • 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂, catalyst)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol, anhydrous

  • Hexane

  • Schlenk tube and standard inert atmosphere glassware

Procedure:

  • In a glovebox, charge a dry Schlenk tube with ethyl crotonate (e.g., 5.71 g, 50 mmol), MTS (e.g., 87.2 mg, 0.50 mmol), and anhydrous CH₂Cl₂ (20 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and cool the mixture to -40 °C in a suitable cooling bath.

  • In a separate vial inside the glovebox, prepare a solution of the C₆F₅CHTf₂ catalyst (e.g., 22.3 mg, 0.050 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Using a gas-tight syringe, add the catalyst solution to the monomer/initiator mixture to initiate the polymerization.

  • Allow the reaction to stir at -40 °C for the desired period (e.g., 12-24 hours).

  • To quench the reaction, pour the cold reaction mixture into an excess of methanol (e.g., 100 mL).

  • Remove the volatile solvents by rotary evaporation.

  • Dissolve the residue in a minimal amount of chloroform (CHCl₃) and precipitate the polymer by pouring the solution into a large volume of hexane.

  • Collect the precipitated polymer by filtration, wash with hexane, and dry under vacuum to a constant weight.

  • Self-Validation: Characterize the resulting polymer by GPC/SEC to determine molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ). Successful polymerization is indicated by the formation of a high-molecular-weight polymer with a narrow distribution. Running an identical experiment with this compound will result in no polymer formation, validating the comparative reactivity.[8]

Protocol 2: Michael Addition of Dimethyl Malonate to Methyl Crotonate

This protocol describes a classic Michael addition reaction.[12][19]

Objective: To synthesize dimethyl 2-methyl-1,1,3-propanetricarboxylate.

Materials:

  • Methyl crotonate

  • Dimethyl malonate

  • Sodium methoxide (NaOMe) or other suitable base (e.g., DBU, triethylamine)

  • Methanol, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol and a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).

  • Cool the solution to 0 °C and add dimethyl malonate (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes to ensure complete formation of the enolate.

  • Add methyl crotonate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the methyl crotonate.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product by column chromatography or distillation. The structure of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy, which should show the characteristic signals for the newly formed 1,5-dicarbonyl compound. Comparing the reaction time and yield to a parallel experiment with this compound (which would require more forcing conditions) would demonstrate the higher reactivity of the methyl ester.

Conclusion

The comparison between this compound and methyl crotonate is a powerful case study in physical organic chemistry, demonstrating how steric and electronic factors govern reactivity.

  • For polymerization , methyl crotonate is a viable monomer under specific catalytic conditions like GTP, whereas this compound is essentially inert due to steric hindrance.

  • In nucleophilic conjugate additions , the less-hindered methyl crotonate is the more reactive substrate.

  • During hydrolysis , their reactivities are inverted and mechanistically distinct: methyl crotonate is susceptible to base-mediated saponification, while this compound is uniquely labile to acid, making it an excellent protecting group.

For researchers and drug development professionals, understanding these fundamental differences is crucial for monomer selection, reaction design, and the strategic implementation of protecting groups. The choice between a "simple" methyl ester and a "bulky" tert-butyl ester is, in fact, a choice between vastly different chemical behaviors and synthetic possibilities.

References
  • Sato, K., et al. (2019). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules, 52(13), 4994–5003. [Link][8][9]

  • Kitano, T., et al. (1977). A Kinetic Study of Anionic Polymerization of this compound. Macromolecules, 10(2), 252–257. [Link][10]

  • Guisado-Barrios, G., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters, 13(3), 361–367. [Link][20]

  • Guisado-Barrios, G., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters. [Link][6][7]

  • Isono, Y., et al. (1994). Preparation and properties of poly(sec-butyl crotonate). Polymer, 35(2), 441-443. [Link][11]

  • Sato, K., et al. (2019). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. ACS Publications. [Link][9]

  • Chen, E. Y.-X. (2017). Catalytic Lewis Pair Polymerization of Renewable Methyl Crotonate to High-Molecular-Weight Polymers. ACS Publications. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? [Link]

  • ResearchGate. (n.d.). Michael addition of dimethyl malonate to methyl crotonate. [Link][19]

  • Chemistry Stack Exchange. (2013). Why is methyl group more electron-donating than tert-butyl group? [Link][1]

  • Wikipedia. (n.d.). Michael reaction. [Link][12]

  • NSF Public Access Repository. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. [Link]

  • Guisado-Barrios, G., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ADDI. [Link][7]

  • Sato, K., et al. (2020). Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. Macromolecules, 53(16), 7072–7081. [Link][18]

  • PubMed. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. [Link]

  • YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link][16]

  • Journal of the American Chemical Society. (n.d.). Stereochemistry of nucleophilic conjugate addition. Addition of ethanol-d and 2-methyl-2-propanethiol-d to ethyl crotonate. [Link]

  • Wikipedia. (n.d.). Ether. [Link]

  • National Institutes of Health. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][13]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link][15]

  • PubMed Central. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link][14]

  • ChemRxiv. (n.d.). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link][17]

  • The Good Scents Company. (n.d.). methyl crotonate. [Link]

  • National Institutes of Health. (n.d.). Methyl Crotonate. [Link][3]

  • The Journal of Physical Chemistry A. (n.d.). Gas-Phase Oxidation of Methyl Crotonate and Ethyl Crotonate. Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms. [Link]

  • Semantic Scholar. (n.d.). Gas-phase oxidation of methyl crotonate and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Tert-Butyl Crotonate in Conjugate Additions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the conjugate addition of nucleophiles to α,β-unsaturated systems stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. For decades, tert-butyl crotonate has been a reliable and widely used Michael acceptor, prized for its bulky tert-butyl group which can influence stereoselectivity and modulate reactivity. However, the very steric hindrance that offers these advantages can also render it sluggish in reactions with certain nucleophiles. Furthermore, the need for harsh acidic conditions to deprotect the tert-butyl ester can be incompatible with sensitive functional groups in complex molecules.

This guide provides a comprehensive comparison of alternative reagents to this compound, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal Michael acceptor for their specific synthetic challenges. We will delve into the performance of alternative α,β-unsaturated esters, as well as other classes of potent Michael acceptors, supported by experimental data and detailed protocols.

The Influence of the Ester Group: A Tale of Sterics and Reactivity

The reactivity of α,β-unsaturated esters in conjugate additions is significantly influenced by the steric and electronic nature of the ester group. While the tert-butyl group in this compound can be advantageous for directing the stereochemical outcome of a reaction, it also presents a significant steric shield, slowing down the rate of nucleophilic attack at the β-carbon.

A comparative study on the conjugate addition of Grignard reagents to various crotonate esters revealed a marked difference in reactivity. While specific side-by-side kinetic data is often embedded within broader synthetic studies, the general trend observed is a decrease in reaction rate with increasing steric bulk of the ester group.

Michael AcceptorRelative ReactivityKey Considerations
Methyl Crotonate HighLess sterically hindered, generally leading to faster reaction rates. May offer lower diastereoselectivity in the absence of other chiral influences.
Ethyl Crotonate Moderate-HighA good balance of reactivity and steric influence. Often used as a less hindered alternative to this compound.
This compound Low-ModerateSteric bulk can enhance diastereoselectivity but often requires longer reaction times or more reactive nucleophiles. Deprotection requires strong acid.

This trend can be rationalized by the steric hindrance around the carbonyl group, which indirectly affects the electrophilicity of the β-carbon through conformational effects.

Beyond Crotonates: A World of Potent Michael Acceptors

When seeking significantly enhanced reactivity, researchers can turn to other classes of Michael acceptors that possess stronger electron-withdrawing groups. These alternatives often participate in conjugate additions under milder conditions and with a broader range of nucleophiles.

α,β-Unsaturated Ketones: The Workhorses of Conjugate Addition

Vinyl ketones, such as methyl vinyl ketone (MVK), are highly reactive Michael acceptors due to the strong electron-withdrawing nature of the ketone functionality. They are classic substrates in a variety of carbon-carbon bond-forming reactions, most notably the Robinson annulation.

Key Advantages:

  • High Reactivity: Readily undergo conjugate addition with a wide range of nucleophiles, including enolates, amines, and thiols.

  • Versatility: The resulting ketone functionality is a versatile handle for further synthetic transformations.

Considerations:

  • Polymerization: MVK and other simple vinyl ketones are prone to polymerization, especially under basic conditions, and may require in situ generation or the use of stabilized equivalents.[1]

  • 1,2- vs. 1,4-Addition: With strong, hard nucleophiles like Grignard reagents, 1,2-addition to the carbonyl group can compete with the desired 1,4-conjugate addition.

Experimental Protocol: Robinson Annulation using Methyl Vinyl Ketone [2]

This protocol outlines a typical Robinson annulation, a powerful ring-forming reaction that commences with a Michael addition of an enolate to methyl vinyl ketone.

Materials:

  • Cyclohexanone

  • Methyl Vinyl Ketone (MVK)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclohexanone is added dropwise to the cooled (0 °C) basic solution to generate the enolate nucleophile.

  • Methyl vinyl ketone is then added slowly to the reaction mixture. The slow addition is crucial to minimize the self-polymerization of MVK.

  • After the addition is complete, the reaction is typically stirred at room temperature or gently heated to drive the initial Michael addition and the subsequent intramolecular aldol condensation and dehydration to completion.

  • The reaction is quenched with an aqueous acid solution (e.g., HCl) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated cyclic ketone.

Caption: Robinson Annulation Workflow.

Nitroalkenes: Highly Activated and Versatile Intermediates

Nitroalkenes, such as β-nitrostyrene, are among the most reactive Michael acceptors. The powerful electron-withdrawing nitro group strongly activates the double bond towards nucleophilic attack. The resulting nitroalkane adducts are incredibly versatile synthetic intermediates.

Key Advantages:

  • Exceptional Reactivity: React with a vast array of nucleophiles, including "soft" nucleophiles like malonates and "harder" nucleophiles, often under mild, organocatalytic conditions.[3]

  • Synthetic Versatility of the Nitro Group: The nitro group can be readily transformed into a variety of other functional groups, including amines, ketones (via the Nef reaction), and can be removed entirely (denitration).

Considerations:

  • Stability: Some nitroalkenes can be unstable and may need to be prepared and used fresh.

Experimental Protocol: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene [4]

This protocol describes a typical enantioselective conjugate addition of a soft nucleophile to a nitroalkene using a chiral thiourea organocatalyst.

Materials:

  • β-Nitrostyrene

  • Diethyl malonate

  • Chiral thiourea organocatalyst (e.g., Takemoto's catalyst)

  • Toluene

Procedure:

  • To a vial charged with the chiral thiourea catalyst (typically 1-10 mol%) is added toluene.

  • β-Nitrostyrene is then added to the solution.

  • Diethyl malonate is added, and the reaction mixture is stirred at the specified temperature (often room temperature).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.

G β-Nitrostyrene β-Nitrostyrene Michael Adduct Michael Adduct β-Nitrostyrene->Michael Adduct Diethyl Malonate Diethyl Malonate Diethyl Malonate->Michael Adduct Chiral Thiourea Catalyst Chiral Thiourea Catalyst Chiral Thiourea Catalyst->Michael Adduct Catalyzes

Caption: Asymmetric Michael Addition to a Nitroalkene.

α,β-Unsaturated Nitriles: Reactive and Synthetically Useful

α,β-Unsaturated nitriles, such as acrylonitrile, are another class of highly reactive Michael acceptors. The cyano group is a strong electron-withdrawing group that activates the double bond for conjugate addition. The resulting β-aminonitriles or other adducts are valuable synthetic precursors.

Key Advantages:

  • High Reactivity: Readily react with a variety of nucleophiles, particularly amines and thiols.

  • Synthetic Utility of the Nitrile Group: The nitrile functionality can be hydrolyzed to carboxylic acids or amides, or reduced to amines.

Considerations:

  • Toxicity: Acrylonitrile and related compounds are toxic and should be handled with appropriate safety precautions.

Experimental Protocol: Synthesis of a β-Aminonitrile via Conjugate Addition of an Amine to an α,β-Unsaturated Nitrile [5]

This protocol outlines a general procedure for the aza-Michael addition of an amine to an α,β-unsaturated nitrile.

Materials:

  • α,β-Unsaturated nitrile (e.g., acrylonitrile or crotononitrile)

  • Amine (e.g., piperidine or benzylamine)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Catalyst (optional, e.g., a Lewis acid or base, though many reactions proceed without)

Procedure:

  • The α,β-unsaturated nitrile and the amine are combined in a suitable reaction vessel. The reaction can often be run neat (solvent-free).

  • If a catalyst is used, it is added at this stage.

  • The reaction mixture is stirred at room temperature or heated as required. The reaction is often exothermic.

  • The reaction progress is monitored by TLC or GC-MS.

  • Once the reaction is complete, the excess amine and solvent (if used) are removed under reduced pressure.

  • The resulting crude β-aminonitrile can be purified by distillation or column chromatography.

Caption: Synthesis of β-Aminonitriles.

Conclusion: Selecting the Right Tool for the Job

The choice of a Michael acceptor is a critical decision in the design of a synthetic route. While this compound remains a valuable reagent, particularly when steric bulk is desired to influence stereochemistry, its limitations in terms of reactivity and deprotection conditions have spurred the adoption of a diverse range of alternatives.

  • For reactions requiring faster rates or with less reactive nucleophiles, methyl or ethyl crotonate offer a straightforward alternative.

  • When high reactivity and subsequent functional group manipulation are paramount, α,β-unsaturated ketones and nitroalkenes are excellent choices. Vinyl ketones are workhorses for annulation strategies, while the versatility of the nitro group is unparalleled.

  • α,β-Unsaturated nitriles provide a highly reactive platform for the synthesis of nitrogen-containing compounds.

By understanding the relative reactivities and synthetic potential of these alternatives, researchers can make more informed decisions, leading to more efficient and versatile synthetic strategies.

References

A Researcher's Guide to Tert-Butyl Ester Deprotection: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in pharmaceutical and peptide chemistry, the tert-butyl (t-butyl) ester stands as a cornerstone for carboxylic acid protection. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its facile removal under specific, controlled environments.[1][2][3] However, the very stability that makes it an attractive protecting group necessitates carefully chosen deprotection strategies to ensure high yields and preserve the integrity of often complex molecular architectures. This guide provides an in-depth comparison of the most prevalent methods for tert-butyl ester deprotection, offering experimental insights and data to aid researchers in selecting the optimal protocol for their synthetic challenges.

The Central Role of the Tert-Butyl Cation

At the heart of most tert-butyl ester deprotection methods lies the formation of the relatively stable tertiary carbocation, the tert-butyl cation.[1][2][4] The specific conditions under which this cation is generated and subsequently quenched dictate the efficacy and selectivity of the deprotection. Understanding the underlying mechanisms is paramount to troubleshooting and optimizing these critical synthetic steps.

I. Acid-Catalyzed Deprotection: The Workhorse of the Lab

Acid-catalyzed cleavage is the most common and straightforward method for removing tert-butyl esters.[5][6] The mechanism involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the carbon-oxygen bond, releasing the desired carboxylic acid and the tert-butyl cation.[1]

A. Strong Brønsted Acids: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is the reagent of choice for many applications due to its strong acidity and the volatility of its byproducts, which simplifies purification.[1] It is often used in a 1:1 mixture with a co-solvent like dichloromethane (DCM).[2][5][7]

Causality Behind Experimental Choices: The use of excess TFA, often as a co-solvent, ensures the reaction goes to completion.[5][8] The volatile nature of TFA and the gaseous isobutylene byproduct (formed from the deprotonation of the tert-butyl cation) drive the reaction forward and simplify workup.[1][8]

Side Reactions and Mitigation: The primary side reaction is the alkylation of nucleophilic residues within the substrate by the liberated tert-butyl cation.[5] This is particularly problematic in peptide synthesis, where amino acids like tryptophan, methionine, and cysteine are susceptible to alkylation.[5] To circumvent this, "scavengers" such as triisopropylsilane (TIS), water, or thioanisole are added to the reaction mixture to trap the carbocation.[5]

B. Lewis Acids: A Milder Approach for Enhanced Selectivity

For substrates containing other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, selective deprotection of the tert-butyl ester can be challenging.[5] Lewis acids offer a milder alternative that can provide the desired chemoselectivity.

  • Zinc Bromide (ZnBr₂): This Lewis acid has demonstrated efficacy in selectively cleaving tert-butyl esters in the presence of certain N-protecting groups.[9][10][11][12][13][14] The reaction is typically carried out in dichloromethane (DCM).[9][10][11][12] However, it's important to note that N-Boc and N-trityl groups can be labile under these conditions.[10][12][15]

  • Cerium(III) Chloride/Sodium Iodide (CeCl₃·7H₂O/NaI): This system in refluxing acetonitrile has been reported to selectively deprotect tert-butyl esters while preserving N-Boc groups, a reversal of the usual selectivity seen with strong acids.[16][17] The efficient generation of a cerium complex is crucial for this selectivity.[16]

C. Other Acidic Methods

A variety of other acids can be employed, with the choice depending on substrate compatibility.[6] Aqueous phosphoric acid is presented as an environmentally friendly and mild option, tolerating groups like CBZ carbamates and TBDMS ethers.[4][18][19]

II. Thermal Deprotection: A Reagent-Free Alternative

For certain substrates, thermal cleavage offers a clean, reagent-free method for tert-butyl ester deprotection. This method is particularly attractive in flow chemistry setups, where high temperatures and pressures can be safely achieved.[20][21] Using a continuous plug flow reactor at temperatures between 120-240°C, tert-butyl esters can be hydrolyzed in protic solvents without the need for pH modification.[20][21] This method has been shown to be effective for a range of substrates, including amphoteric amino acid derivatives.[20][21]

III. Enzymatic Deprotection: The Pinnacle of Mildness and Selectivity

For highly sensitive and complex molecules, enzymatic hydrolysis provides an exceptionally mild and selective method for deprotection.[22] Lipases and esterases have been identified that can hydrolyze tert-butyl esters in good to high yields while leaving other protecting groups, such as Boc, Z, and Fmoc, completely intact.[22][23]

Specifically, an esterase from Bacillus subtilis (BsubpNBE) and lipase A from Candida antarctica (CAL-A) have shown significant activity.[22][23] The protease subtilisin has also been found to be effective for the selective hydrolysis of C-terminal tert-butyl esters of peptides.[24] This biocatalytic approach is particularly valuable in the synthesis of polyfunctional molecules where traditional chemical methods may lack the required selectivity.[22]

Comparative Summary of Deprotection Methods

MethodReagents/ConditionsAdvantagesDisadvantagesKey Applications & Considerations
Strong Acid (TFA) TFA, often with DCM[2][5][7]Fast, efficient, volatile byproducts[1]Harsh, can cleave other acid-labile groups, potential for side reactions (alkylation)[5]Robust substrates, peptide synthesis (with scavengers)[5]
Lewis Acid (ZnBr₂) ZnBr₂ in DCM[9][10][11][12]Milder than strong acids, can be selective[9][10][11][12]May not be compatible with all acid-labile groups (e.g., N-Boc, N-trityl)[10][12][15]Selective deprotection in the presence of certain protecting groups.
Lewis Acid (CeCl₃/NaI) CeCl₃·7H₂O, NaI in refluxing acetonitrile[16][17]Selective for t-butyl esters over N-Boc groups[16]Requires specific reaction setup and conditions.[16]Synthesis of N-Boc protected amino acids.
Thermal High temperature (120-240°C) in a flow reactor[20][21]Reagent-free, cleanRequires specialized equipment (flow reactor)Green chemistry applications, suitable for continuous processing.
Enzymatic Lipases (e.g., CAL-A), Esterases (e.g., BsubpNBE), Proteases (e.g., Subtilisin)[22][23][24]Extremely mild and highly selective[22]Enzyme availability and cost, substrate specificitySynthesis of highly sensitive and polyfunctional molecules.

Experimental Protocols

Protocol 1: Standard TFA-mediated Deprotection

This protocol is suitable for robust substrates where high selectivity is not a primary concern.

  • Dissolve the tert-butyl ester-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) to a typical concentration of 0.1 M.[5]

  • If the substrate contains sensitive residues (e.g., Trp, Cys, Met), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.[5][7] Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

  • Purify the resulting carboxylic acid as necessary.

Protocol 2: Selective Deprotection with Zinc Bromide

This protocol is designed for substrates where selectivity over other acid-labile groups is desired.

  • Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM).

  • Add Zinc Bromide (ZnBr₂) (typically 1.5 to 10 equivalents).

  • Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to 24 hours depending on the substrate.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as necessary.

Visualizing the Deprotection Landscape

General Acid-Catalyzed Deprotection Mechanism

Acid_Catalyzed_Deprotection t-Butyl_Ester R-CO-O-tBu Protonated_Ester R-C(=O+H)-O-tBu t-Butyl_Ester->Protonated_Ester + H+ (from Acid) Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Cleavage t-Butyl_Cation (CH3)3C+ Protonated_Ester->t-Butyl_Cation Cleavage Isobutylene CH2=C(CH3)2 t-Butyl_Cation->Isobutylene - H+ H+_regenerated H+ H+ H+

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Decision Workflow for Selecting a Deprotection Method

Deprotection_Decision_Workflow start Substrate with t-Butyl Ester acid_labile Other acid-labile groups present? start->acid_labile robust Substrate is robust? acid_labile->robust No sensitive Highly sensitive functional groups? acid_labile->sensitive Yes robust->sensitive No tfa Use TFA with scavengers robust->tfa Yes lewis_acid Consider Lewis Acids (ZnBr2, CeCl3/NaI) sensitive->lewis_acid No enzymatic Use Enzymatic Deprotection sensitive->enzymatic Yes thermal Consider Thermal Deprotection (Flow Chemistry) lewis_acid->thermal Consider alternatives

Caption: Decision tree for choosing a t-butyl ester deprotection method.

Conclusion

The deprotection of tert-butyl esters is a critical transformation in organic synthesis. While strong acids like TFA remain a reliable and efficient option for many substrates, the demand for greater selectivity in the synthesis of complex molecules has driven the development of milder and more nuanced methodologies. Lewis acids, thermal methods, and enzymatic catalysis each offer unique advantages in terms of selectivity and substrate compatibility. A thorough understanding of the reaction mechanisms and potential side reactions, coupled with careful consideration of the substrate's functionalities, will empower researchers to confidently select the optimal deprotection strategy, ultimately leading to higher yields and purer products in their synthetic endeavors.

References

  • Step-by-Step Guide for t-Butyl Ester Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety.
  • t-Butyl Ester Protecting Group Hydrolysis. Benchchem.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Scite.ai.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Sigma-Aldrich.
  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Thieme.
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
  • Deprotection of tert-Butyl Esters in Malon
  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar.
  • A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups. Benchchem.
  • Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection.
  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC.
  • Alternative methods for t-butyl ester cleavage in sensitive substr
  • Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates.
  • Reagent-free continuous thermal tert-butyl ester deprotection. PubMed.
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
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  • tert-Butyl Esters. Organic Chemistry Portal.

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A Strategic Guide to the Tert-Butyl Ester Protecting Group: Leveraging Stability and Orthogonality in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on empowering researchers to navigate the complexities of multi-step organic synthesis. A recurring challenge in this field, particularly in drug development and natural product synthesis, is the selective modification of a single functional group within a polyfunctional molecule. This necessitates a robust strategy of protection and deprotection, where a temporary modification renders a functional group inert to a specific set of reaction conditions.

This guide provides an in-depth analysis of the tert-butyl (t-Bu) ester, a premier protecting group for carboxylic acids. While a molecule like tert-butyl crotonate serves as a valuable synthetic building block, its true instructional value in the context of protecting groups lies in understanding the distinct advantages conferred by its tert-butyl ester moiety. We will explore the causality behind its widespread use, compare its performance against other common protecting groups with supporting data, and provide detailed, field-proven experimental protocols.

The Tert-Butyl Ester: A Shield of Choice

The primary role of a protecting group is to be easily introduced, remain steadfastly in place through various chemical transformations, and then be selectively removed under conditions that leave the rest of the molecule unscathed. The tert-butyl ester excels in these areas, particularly due to its unique deprotection mechanism.

Unlike methyl or ethyl esters, which require harsh saponification (basic hydrolysis) or transesterification, the tert-butyl ester is cleaved under acidic conditions. This cleavage does not proceed through a typical acyl substitution pathway. Instead, it relies on the exceptional stability of the tertiary carbocation that is formed as a leaving group.

Mechanism of Acid-Catalyzed Deprotection

The process is initiated by the protonation of the carbonyl oxygen, which makes the ester more susceptible to cleavage. The subsequent step involves the departure of the t-butyl group as a stable tert-butyl cation, which is the rate-determining step. This cation can then be quenched by a scavenger, deprotonate to form isobutylene gas, or react with the acidic counter-ion.[1][2] The resulting carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1][2]

Deprotection_Mechanism start Tert-Butyl Ester (R-CO-O-tBu) protonated Protonated Ester start->protonated + H+ (e.g., TFA) cleavage Cleavage protonated->cleavage carbocation Tert-Butyl Cation (tBu+) cleavage->carbocation Forms stable tertiary carbocation acid Carboxylic Acid (R-COOH) cleavage->acid Releases desired product isobutylene Isobutylene (gas) carbocation->isobutylene - H+ quenched Quenched Cation (e.g., tBu-Nu) carbocation->quenched + Scavenger (Nu:)

Caption: Mechanism of tert-butyl ester deprotection via stable carbocation formation.

This acid-lability is the cornerstone of the t-butyl ester's strategic advantage: orthogonality . It is exceptionally stable under a wide range of non-acidic conditions, including:

  • Strongly basic conditions: Resistant to hydrolysis by hydroxide or alkoxides.

  • Nucleophilic attack: The steric bulk of the t-butyl group shields the carbonyl carbon from many nucleophiles.

  • Reductive conditions: Stable to catalytic hydrogenation (e.g., H₂, Pd/C), which readily cleaves benzyl esters.[3]

  • Oxidative conditions: Generally robust towards many common oxidants.

This stability profile allows chemists to perform a wide array of reactions on other parts of a molecule without disturbing the protected carboxylic acid, a critical requirement in pharmaceutical synthesis.[4][5]

Comparative Analysis with Alternative Carboxyl Protecting Groups

The choice of a protecting group is always context-dependent. A direct comparison highlights the distinct advantages of the tert-butyl ester.

Protecting GroupCommon Formation MethodCleavage ConditionsStability ProfileKey Disadvantages
Methyl/Ethyl Ester Fischer esterification (Alcohol, Acid catalyst)Basic hydrolysis (NaOH, LiOH); Acidic hydrolysis (strong H₃O⁺, heat)Stable to hydrogenation, mild acid/base.Cleavage requires harsh basic conditions that can epimerize stereocenters or trigger side reactions.
Benzyl (Bn) Ester Benzyl alcohol, DCC/DMAP or Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C); Strong Acid/BaseStable to mild acid/base, some nucleophiles. Orthogonal to t-Bu esters.Cleavage conditions are incompatible with reducible functional groups (alkenes, alkynes, some heterocycles).
Silyl Ester (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), Base (Imidazole)Fluoride source (TBAF); Mild acidVery labile. Stable to neutral and some basic conditions.Generally too unstable for multi-step synthesis; sensitive to aqueous workups and chromatography on silica gel.[6]
Tert-Butyl (t-Bu) Ester Isobutylene, H⁺ catalyst; or Boc₂O, DMAPStrong Acid (TFA, HCl); some Lewis acids.[7][8]Stable to strong bases, nucleophiles, catalytic hydrogenation, and many oxidizing agents.[9]Cleavage conditions are incompatible with other acid-sensitive groups (e.g., acetals, Boc-amines).[5][10]

Experimental Protocols: A Practical Guide

Trustworthiness in synthesis comes from reproducible, well-defined protocols. The following methodologies for the protection of a carboxylic acid as a tert-butyl ester and its subsequent deprotection are standard, robust procedures used widely in the field.

Protocol 1: Protection of a Carboxylic Acid using Di-tert-butyl dicarbonate (Boc₂O)

This method is often preferred over using isobutylene gas due to its operational simplicity and milder conditions. It is particularly effective for sensitive substrates.

Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M).

  • Addition of Base: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equiv.). This catalyst is crucial for the reaction's efficiency.

  • Addition of Protecting Agent: Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equiv.) portion-wise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 2-12 hours). CO₂ evolution will be observed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl ester.

Protection_Workflow start Carboxylic Acid in THF/DCM add_dmap Add DMAP (catalyst) start->add_dmap add_boc Add Boc₂O add_dmap->add_boc react Stir at RT (Monitor by TLC/LCMS) add_boc->react workup Aqueous Workup (Wash & Extract) react->workup purify Column Chromatography workup->purify product Pure Tert-Butyl Ester purify->product

Caption: Workflow for the protection of a carboxylic acid as a tert-butyl ester.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and effective method for cleaving tert-butyl esters. The use of a scavenger is highly recommended to prevent side reactions caused by the liberated tert-butyl cation.

Methodology:

  • Dissolution: Dissolve the tert-butyl ester substrate (1.0 equiv.) in a minimal amount of anhydrous dichloromethane (DCM).

  • Addition of Scavenger: Add a scavenger such as anisole or triethylsilane (2-5 equiv.). This is critical for trapping the electrophilic t-butyl cation and preventing alkylation of sensitive functional groups (e.g., tryptophan, methionine).[10][11]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically in a 1:1 to 1:4 v/v ratio with DCM).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor by TLC or LCMS. Deprotection is usually rapid (30 minutes to 2 hours). The formation of isobutylene gas may be observed.[12]

  • Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure. It is advisable to co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • Purification: The resulting carboxylic acid (often as a TFA salt if the molecule contains a basic site) can be purified by crystallization, precipitation, or chromatography as required.

Conclusion

The tert-butyl ester stands out as a superior protecting group for carboxylic acids due to its unique combination of stability and specific lability. Its resistance to basic, nucleophilic, and reductive conditions provides a wide and versatile window for performing other chemical transformations. The ability to cleanly remove it with acid, a mechanism predicated on the formation of a stable tertiary carbocation, establishes it as a cornerstone of orthogonal protection strategies. For researchers and professionals in drug development, mastering the application of the tert-butyl ester is not merely a technical skill but a strategic advantage, enabling the efficient and successful synthesis of complex, high-value molecules.

References

  • CN102276462A - Synthesis method of tert butyl crotonate - Google Patents.
  • CROTONIC ACID TERT-BUTYL ESTER synthesis - ChemicalBook. ChemicalBook.
  • This compound C8H14O2 | 79218-15-8 - Guidechem. Guidechem.
  • Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD.
  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute.
  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia.
  • Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange.
  • Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific.
  • This compound | 79218-15-8 - TCI Chemicals. TCI America.
  • Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malon
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. The Macmillan Group, Princeton University.
  • Boc Protecting Group for Amines - Chemistry Steps. Chemistry Steps.
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • tert-Butyl Ethers - Organic Chemistry Portal. Organic Chemistry Portal.
  • tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal.
  • Protecting Groups - IIT Bombay. Department of Chemistry, IIT Bombay.
  • t-Butyl Ether Protecting Groups: Videos & Practice Problems - Pearson+. Pearson.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
  • Protecting Groups For Alcohols - Master Organic Chemistry. Master Organic Chemistry.
  • This compound ≥97.0% | 79218-15-8 - Sigma-Aldrich. Sigma-Aldrich.
  • This compound | CAS 79218-15-8 - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Alcohol Protecting Groups: t- Butyl Ether Protecting Groups - YouTube. Clutch Prep.
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • The tert-butyl group in chemistry and biology | Request PDF - ResearchGate.

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A Comparative Guide to the Efficacy of Lewis Acids with tert-Butyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise activation of substrates is a cornerstone of efficient and selective synthesis. tert-Butyl crotonate, an α,β-unsaturated ester, is a versatile building block in various carbon-carbon bond-forming reactions, including Michael additions, Diels-Alder reactions, and other conjugate additions. The reactivity and stereoselectivity of these transformations are profoundly influenced by the choice of Lewis acid catalyst. This guide provides an in-depth comparison of the efficacy of different Lewis acids in reactions involving this compound, supported by experimental insights and mechanistic principles.

The Role of Lewis Acids in Activating this compound

Lewis acids function by coordinating to the carbonyl oxygen of the ester, thereby withdrawing electron density and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system. This activation renders the β-carbon more electrophilic and susceptible to nucleophilic attack. The bulky tert-butyl group can also play a crucial role in influencing the stereochemical outcome of these reactions by creating a specific steric environment around the reactive center.

The choice of Lewis acid is critical, as its size, strength (Lewis acidity), and the nature of its ligands dictate the degree of activation, the stability of the transition state, and ultimately, the yield and stereoselectivity of the reaction.

Mechanism of Lewis Acid Activation

The general mechanism involves the reversible formation of a complex between the Lewis acid (LA) and the carbonyl oxygen of this compound. This complexation enhances the polarization of the C=C-C=O system, facilitating nucleophilic attack at the β-position.

Caption: Lewis acid (LA) coordination to the carbonyl oxygen of this compound.

Comparative Efficacy in Michael Additions

The Michael (or conjugate) addition is a fundamental reaction for C-C bond formation. The choice of Lewis acid can significantly impact the efficiency of the addition of nucleophiles such as amines, thiols, and carbanions to this compound.

While a comprehensive screening of various Lewis acids specifically for the Michael addition to this compound is not extensively documented in a single study, we can infer efficacy from studies on analogous α,β-unsaturated esters and ketones.

Lewis AcidTypical NucleophilesExpected Efficacy & SelectivityKey Considerations
Titanium Tetrachloride (TiCl₄) Silyl enol ethers, organocupratesHigh reactivity, often requiring low temperatures. Can promote high diastereoselectivity due to its strong Lewis acidity and defined coordination geometry.Highly moisture-sensitive; requires strictly anhydrous conditions. Stoichiometric amounts are often necessary.
Tin(IV) Chloride (SnCl₄) Organocuprates, silyl enol ethersStrong Lewis acid, effective in promoting additions of less reactive nucleophiles. Can influence stereoselectivity.Moisture-sensitive. Can sometimes lead to side reactions due to its high reactivity.
Zinc Chloride (ZnCl₂) Grignard reagents, aminesMilder Lewis acid, often used for nucleophiles that are sensitive to stronger Lewis acids. Can be effective in promoting conjugate addition over 1,2-addition with organometallic reagents.Less moisture-sensitive than TiCl₄ or SnCl₄. Often requires higher catalyst loading or elevated temperatures.
Scandium(III) Triflate (Sc(OTf)₃) Amines, thiols, silyl enol ethersWater-tolerant Lewis acid, can be used in protic solvents. Often highly efficient in catalytic amounts. Known for its ability to be recycled and reused.[1][2]Generally a very effective and versatile catalyst for a wide range of substrates.
Boron Trifluoride Etherate (BF₃·OEt₂) Organocuprates, enaminesA common and versatile Lewis acid. Its efficacy can be substrate-dependent. Can promote both 1,4- and 1,2-additions, with selectivity influenced by reaction conditions.Readily available and easy to handle, but can be corrosive and moisture-sensitive.
Aluminum Chloride (AlCl₃) Friedel-Crafts type reactions, organocupratesStrong Lewis acid, effective for activating the substrate. However, its high reactivity can sometimes lead to polymerization or other side reactions with sensitive substrates.Highly moisture-sensitive and can generate HCl, leading to potential side reactions.
Experimental Protocol: Scandium(III) Triflate-Catalyzed Michael Addition of an Amine

This protocol is a representative example of a Lewis acid-catalyzed Michael addition.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification start Start add_reactants To a flame-dried flask, add This compound (1.0 equiv) and amine (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂). start->add_reactants add_catalyst Add Sc(OTf)₃ (0.1 equiv) under an inert atmosphere (N₂ or Ar). add_reactants->add_catalyst stir Stir the reaction mixture at room temperature. add_catalyst->stir monitor Monitor the reaction by TLC. stir->monitor quench Upon completion, quench the reaction with saturated aqueous NaHCO₃. monitor->quench Reaction Complete extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry_concentrate Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify end End purify->end Diels_Alder_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification start Start prepare_dienophile Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere. start->prepare_dienophile add_lewis_acid Add AlCl₃ (1.1 equiv) portion-wise and stir for 15 minutes. prepare_dienophile->add_lewis_acid add_diene Add freshly cracked cyclopentadiene (1.5 equiv) dropwise. add_lewis_acid->add_diene stir_warm Stir at -78 °C and allow to warm to room temperature overnight. add_diene->stir_warm quench Carefully quench the reaction with saturated aqueous NaHCO₃ at 0 °C. stir_warm->quench extract Extract with CH₂Cl₂. quench->extract dry_concentrate Dry the combined organic layers over MgSO₄, filter, and concentrate. extract->dry_concentrate purify Purify by column chromatography to separate endo/exo isomers. dry_concentrate->purify end End purify->end

Caption: Workflow for an AlCl₃-catalyzed Diels-Alder reaction.

Conclusion and Future Perspectives

The selection of an appropriate Lewis acid is a critical parameter in optimizing reactions involving this compound. Strong Lewis acids like TiCl₄ and AlCl₃ are highly effective for activating the substrate but require stringent anhydrous conditions. Milder and more robust catalysts such as Sc(OTf)₃ offer advantages in terms of ease of handling and recyclability, making them attractive for greener synthetic processes.

For asymmetric synthesis, the development of chiral Lewis acids continues to be a major focus of research. These catalysts can provide high levels of enantioselectivity, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules. The bulky tert-butyl group of the substrate can work in concert with the chiral environment of the catalyst to achieve excellent stereocontrol.

Future research in this area will likely focus on the development of more efficient, selective, and environmentally benign Lewis acid catalysts. The use of earth-abundant metals and the design of novel chiral ligands are promising avenues for advancing this important field of catalysis.

References

  • Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(16), 2503-2506.
  • A novel, efficient and recyclable catalyst for the synthesis of β-enamino compounds under solvent-free conditions has been developed using scandium triflate (Sc(OTf)3). The reactions of β-dicarbonyl compounds with various aliphatic and aromatic amines proceed smoothly to afford the corresponding products in excellent yields. The catalyst can be easily recovered and reused in subsequent reactions. This method is simple, cost-effective, and environmentally benign.

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Scalability of tert-Butyl crotonate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scalable Synthesis of tert-Butyl Crotonate

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances yield, purity, cost, and scalability. This compound (C₈H₁₄O₂) is a valuable intermediate, notably used in the synthesis of chiral molecules and pharmacologically active compounds.[1] This guide provides an objective comparison of prevalent synthesis methods for this compound, focusing on their viability for large-scale production. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to support informed decision-making.

Introduction to this compound Synthesis

This compound, also known as tert-butyl (E)-2-butenoate, is an unsaturated ester with significant applications in organic synthesis.[2][3] Its utility as a precursor demands efficient and scalable production methods. The primary challenge in its synthesis lies in managing the reactivity of the tert-butyl group, which is susceptible to elimination reactions under harsh conditions. This guide evaluates four principal synthetic pathways: direct esterification, reaction via acyl chlorides, transesterification, and enzymatic catalysis.

Synthesis_Pathways cluster_0 Synthesis Routes TBC This compound Esterification Direct Esterification Esterification->TBC Crotonic Acid + tert-Butanol AcylChloride Acyl Chloride Route AcylChloride->TBC Crotonyl Chloride + tert-Butoxide Source Transesterification Transesterification Transesterification->TBC Alkyl Crotonate + tert-Butanol Enzymatic Enzymatic Synthesis Enzymatic->TBC Lipase-Catalyzed Esterification/ Transesterification

Caption: High-level overview of the primary synthetic routes to this compound.

Method 1: Direct Acid-Catalyzed Esterification

This classical approach involves the direct reaction of crotonic acid with tert-butanol. The primary obstacle is the acid-catalyzed dehydration of tert-butanol to isobutylene, which competes with the desired esterification.[4] Consequently, the choice of catalyst is paramount for achieving high yields and scalability.

Causality Behind Catalyst Selection
  • Homogeneous Catalysts (e.g., H₂SO₄): While effective in promoting esterification, mineral acids aggressively catalyze the dehydration of tert-butanol, leading to significant byproduct formation and reduced yields.[4][5] Furthermore, their corrosive nature and the necessity of a neutralization step during work-up complicate industrial-scale operations and generate substantial waste.

  • Heterogeneous Catalysts (e.g., Zeolites, Ion-Exchange Resins): Solid acid catalysts are the preferred choice for scalable synthesis. Their key advantages include:

    • Enhanced Selectivity: The confined pore structures of catalysts like zeolites can selectively favor esterification over alcohol dehydration.[6][7]

    • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating complex aqueous work-ups.

    • Reusability: Solid catalysts can be regenerated and reused multiple times, significantly reducing catalyst cost and waste, a critical factor for industrial economics.[4]

Zeolites, with their tunable acidity and shape-selective properties, have proven particularly effective for tert-butylation reactions.[8][9][10]

Experimental Protocol: Zeolite-Catalyzed Esterification

This protocol is designed as a self-validating system for producing this compound with high selectivity.

  • Catalyst Activation: Place H-BEA zeolite (Si/Al ratio ~25) in a furnace and heat under a slow stream of dry air to 550°C for 4 hours to remove adsorbed water. Cool to room temperature under a nitrogen atmosphere or in a desiccator.

  • Reaction Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, a condenser, and a thermocouple. Charge the reactor with crotonic acid (86.1 g, 1.0 mol), tert-butanol (111.2 g, 1.5 mol, 1.5 equiv.), and cyclohexane (300 mL) as the solvent. The solvent also serves as an azeotropic agent to remove water.

  • Catalysis: Add the activated H-BEA zeolite (15 g) to the mixture.

  • Reaction Execution: Heat the reactor jacket to 80°C and stir the mixture vigorously. The water produced during the reaction will be removed azeotropically. Monitor the reaction progress by GC analysis of aliquots.

  • Work-up: After 6-8 hours (or upon reaction completion), cool the mixture to room temperature. Filter the catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted crotonic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Zeolite_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activate Activate H-BEA Zeolite (550°C) AddCat Add Activated Zeolite Activate->AddCat Charge Charge Reactor: Crotonic Acid tert-Butanol Cyclohexane Charge->AddCat React Heat to 80°C (Azeotropic Water Removal) AddCat->React Cool Cool & Filter (Recover Catalyst) React->Cool Wash Wash Filtrate (NaHCO₃, Brine) Cool->Wash Dry Dry & Concentrate Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure This compound Distill->Product

Caption: Workflow for scalable zeolite-catalyzed synthesis of this compound.

Method 2: Reaction via Acyl Chlorides

This method utilizes a more reactive carboxylic acid derivative, crotonyl chloride, reacting it with a tert-butoxide source. This approach is often high-yielding and proceeds under mild conditions.

Causality and Scalability Analysis

A patented method describes the in-situ preparation of lithium tert-butoxide from methyllithium and acetone, followed by reaction with crotonyl chloride.[1]

  • Advantages: The reaction is fast and typically goes to completion, resulting in high yields of high-purity product.[1]

  • Scalability Challenges:

    • Cost and Safety of Reagents: Methyllithium is a highly pyrophoric and expensive reagent, posing significant safety and cost challenges for large-scale industrial production.

    • Atom Economy: The process has poor atom economy, generating stoichiometric amounts of lithium chloride as a waste byproduct that requires disposal.

    • Raw Material Hazards: Crotonyl chloride is a corrosive and lachrymatory substance, requiring specialized handling infrastructure.[11]

While effective at the lab scale, the combination of hazardous reagents and poor atom economy makes this route less attractive for bulk, cost-sensitive manufacturing compared to catalytic methods.

Experimental Protocol: Acyl Chloride Route (Based on CN102276462A)
  • Alkoxide Formation: In a nitrogen atmosphere at -5°C to 0°C, add methyllithium (1.0 mol) to anhydrous tetrahydrofuran (THF). Slowly add acetone (1.0 mol) dropwise, ensuring the temperature does not exceed 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form lithium tert-butoxide.

  • Acylation: Cool the mixture and add crotonyl chloride (1.2 mol) dropwise, maintaining the reaction temperature below 40°C.

  • Reaction Completion: After the addition, heat the mixture to reflux and stir for 1 hour.

  • Work-up: Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with methyl tert-butyl ether (MTBE). Combine the organic phases, dry over a suitable drying agent, concentrate, and purify by vacuum distillation to obtain this compound.[1]

Method 3: Transesterification

Transesterification involves converting an existing ester (e.g., methyl or ethyl crotonate) into this compound by reacting it with tert-butanol. The reaction is an equilibrium process that can be catalyzed by acids or bases.[12]

Causality and Scalability Analysis

The key to a scalable transesterification process is to shift the equilibrium towards the product side. This is typically achieved by using a large excess of one reactant (tert-butanol) or, more efficiently, by continuously removing the more volatile alcohol byproduct (e.g., methanol or ethanol) from the reaction mixture.

  • Catalysts: A range of catalysts can be employed, from simple bases like sodium methoxide to more sophisticated Lewis acids like Scandium(III) triflate (Sc(OTf)₃).[13]

  • Scalability: The primary challenge is the efficiency of the separation of the byproduct alcohol. On a large scale, this requires fractional distillation setups integrated with the reactor, which can increase equipment complexity and energy consumption. The process is most viable if the starting alkyl crotonate is significantly cheaper or more readily available than crotonic acid.

Method 4: Enzymatic Synthesis (Biocatalysis)

The use of enzymes, particularly lipases, represents a green chemistry approach to ester synthesis.[14] Lipases can catalyze the esterification of crotonic acid or the transesterification of an alkyl crotonate under exceptionally mild conditions.

Causality and Scalability Analysis
  • Mechanism: Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, utilize a catalytic triad in their active site to facilitate nucleophilic attack, forming an acyl-enzyme intermediate that then reacts with the alcohol.[14][15]

  • Advantages:

    • Mild Conditions: Reactions are typically run at or near room temperature, avoiding side reactions like dehydration and reducing energy costs.

    • High Selectivity: Enzymes offer unparalleled selectivity, minimizing byproduct formation and simplifying purification.[16]

    • Environmental Benignity: The process avoids harsh acids, bases, and hazardous reagents.

  • Scalability Challenges:

    • Catalyst Cost: Industrial-grade enzymes are significantly more expensive than traditional chemical catalysts.

    • Reaction Rate: Enzymatic reactions are often slower than their chemical counterparts, leading to lower reactor throughput.

    • Enzyme Stability: The enzyme's activity can be sensitive to the solvent, temperature, and substrate/product concentrations, potentially limiting its operational lifetime and reusability.[17]

Enzymatic synthesis is best suited for high-value products, such as pharmaceuticals, where extreme purity and selectivity justify the higher process costs.

Comparative Performance Data

The table below summarizes the key scalability parameters for the discussed methods, allowing for an objective comparison.

Parameter Direct Esterification (Zeolite) Acyl Chloride Route Transesterification Enzymatic Synthesis (Lipase)
Starting Materials Crotonic Acid, tert-ButanolCrotonyl Chloride, Acetone, MeLiAlkyl Crotonate, tert-ButanolCrotonic Acid, tert-Butanol
Catalyst H-BEA Zeolite (Solid Acid)None (Stoichiometric Reagents)Acid/Base (e.g., Sc(OTf)₃)Immobilized Lipase (e.g., Novozym 435)
Typical Yield Good to Excellent (>85%)Excellent (>90%)[1]Moderate to Good (Depends on equilibrium)Good to Excellent (>90%)[17]
Reaction Conditions Moderate (e.g., 80°C)Mild (-5°C to Reflux)[1]Moderate (Requires byproduct removal)Mild (e.g., 30-60°C)[17]
Key Advantages Catalyst reusability, simple work-up, good atom economy, safe materials.High yield, fast reaction.Can use alternative feedstocks.High selectivity, green process, minimal byproducts.
Key Challenges Catalyst deactivation over time.Hazardous/pyrophoric reagents, high cost, poor atom economy, waste salt disposal.Equilibrium control, complex equipment for byproduct removal.High catalyst cost, slower reaction rates, enzyme stability.

Conclusion and Recommendations for Scalable Production

For the large-scale, industrial synthesis of this compound, direct esterification using a heterogeneous solid acid catalyst like H-BEA zeolite emerges as the most robust and economically viable method. This route provides a superior balance of high yield, operational safety, cost-effectiveness, and environmental consideration. The reusability of the catalyst and the simplified, non-corrosive work-up process are decisive advantages for scaling up.

The acyl chloride route , despite its high yields, is severely hampered by the high cost and significant safety hazards associated with its reagents, as well as its inherent waste generation, making it unsuitable for bulk manufacturing. Transesterification is a plausible alternative but is often less direct and can introduce process complexities related to equilibrium management. Finally, enzymatic synthesis , while representing the pinnacle of green and selective chemistry, remains a niche option for high-value applications due to higher catalyst costs and lower throughput, though ongoing advances in enzyme engineering may enhance its industrial feasibility in the future.

Professionals aiming for scalable production should focus their development efforts on optimizing the solid-acid catalyzed direct esterification process, as it presents the most promising path to efficient, safe, and sustainable manufacturing of this compound.

References

  • Title: Synthesis method of tert butyl crotonate.
  • Title: this compound. Source: Chongqing Chemdad Co., Ltd URL: [Link]

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  • Title: Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Source: Asian Journal of Chemistry URL: [Link]

  • Title: Butyl Crotonate - Industrial-grade Chemical with 98% Purity. Source: Futurey Bio URL: [Link]

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A Senior Application Scientist's Guide to Carboxylic Acid Protection: Navigating Alternatives to tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, the strategic masking and unmasking of functional groups is a critical element of molecular architecture. The carboxylic acid, a ubiquitous functional group, often requires protection to survive the diverse reaction landscapes encountered in multi-step synthesis. While the tert-butyl (t-Bu) ester is a workhorse in this regard, its defining feature—lability to strong acid—is also its primary limitation. In complex syntheses, particularly in drug development where molecules are adorned with a variety of sensitive functionalities, the need for orthogonal protection strategies is paramount.

This guide provides an in-depth comparison of key alternatives to the t-butyl ester, moving beyond a simple catalog of reagents. As Senior Application Scientists, we understand that the why is as crucial as the how. Therefore, this analysis is grounded in the principles of chemical reactivity, stability, and orthogonality, providing the experimental detail and mechanistic reasoning necessary for researchers to make informed strategic decisions.

The Core Principle: Orthogonal Protection

In any complex synthesis, the concept of "orthogonality" is central. It refers to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][2] This allows for the selective deprotection of one functional group while others remain intact. A successful strategy requires careful planning, considering all subsequent reaction conditions—acidic, basic, reductive, oxidative, or organometallic—that the molecule must endure. The choice of a carboxyl protecting group is therefore not made in isolation but as part of a holistic synthetic plan.[3]

Comparative Analysis of Leading Alternatives

Here, we dissect the most robust and versatile alternatives to the t-butyl ester, providing their stability profiles, mechanisms of cleavage, and field-proven experimental protocols.

The Benzyl (Bn) Ester: A Classic Choice for Reductive Cleavage

The benzyl ester is prized for its general stability under both acidic and basic conditions, making it an excellent orthogonal partner to acid-labile groups like Boc or t-butyl ethers and base-labile groups like Fmoc or simple alkyl esters.[2][3][4] Its unique removal by catalytic hydrogenolysis provides a mild and highly specific deprotection pathway.[5]

Advantages:

  • Stable to a wide range of acidic and basic conditions.[3]

  • Highly orthogonal to many other common protecting groups.

  • Cleavage conditions (H₂, Pd/C) are neutral and mild.[5]

Disadvantages:

  • Incompatible with functional groups susceptible to reduction, such as alkenes, alkynes, or some nitro groups.

  • The palladium catalyst can be poisoned by sulfur-containing compounds.[5]

Experimental Protocols

Protection: Benzylation via Alkyl Halide This protocol is adapted from a procedure utilizing benzyl bromide and a mild base.[6]

  • Dissolve the carboxylic acid (1.0 equiv) in a 1:1 mixture of DMF and 1,4-dioxane (approx. 0.3 M).

  • Add sodium bicarbonate (NaHCO₃, 1.0 equiv) to the solution.

  • Add benzyl bromide (1.1 equiv) at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure benzyl ester.

Deprotection: Catalytic Hydrogenolysis This is a standard procedure for benzyl group cleavage.[5][7]

  • Dissolve the benzyl ester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Seal the flask and purge the atmosphere with hydrogen gas (H₂), typically by evacuating and backfilling with H₂ from a balloon three times.

  • Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

The Allyl (All) Ester: Orthogonality via Transition Metal Catalysis

The allyl ester offers a superb level of orthogonality, as it is stable to most acidic and basic conditions used for the cleavage of t-butyl and Fmoc groups, respectively.[8] Its removal is achieved under very mild, neutral conditions using a palladium(0) catalyst, making it invaluable in the synthesis of sensitive molecules like glycopeptides.[9]

Advantages:

  • Exceptional stability across a broad pH range.

  • Orthogonal to both acid-labile and base-labile protecting groups.[8]

  • Deprotection is rapid and occurs under very mild, neutral conditions.[9]

Disadvantages:

  • Requires a palladium catalyst, which can be expensive and may require removal from the final product.

  • The allyl cation scavenger used in the deprotection (e.g., dimedone, morpholine) must be chosen carefully to avoid side reactions.

Experimental Protocols

Protection: DCC/DMAP-Mediated Esterification This protocol uses standard carbodiimide coupling conditions.

  • Dissolve the carboxylic acid (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Add allyl alcohol (1.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU and wash the solid with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Deprotection: Palladium(0)-Catalyzed Deallylation This protocol is based on the widely used Tsuji-Trost reaction conditions.[9][10]

  • Dissolve the allyl ester (1.0 equiv) in a degassed solvent such as DCM or THF.

  • Add a nucleophilic scavenger, such as morpholine, dimedone, or phenylsilane (2-5 equiv).

  • Purge the solution with argon or nitrogen for 10-15 minutes.

  • Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Stir the reaction at room temperature under an inert atmosphere. The reaction is often complete within 30-60 minutes.

  • Monitor by TLC. Upon completion, the reaction mixture can be concentrated directly and purified by chromatography to remove the catalyst and scavenger byproducts.

The 2-(Trimethylsilyl)ethyl (TMSE) Ester: Fluoride-Labile Protection

The TMSE group provides another layer of orthogonality, being stable to the acidic and basic conditions that cleave t-butyl and Fmoc groups, respectively, as well as the hydrogenolysis conditions that remove benzyl groups. Its cleavage is specifically triggered by fluoride ions, which induce a clean β-elimination reaction.[11][12]

Advantages:

  • Stable to a wide range of conditions, including mild acid, base, and hydrogenolysis.

  • Cleavage is highly specific using fluoride sources.

  • The byproducts of cleavage (ethylene and TMSF) are volatile.

Disadvantages:

  • Incompatible with other silyl protecting groups (e.g., TBDMS, TIPS) which are also fluoride-labile.

  • Fluoride sources like tetrabutylammonium fluoride (TBAF) can be basic, which may be a concern for highly base-sensitive substrates.

Experimental Protocols

Protection: Esterification with 2-(Trimethylsilyl)ethanol This method is analogous to the allyl ester formation.

  • Dissolve the carboxylic acid (1.0 equiv), 2-(trimethylsilyl)ethanol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add DCC (1.1 equiv) and stir the reaction, allowing it to warm to room temperature overnight.

  • Filter the DCU precipitate and work up the filtrate as described for the allyl ester protection.

  • Purify by column chromatography.

Deprotection: Fluoride-Mediated Cleavage This protocol uses TBAF as the fluoride source.[12]

  • Dissolve the TMSE ester (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting carboxylic acid as needed.

The 9-Fluorenylmethyl (Fm) Ester: A Base-Labile Alternative

While more commonly known for protecting amines (Fmoc), the fluorenylmethyl ester is a useful base-labile protecting group for carboxylic acids. It is stable to acid and hydrogenolysis, providing orthogonality with t-butyl and benzyl groups. It is cleaved under similar, though often slightly milder, conditions as the Fmoc group (e.g., piperidine).

Advantages:

  • Stable to acidic and reductive conditions.

  • Cleavage is typically rapid and clean with a mild amine base.

  • The fluorenyl moiety is UV-active, facilitating reaction monitoring by HPLC.

Disadvantages:

  • Lability to base makes it incompatible with many common reagents (e.g., Grignards, organolithiums, saponification conditions).

Experimental Protocols

Protection: Esterification using Fmoc-Cl This method involves activating the carboxylic acid with Fmoc-Cl to form a mixed anhydride, which then reacts with a phenol to form an active ester. For direct ester formation, one can react the acid with 9-fluorenylmethanol.[13]

  • Dissolve the carboxylic acid (1.0 equiv) and 9-fluorenylmethanol (1.1 equiv) in DCM.

  • Add DMAP (0.1 equiv) and cool the solution to 0 °C.

  • Add DCC (1.1 equiv) and stir overnight, allowing the reaction to warm to room temperature.

  • Filter the DCU precipitate and process the filtrate as previously described.

  • Purify the product by column chromatography.

Deprotection: Piperidine-Mediated Cleavage This is the standard condition used in peptide synthesis for Fmoc removal.[14]

  • Dissolve the Fm ester in a solvent such as DMF or NMP.

  • Add a solution of 20% piperidine in DMF (v/v).

  • Stir the reaction at room temperature. Deprotection is usually complete in under 30 minutes.

  • Monitor by TLC or HPLC.

  • Upon completion, the solvent can be removed under high vacuum. The resulting carboxylic acid is typically purified by an acidic workup or chromatography to remove the piperidine and the dibenzofulvene-piperidine adduct.

Data Summary and Comparison

The following table provides a direct comparison of the stability profiles for the key protecting groups discussed.

Protecting GroupCleavage ConditionStable to Mild Acid (e.g., AcOH)Stable to Strong Acid (e.g., TFA)Stable to Base (e.g., LiOH, Piperidine)Stable to Hydrogenolysis (H₂, Pd/C)Stable to Fluoride (e.g., TBAF)
tert-Butyl (t-Bu) Strong Acid (TFA, HCl)StableLabile Generally StableStableStable
Benzyl (Bn) H₂, Pd/CStableStableStableLabile Stable
Allyl (All) Pd(0), ScavengerStableStableStableStableStable
Methyl/Ethyl Acid or Base HydrolysisStableLabileLabile StableStable
TMSE Fluoride (TBAF)StableStableStableStableLabile
Fluorenylmethyl (Fm) Base (Piperidine)StableStableLabile StableStable

Visual Guides to Strategy and Mechanism

To aid in the selection and application of these protecting groups, the following diagrams illustrate the decision-making process and key deprotection mechanisms.

Workflow for Selecting a Carboxylic Acid Protecting Group

G start Start: Need to protect a carboxylic acid q_acid Molecule stable to strong acid (TFA)? start->q_acid q_h2 Molecule stable to Hydrogenolysis (H₂, Pd/C)? q_acid->q_h2  No pg_tbu Consider t-Butyl q_acid->pg_tbu  Yes q_base Molecule stable to Base (LiOH, Piperidine)? q_h2->q_base  No pg_bn Consider Benzyl q_h2->pg_bn  Yes q_pd Can you use a Pd(0) catalyst? q_base->q_pd  No pg_fm Consider Fm q_base->pg_fm  Yes q_f Other silyl groups present? q_pd->q_f  No pg_allyl Consider Allyl q_pd->pg_allyl  Yes q_f->pg_bn  Yes q_f->pg_allyl  Yes pg_tmse Consider TMSE q_f->pg_tmse  No G cluster_PGs Protecting Groups cluster_Reagents Cleavage Reagents tBu t-Butyl (tBu) Bn Benzyl (Bn) Fmoc Fmoc / Fm Allyl Allyl (All) TFA Strong Acid (TFA) TFA->tBu H2_Pd H₂ / Pd-C H2_Pd->Bn Piperidine Base (Piperidine) Piperidine->Fmoc Pd0 Pd(PPh₃)₄ Pd0->Allyl G cluster_Bn A) Benzyl Hydrogenolysis cluster_Allyl B) Pd(0)-Catalyzed Deallylation cluster_TMSE C) Fluoride-Mediated TMSE Cleavage Bn_ester R-COOBn Pd_surface Pd(0) Surface + H₂ Bn_ester->Pd_surface Oxidative Addition Products_Bn R-COOH + Toluene Pd_surface->Products_Bn Reductive Elimination Allyl_ester R-COOAll pi_allyl [π-Allyl-Pd(II)L₂]⁺ OOCR⁻ Allyl_ester->pi_allyl + Pd(0) Pd0 Pd(0)L₄ Products_All R-COOH + Scavenger-Allyl pi_allyl->Products_All + Nu-H Scavenger Nu-H (Scavenger) Scavenger->Products_All TMSE_ester    R-COO-CH₂-CH₂-SiMe₃ Products_TMSE R-COO⁻ + CH₂=CH₂ + F-SiMe₃ TMSE_ester->Products_TMSE + F⁻ Fluoride F⁻ (e.g., TBAF)

Caption: Simplified mechanisms for key orthogonal deprotection reactions.

Conclusion

The tert-butyl ester remains a valuable tool for carboxylic acid protection, but its reliance on acidic cleavage necessitates a well-stocked arsenal of orthogonal alternatives. Benzyl, allyl, TMSE, and fluorenylmethyl esters each offer unique cleavage mechanisms—reductive, transition-metal-catalyzed, fluoride-induced, and base-mediated, respectively—that empower chemists to navigate complex synthetic pathways. The optimal choice is dictated by the specific molecular context and the overall synthetic strategy. By understanding the underlying principles of stability and reactivity detailed in this guide, researchers can design more efficient, robust, and successful syntheses in the development of novel therapeutics and complex molecules.

References

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  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 60(3), 197-209. [Link]

  • White, M. C., et al. (2011). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society, 133(45), 18260–18263. [Link]

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A Comparative Guide to the Synthesis of tert-Butyl Crotonate: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl crotonate is a valuable unsaturated ester widely utilized as a monomer in polymer synthesis and as a key intermediate in the production of pharmaceuticals and specialty chemicals. Its unique structure, featuring a bulky tert-butyl group, imparts desirable properties to the resulting polymers, such as increased thermal stability and resistance to hydrolysis. The efficient and high-yield synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and materials science. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on reaction yields, experimental conditions, and the underlying chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into four main strategies:

  • Acylation of tert-Butanol with a Crotonyl Moiety: This approach involves the reaction of tert-butanol or its corresponding alkoxide with a reactive derivative of crotonic acid, such as crotonyl chloride.

  • Direct Esterification of Crotonic Acid with tert-Butanol: This classic esterification method is often challenged by the acid-catalyzed dehydration of tert-butanol.

  • Addition of Crotonic Acid to Isobutylene: This atom-economical route involves the acid-catalyzed addition of crotonic acid to isobutylene.

  • Transesterification: This method involves the exchange of the alkoxy group of a crotonate ester with a tert-butoxy group from tert-butanol.

This guide will now delve into a detailed analysis of specific methodologies within these categories, presenting experimental data and discussing the advantages and limitations of each approach.

Detailed Comparison of Key Synthesis Routes

Route A: Alumina-Promoted Acylation of tert-Butanol with Crotonyl Chloride

This method, reported by Nagasawa et al., presents a mild and efficient laboratory-scale synthesis of tert-butyl esters.[1] The use of neutral alumina as a promoter facilitates the reaction between crotonyl chloride and tert-butanol, leading to a high yield of the desired product.

Reaction Mechanism: The precise mechanism is not fully elucidated, but it is believed that the alumina surface acts as a mild Lewis acid, activating the crotonyl chloride towards nucleophilic attack by the hydroxyl group of tert-butanol. The large surface area of the alumina also likely plays a role in bringing the reactants into close proximity.

Yield and Reaction Conditions: This method has been reported to produce this compound in a 78% yield .[1] The reaction is typically carried out at room temperature in a non-polar solvent such as benzene over a period of 15 hours.

Experimental Protocol: Alumina-Promoted Synthesis of this compound

  • Materials:

    • Crotonyl chloride

    • tert-Butanol

    • Neutral alumina (activated)

    • Benzene (anhydrous)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of crotonyl chloride (1.0 eq) and tert-butanol (1.2 eq) in anhydrous benzene, add activated neutral alumina (weight equivalent to the acid chloride).

    • Stir the suspension at room temperature for 15 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the alumina.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Route B: Synthesis from Crotonyl Chloride and Lithium tert-Butoxide

A patented method describes the synthesis of this compound from crotonyl chloride and lithium tert-butoxide, which is prepared in situ from methyllithium and acetone.[2] This approach offers the advantage of utilizing readily available and relatively inexpensive starting materials for the generation of the alkoxide.

Reaction Mechanism: This reaction proceeds via a classic nucleophilic acyl substitution. The highly nucleophilic lithium tert-butoxide attacks the electrophilic carbonyl carbon of crotonyl chloride, displacing the chloride leaving group to form the ester.

Yield and Reaction Conditions: The patent reports a yield of 50% for this method.[2] The in situ generation of lithium tert-butoxide is carried out at low temperatures (-5°C to 0°C), and the subsequent reaction with crotonyl chloride is performed at a slightly elevated temperature (up to 40°C) followed by reflux.

Experimental Protocol: Synthesis of this compound via Lithium tert-Butoxide

  • Materials:

    • Methyllithium solution

    • Acetone

    • Crotonyl chloride

    • Tetrahydrofuran (THF, anhydrous) or diethyl ether

    • Water

    • Sodium chloride

  • Procedure:

    • In a nitrogen atmosphere, cool a solution of methyllithium (1.0-1.1 eq) in anhydrous THF or diethyl ether to -5°C to 0°C.

    • Slowly add acetone (1.0 eq) dropwise, maintaining the temperature below 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form lithium tert-butoxide.

    • Add crotonyl chloride (1.2 eq) dropwise, keeping the reaction temperature below 40°C.

    • After the addition, heat the mixture to reflux and stir for 1 hour.

    • Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or methyl tert-butyl ether.

    • Combine the organic layers, dry over a suitable drying agent, concentrate, and purify by vacuum distillation.

Route C: Acid-Catalyzed Addition of Crotonic Acid to Isobutylene

Reaction Mechanism: The reaction is initiated by the protonation of isobutylene by a strong acid catalyst (e.g., sulfuric acid) to form the stable tert-butyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid (crotonic acid), followed by deprotonation to yield the tert-butyl ester.

Anticipated Yield and Reaction Conditions: Based on the analogous preparation of di-tert-butyl malonate, a yield of 88-91% can be anticipated.[3] The reaction is typically carried out under pressure in a sealed vessel at room temperature.

Experimental Protocol: (Analogous) Synthesis of this compound from Crotonic Acid and Isobutylene

  • Materials:

    • Crotonic acid

    • Isobutylene (liquefied)

    • Concentrated sulfuric acid

    • Ether (optional, as a solvent)

    • Sodium hydroxide solution

    • Anhydrous potassium carbonate

  • Procedure:

    • In a heavy-walled pressure bottle, place crotonic acid (1.0 eq) and concentrated sulfuric acid (catalytic amount).

    • Cool the bottle in a dry ice-acetone bath and add liquefied isobutylene (excess, ~3 eq).

    • Securely seal the bottle and shake at room temperature until the crotonic acid dissolves. This may take several hours.

    • After the reaction is complete, cool the bottle in an ice-salt bath before carefully opening it.

    • Pour the contents into a separatory funnel containing a cold aqueous solution of sodium hydroxide.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the solvent and excess isobutylene by distillation.

    • Purify the residue by vacuum distillation to obtain this compound.

Route D: Direct Esterification of Crotonic Acid with tert-Butanol using a Solid Acid Catalyst

Direct esterification of carboxylic acids with tert-butanol is notoriously difficult due to the facile acid-catalyzed dehydration of tert-butanol to isobutylene. However, the use of solid acid catalysts can mitigate this side reaction and provide a greener, more sustainable alternative to traditional methods. While a specific protocol for this compound was not identified in the search, the successful esterification of other carboxylic acids, such as octanoic acid, with tert-butanol using Amberlyst-15, a sulfonic acid-functionalized resin, suggests the feasibility of this approach.[4]

Reaction Mechanism: The reaction follows the standard Fischer-Speier esterification mechanism. The solid acid catalyst protonates the carbonyl oxygen of crotonic acid, activating it for nucleophilic attack by tert-butanol. The subsequent dehydration and deprotonation yield the ester and water. The solid nature of the catalyst simplifies its removal from the reaction mixture.

Anticipated Yield and Reaction Conditions: While a specific yield for this compound is not available, high conversions and yields (>98%) have been reported for the esterification of other long-chain carboxylic acids with alcohols using Amberlyst resins.[4] The reaction is typically carried out at elevated temperatures (e.g., 80°C) to drive the equilibrium towards the products.

Yield Comparison Summary

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReported/Anticipated YieldAdvantagesDisadvantages
A: Alumina-Promoted Acylation Crotonyl chloride, tert-ButanolNeutral Alumina78%[1]Mild conditions, high yield for lab scale.Use of a chlorinated reagent, benzene as a solvent.
B: From Lithium tert-Butoxide Crotonyl chloride, Methyllithium, Acetone-50%[2]Readily available starting materials.Use of pyrophoric methyllithium, moderate yield.
C: Addition to Isobutylene Crotonic acid, IsobutyleneSulfuric acid88-91% (anticipated)[3]High atom economy, high yield, scalable.Requires handling of liquefied gas and pressure equipment.
D: Direct Esterification (Solid Acid) Crotonic acid, tert-ButanolAmberlyst-15 (or similar)High (anticipated)Green, reusable catalyst, simple work-up.Requires elevated temperatures, potential for catalyst deactivation.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route A & B: From Crotonyl Chloride cluster_1 Route C & D: From Crotonic Acid Crotonyl_Chloride Crotonyl_Chloride tert_Butyl_Crotonate_A This compound Crotonyl_Chloride->tert_Butyl_Crotonate_A + tert-Butanol / Alumina (78%) tert_Butyl_Crotonate_B This compound Crotonyl_Chloride->tert_Butyl_Crotonate_B + Lithium tert-Butoxide (50%) tert_Butanol tert_Butanol tert_Butanol->tert_Butyl_Crotonate_A Lithium_tert_Butoxide Lithium tert-Butoxide Lithium_tert_Butoxide->tert_Butyl_Crotonate_B Alumina Alumina Alumina->tert_Butyl_Crotonate_A Methyllithium_Acetone Methyllithium + Acetone Methyllithium_Acetone->Lithium_tert_Butoxide Crotonic_Acid Crotonic_Acid tert_Butyl_Crotonate_C This compound Crotonic_Acid->tert_Butyl_Crotonate_C + Isobutylene / H2SO4 (88-91% ant.) tert_Butyl_Crotonate_D This compound Crotonic_Acid->tert_Butyl_Crotonate_D + tert-Butanol / Solid Acid (High ant.) Isobutylene Isobutylene Isobutylene->tert_Butyl_Crotonate_C tert_Butanol_D tert-Butanol tert_Butanol_D->tert_Butyl_Crotonate_D H2SO4 H2SO4 H2SO4->tert_Butyl_Crotonate_C Solid_Acid Solid Acid (e.g., Amberlyst-15) Solid_Acid->tert_Butyl_Crotonate_D

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Catalyst/Promoter) Start->Reaction_Setup Reaction Reaction under Specified Conditions (Time, Temperature) Reaction_Setup->Reaction Workup Aqueous Work-up (Washing, Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on the desired scale of production, available equipment, and considerations regarding safety and environmental impact.

  • For laboratory-scale synthesis , the alumina-promoted acylation of tert-butanol with crotonyl chloride (Route A) offers a high yield under mild conditions, making it an attractive option.

  • For industrial-scale production , the acid-catalyzed addition of crotonic acid to isobutylene (Route C) is likely the most economically viable and efficient method, given its high atom economy and anticipated high yield. While it requires specialized equipment for handling liquefied gas under pressure, these are standard in industrial settings.

  • The direct esterification using a solid acid catalyst (Route D) represents a promising green alternative . Further optimization of this route for crotonic acid could lead to a highly efficient, environmentally friendly, and scalable process due to the reusability of the catalyst and simplified product purification.

The synthesis via lithium tert-butoxide (Route B) is a viable option but is less competitive due to its moderate yield and the use of a hazardous organometallic reagent. The transesterification route, while chemically sound, lacks sufficient data on high-yield protocols for this specific transformation to be recommended without further investigation.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors to ensure a safe, efficient, and cost-effective production of this compound.

References

  • CN102276462A - Synthesis method of tert butyl crotonate - Google P
  • This compound - LookChem. (URL: [Link])

  • Nagasawa, K., Yoshitake, S., Amiya, T., & Ito, K. (1990). A Mild and Efficient Alumina-Promoted Synthesis of t-Butyl Esters.
  • DI-tert-BUTYL MALONATE. Organic Syntheses, Coll. Vol. 4, p.291 (1963); Vol. 35, p.43 (1955). (URL: [Link])

  • McCloskey, A. L., Fonken, G. S., Kluiber, R. W., & Johnson, W. S. (1955). Di-tert-butyl malonate. Organic Syntheses, 35, 43. (URL: [Link])

  • Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 66(7), 667-676. (URL: [Link])

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (URL: [Link])

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of tert-Butyl Crotonate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Synthesis

Tert-butyl crotonate is a valuable ester in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and flavorings.[1] Its utility lies in the unique reactivity of the α,β-unsaturated ester and the steric bulk of the tert-butyl group, which can direct reaction pathways and provide stability.[2] In high-value applications, particularly drug development, the purity of such intermediates is not merely a quality metric but a prerequisite for ensuring reaction specificity, maximizing yield, and preventing the introduction of potentially toxic or interfering side-products.

This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS)—to establish the purity of this compound. We will move beyond procedural lists to explain the causality behind the selection of each technique, creating a self-validating workflow for researchers and quality control professionals.

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively test for purity, one must first anticipate the likely impurities. A common laboratory synthesis of this compound involves the esterification of crotonic acid with isobutylene under acidic catalysis, or the reaction of a crotonyl halide with a tert-butoxide salt.[3][4]

Based on these pathways, potential impurities include:

  • Unreacted Starting Materials: Crotonic acid, tert-butanol (from hydrolysis of the ester or as a starting material).[1][5]

  • Reaction By-products: Diisobutylene (from the dimerization of isobutylene), polymers of crotonic acid or its ester.[4]

  • Isomers: While the (E)-isomer is thermodynamically favored and most common, the (Z)-isomer could be present.

  • Residual Solvents: Ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), or hydrocarbons used during synthesis and workup.[3][4]

The Analytical Workflow: A Multi-Pronged Strategy

A robust purity analysis relies on the orthogonal strengths of different techniques. No single method is sufficient. The logical workflow presented below ensures both rapid screening and in-depth characterization.

Purity_Workflow cluster_0 Initial Screening & Functional Group ID cluster_1 Structural Elucidation & Quantification cluster_2 Trace Volatile Impurity Profiling FTIR FT-IR Analysis H_NMR ¹H NMR FTIR->H_NMR Proceed if key functional groups are present C_NMR ¹³C NMR H_NMR->C_NMR Confirms Carbon Skeleton GCMS GC-MS Analysis Sample This compound Sample Sample->FTIR Fast, minimal prep Sample->H_NMR Primary structural proof Sample->GCMS High sensitivity separation

Caption: Workflow for comprehensive purity analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Functional Group Screen

Expertise & Experience: FT-IR is the first-line analytical tool. Its value lies in speed and specificity for key functional groups. Within minutes, it can confirm the successful conversion to an ester and flag gross contamination, particularly from hydroxyl-containing starting materials. We prioritize the Attenuated Total Reflectance (ATR) method due to its minimal sample preparation, eliminating the need for pellet pressing or solvent dissolution.[6][7]

Expected Spectral Features for Pure this compound: The FT-IR spectrum provides a characteristic fingerprint. The most telling absorptions are the C=O stretch of the α,β-unsaturated ester and the C-O bonds, confirming the core structure.

Functional GroupWavenumber (cm⁻¹)Intensity/AppearanceRationale
C=O Stretch (Ester)~1725-1740Strong, SharpConfirms the presence of the ester carbonyl group.[8]
C=C Stretch (Alkene)~1655Medium, SharpIndicates the carbon-carbon double bond of the crotonate moiety.
C-O Stretch~1250 and ~1150Strong, BroadCharacteristic of the C-O single bonds in the ester linkage.
sp² C-H Stretch~3040MediumAssociated with the hydrogens on the C=C double bond.
sp³ C-H Stretch~2980StrongArises from the numerous C-H bonds of the tert-butyl and methyl groups.

Trustworthiness through Impurity Detection: The true power of FT-IR as a screening tool is its ability to quickly detect what shouldn't be there. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of O-H group contamination, pointing directly to unreacted crotonic acid or tert-butanol. The absence of this peak is a primary, albeit not sufficient, indicator of purity.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a lint-free wipe soaked in isopropanol.[7] Run a background spectrum to subtract atmospheric H₂O and CO₂ signals.[9]

  • Sample Application: Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.

  • Acquire Spectrum: Lower the pressure arm to ensure firm contact between the sample and the crystal.[10] Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with isopropanol and a lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural identification of this compound and the quantification of proton-bearing impurities. ¹H NMR provides a precise map of the proton environments, while ¹³C NMR confirms the underlying carbon framework.

¹H NMR Analysis

The ¹H NMR spectrum of (E)-tert-butyl crotonate is highly characteristic. The integration of each signal—the area under the peak—is directly proportional to the number of protons it represents, providing a stoichiometric map of the molecule.

Expected ¹H NMR Spectrum (in CDCl₃):

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
a . C(CH₃)₃~1.48Singlet (s)9HThe nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons.[11]
b . =C-CH₃~1.87Doublet (d)3HThe methyl group protons are split by the adjacent vinyl proton (d ).
c . C(=O)-CH=~5.75Doublet of Quartets (dq)1HThis vinyl proton is split by the trans-vinyl proton (d ) and, through four bonds (long-range coupling), by the methyl protons (b ).
d . =CH-CH₃~6.85Doublet of Quartets (dq)1HThis vinyl proton is deshielded by the carbonyl group. It is split by the trans-vinyl proton (c ) and the adjacent methyl protons (b ).

Trustworthiness through Impurity Identification:

  • tert-Butanol: A sharp singlet around δ 1.2-1.3 ppm.

  • Crotonic Acid: Vinyl protons with slightly different chemical shifts and a very broad singlet for the carboxylic acid proton (δ > 10 ppm).

  • Residual Solvents: Known impurities like diethyl ether (~3.4 ppm quartet, ~1.2 ppm triplet) or dichloromethane (~5.3 ppm singlet) are easily identified by their characteristic shifts and multiplicities.[12][13][14]

¹³C NMR Analysis

While ¹H NMR confirms the proton framework, ¹³C NMR validates the carbon backbone, including quaternary carbons that are invisible in the ¹H spectrum. This is crucial for ruling out isomeric impurities.

Expected ¹³C NMR Spectrum (in CDCl₃):

Carbon EnvironmentChemical Shift (δ, ppm)Rationale
=C-C H₃~18.0The methyl group attached to the double bond.
C(C H₃)₃~28.2The three equivalent methyl carbons of the tert-butyl group.
C (CH₃)₃~80.0The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.
C(=O)-C H=~123.5The vinyl carbon alpha to the carbonyl.
=C H-CH₃~144.0The vinyl carbon beta to the carbonyl, deshielded by the ester group.
C =O~166.0The carbonyl carbon of the ester group.[15]
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent, most commonly chloroform-d (CDCl₃), which dissolves the sample well and has a well-defined residual solvent peak (δ 7.26 ppm) for reference.[14][16]

  • Sample Preparation: In a clean NMR tube, dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of the deuterated solvent.

  • Internal Standard (Optional for qNMR): For quantitative analysis (qNMR), add a precisely weighed amount of a certified internal standard (e.g., dimethyl sulfone) that has a singlet peak in a clear region of the spectrum.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Trace Volatile Impurities

Expertise & Experience: GC-MS provides a powerful combination of physical separation (GC) and chemical identification (MS). It excels where NMR may fall short: detecting and identifying low-level volatile impurities whose signals might be lost in the noise or overlap with other peaks in an NMR spectrum.[17] The gas chromatograph separates compounds based on their boiling points and interactions with the column stationary phase, while the mass spectrometer provides a fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint.

Expected Results for Pure this compound:

  • Chromatogram: A single, sharp, and symmetrical peak corresponding to this compound will dominate the chromatogram. The area percentage of this peak provides a good, albeit semi-quantitative, estimate of purity.

  • Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of C₈H₁₄O₂.[1][18] A prominent peak at m/z = 57 is highly characteristic, representing the stable tert-butyl cation [(CH₃)₃C]⁺ formed by fragmentation.

Trustworthiness through High-Sensitivity Detection: GC-MS can detect impurities at parts-per-million (ppm) levels.[19] It is exceptionally well-suited for identifying:

  • Residual Solvents: Dichloromethane, THF, diethyl ether.

  • Volatile Starting Materials: tert-Butanol.

  • Volatile By-products: Diisobutylene.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or hexane.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to volatilize the sample. A split injection is common to avoid overloading the column.[19]

  • GC Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms or similar non-polar column). A temperature program is used, starting at a low temperature and ramping up to elute compounds in order of increasing boiling point.

  • MS Detection: As compounds elute from the column, they enter the mass spectrometer's ion source (typically electron ionization, EI), where they are fragmented and detected.

  • Data Analysis: The resulting peaks in the chromatogram are identified by comparing their mass spectra to a reference library (e.g., NIST).

Comparison of Analytical Techniques

FeatureFT-IR SpectroscopyNMR Spectroscopy (¹H & ¹³C)GC-MS
Primary Information Functional GroupsUnambiguous Molecular StructureSeparation of Volatiles & MS Fingerprint
Purity Assessment Qualitative (gross contamination)Quantitative (with standard)Semi-Quantitative (area %), Quantitative (with calibration)
Sensitivity Low (~1-5%)Moderate (~0.1-1%)High (ppm level)[19]
Speed (per sample) Very Fast (<5 min)Moderate (5-20 min for ¹H)Slow (20-40 min run time)
Sample Requirement Non-destructive, 1 dropNon-destructive, ~10 mgDestructive, <1 mg
Best For Detecting Hydroxyl impurities (acid, alcohol)Structural isomers, major impuritiesTrace volatile impurities, solvents

Conclusion

Confirming the purity of a critical intermediate like this compound demands a multi-faceted spectroscopic approach. FT-IR serves as a rapid and indispensable initial screen for key functional groups and hydroxyl contaminants. GC-MS offers unparalleled sensitivity for the detection of trace volatile impurities that could otherwise go unnoticed.

However, NMR spectroscopy remains the cornerstone of this analysis . It alone provides the definitive, unambiguous confirmation of the molecular structure and offers a robust platform for quantifying impurities. By integrating these three techniques, a researcher or drug development professional can build a comprehensive and self-validating purity profile, ensuring the quality and reliability of the material for its intended synthetic application.

References

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  • Google Patents.
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  • Indian Chemical Society. Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a comprehensive, technically grounded protocol for the disposal of tert-Butyl crotonate, moving beyond a simple checklist to explain the causality behind each procedural step.

Understanding the Compound: Why Specific Disposal is Critical

This compound (CAS RN: 79218-15-8) is a flammable liquid and ester commonly utilized in organic synthesis.[1][2][3][4] Its disposal requires meticulous attention to detail due to its inherent chemical properties and associated hazards. Mismanagement of this substance can lead to significant safety incidents and environmental contamination.

PropertyValueImplication for Disposal
Flash Point 23 °C (73.4 °F)Highly flammable; vapors can ignite at room temperature. Requires stringent control of ignition sources.[3][5][6]
Hazard Class 3 (Flammable Liquid)Subject to specific regulations for storage and transportation of hazardous waste.[3][5][6]
Hazards H226: Flammable liquid and vapor. H318/H319: Causes serious eye damage/irritation. H315: Causes skin irritation.Demands the use of appropriate Personal Protective Equipment (PPE) and dictates specific decontamination procedures.
Reactivity Reacts with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.Incompatible materials must be strictly segregated in waste streams to prevent violent reactions.[1][7][8][9][10]
EPA Waste Code D001 (Ignitability)This classification mandates disposal as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).

The Disposal Workflow: A Step-by-Step Protocol

The following procedural guide is designed to ensure the safe and compliant disposal of this compound. This workflow is a self-validating system, with each step building upon the last to mitigate risk.

DisposalWorkflow cluster_0 Phase 1: At the Point of Generation cluster_1 Phase 2: Accumulation and Storage cluster_2 Phase 3: Final Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Collect Waste (Chemically resistant container) A->B C 3. Segregate Waste (Avoid incompatibles) B->C D 4. Label Container ('Hazardous Waste - Flammable') E 5. Secure Container (Tightly sealed lid) D->E F 6. Store Appropriately (Flammables cabinet, secondary containment) E->F G 7. Arrange Pickup (Certified hazardous waste vendor) H 8. Document Disposal (Maintain records) G->H

Caption: Disposal workflow for this compound from point of generation to final disposal.

Phase 1: Immediate Actions at the Point of Generation
  • Personal Protective Equipment (PPE): Before handling any waste, adorn the necessary PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a flame-retardant lab coat. This is non-negotiable, given the compound's status as a skin and serious eye irritant.[5][6]

  • Waste Collection:

    • Collect all waste this compound, including residues from reaction vessels and contaminated disposable materials (e.g., pipette tips, weighing boats), in a designated, chemically compatible container.

    • Suitable containers are typically made of glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.

  • Waste Segregation - The Causality of Chemical Compatibility:

    • Crucially, do not mix this compound waste with incompatible materials. As an ester, it can undergo hydrolysis when mixed with strong acids or bases, potentially generating heat and pressure.[1][7][8][10]

    • Keep it separate from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong reducing agents (e.g., lithium aluminum hydride), as these can initiate vigorous and potentially explosive reactions.[7][8]

    • The guiding principle here is to prevent any unintended chemical reactions within the waste container that could lead to a fire, explosion, or the release of toxic fumes.

Phase 2: Accumulation and Storage in the Laboratory
  • Labeling for Unambiguous Identification:

    • Immediately label the waste container with the words "Hazardous Waste ".

    • The label must clearly identify the contents, including "This compound " and other components if it is a mixture.

    • Indicate the primary hazard: "Flammable Liquid ".

    • Include the accumulation start date (the date the first drop of waste enters the container).

  • Container Integrity:

    • Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of flammable vapors into the laboratory atmosphere, reducing the risk of fire.

  • Prudent Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

    • The storage location must be a grounded, ventilated flammables cabinet, away from heat, sparks, and open flames.

    • Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks or spills from the primary container.

Phase 3: Final Disposal and Decontamination
  • Professional Disposal:

    • The final disposal of this compound must be conducted by a licensed hazardous waste management company. These professionals are equipped to transport and dispose of flammable liquids in compliance with all federal, state, and local regulations.

    • Commonly, the ultimate disposal method for flammable organic solvents like this compound is high-temperature incineration at a permitted facility.

  • Record Keeping:

    • Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a legal requirement and a critical component of your laboratory's safety program.

Spill and Decontamination Protocols

In the event of a spill, immediate and correct action is paramount.

Small Spills (<100 mL)
  • Alert and Isolate: Alert personnel in the immediate area and control all ignition sources.

  • Absorb: Use a spill kit equipped with inert absorbent materials, such as vermiculite, sand, or commercial solvent absorbent pads, to contain and absorb the liquid.[11][12][13][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate:

    • Wipe the spill area with a mild detergent and water solution.[11][15][16][17]

    • For equipment, a similar wash is effective. Ensure all electrical equipment is de-energized before decontamination.

    • Rinse the area or equipment thoroughly with water.

    • Collect all cleaning materials as hazardous waste.

Large Spills (>100 mL)

For larger spills, or any spill you are not comfortable or equipped to handle:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility. This commitment to the complete chemical lifecycle is the hallmark of a truly professional scientific practice.

References

  • Youngstown State University. (n.d.). Laboratory Spill Response Procedures. Retrieved from [Link]

  • Evolve Ltd. (2023, November 12). How to deal with a lab chemical spill. Retrieved from [Link]

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Navigating the Safe Handling of tert-Butyl Crotonate: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of specialty chemicals is paramount to both personal safety and the integrity of experimental outcomes. Tert-Butyl crotonate, a flammable liquid and potential irritant, requires a comprehensive understanding of its properties to mitigate risks effectively. This guide provides essential, in-depth procedural guidance for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), and outlines robust operational and disposal plans. Our aim is to empower you with the knowledge to work safely and confidently, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard: Why Specific Precautions are Crucial

This compound presents a dual threat in the laboratory setting: it is a flammable liquid and can cause significant skin and eye irritation.[1][2] Its flash point of 23°C (73.4°F) means that it can form an ignitable vapor-air mixture at or near standard room temperature.[3][4] This volatility, combined with its irritant nature, necessitates a multi-faceted approach to safety, encompassing engineering controls, administrative procedures, and the correct use of PPE.

The following table summarizes the key physicochemical properties and hazards of this compound, providing a foundation for the subsequent safety protocols.

PropertyValueSource
CAS Number 79218-15-8[3]
Molecular Formula C₈H₁₄O₂[3]
Appearance Colorless liquid[1]
Flash Point 23 °C (73.4 °F)[3][4]
Boiling Point 82 °C / 97mmHg[5]
Signal Word Danger[3][4]
Hazard Statements H226: Flammable liquid and vapor.H318: Causes serious eye damage.[3][4]

The Core of Protection: Selecting the Right Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific task being performed and the potential for exposure. The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 Exposure Potential cluster_2 PPE Selection cluster_3 Specific PPE Recommendations Task Identify the Task (e.g., weighing, transfer, reaction setup) Exposure Assess Potential for: - Splash - Vapor Inhalation - Skin Contact Task->Exposure Eye_Protection Eye and Face Protection Exposure->Eye_Protection Splash risk? Hand_Protection Hand Protection Exposure->Hand_Protection Direct contact? Body_Protection Body Protection Exposure->Body_Protection Spill/splash risk? Respiratory_Protection Respiratory Protection (If required) Exposure->Respiratory_Protection High vapor concentration or poor ventilation? Goggles Indirectly-vented chemical splash goggles (ANSI Z87.1, D3 rated) Eye_Protection->Goggles Gloves Butyl rubber gloves Hand_Protection->Gloves Lab_Coat Flame-resistant lab coat Body_Protection->Lab_Coat Respirator Air-purifying respirator with organic vapor cartridges Respiratory_Protection->Respirator Face_Shield Face shield (in addition to goggles for large volumes) Goggles->Face_Shield

Caption: A decision-making workflow for selecting appropriate PPE when handling this compound.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: At a minimum, indirectly-vented chemical splash goggles that conform to the ANSI Z87.1 standard and are rated for chemical splash (marked with "D3") should be worn whenever handling this compound.[6] The indirect venting is crucial to prevent vapor ingress while still allowing for some airflow to reduce fogging.

  • Enhanced Protection: For procedures involving larger volumes or a higher risk of splashing (e.g., transfers, reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[6] A face shield alone does not provide adequate protection against splashes from all angles.

Hand Protection: Choosing the Right Barrier

Esters like this compound can degrade many common glove materials. Therefore, selecting a glove with proven resistance is critical to prevent skin contact.

  • Recommended Material: Butyl rubber gloves are the recommended choice for handling this compound due to their excellent resistance to esters, ketones, and other organic solvents.[7]

  • Glove Selection and Use:

    • Thickness: A minimum thickness of 14 mils (0.35 mm) is recommended for good chemical resistance and dexterity.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.

    • Double Gloving: For tasks with a high risk of exposure, consider wearing two pairs of gloves (double gloving).

Body Protection: Shielding from Spills and Splashes

A flame-resistant lab coat is essential to protect against accidental spills and splashes of flammable this compound. Ensure the lab coat is fully buttoned, and the sleeves are not rolled up. For larger scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: When and Why it's Necessary

Engineering controls, such as working in a certified chemical fume hood, are the primary means of controlling exposure to this compound vapors. However, in certain situations, respiratory protection may be required.

  • Conditions Requiring Respiratory Protection:

    • Inadequately ventilated areas.

    • During spill cleanup of a large quantity of the chemical.

    • When engineering controls are not feasible or are under maintenance.

  • Type of Respirator: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the appropriate choice.[4][9] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA standard 29 CFR 1910.134.[4][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers ready and within easy reach inside the fume hood to minimize movement in and out of the containment area.
  • Don the Appropriate PPE: Put on all required PPE as determined by your task-specific risk assessment.

2. Handling Procedures:

  • Work in a Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed in a certified chemical fume hood.
  • Grounding and Bonding: When transferring larger quantities of this compound between metal containers, ensure that the containers are properly grounded and bonded to prevent the buildup of static electricity, which could ignite the flammable vapors.
  • Use Compatible Materials: Use only equipment and containers made of materials compatible with this compound (e.g., glass, stainless steel). Avoid contact with strong oxidizing agents.[1]
  • Keep Containers Closed: Keep containers of this compound tightly closed when not in use to minimize the release of flammable vapors.

3. Post-Handling Procedures:

  • Decontaminate Work Area: At the conclusion of work, decontaminate the work surface in the fume hood with a suitable laboratory detergent and water.
  • Properly Store the Chemical: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames, preferably in a flammable storage cabinet.[11]
  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

Decontamination and Disposal Plan: Managing the Aftermath

Proper decontamination and disposal are critical to prevent delayed exposures and environmental contamination.

Decontamination of PPE and Equipment
  • Disposable PPE: Disposable gloves, bench paper, and other contaminated disposable items should be placed in a designated hazardous waste container.

  • Reusable PPE (e.g., Butyl Gloves, Goggles, Face Shield):

    • Initial Rinse: While still wearing the gloves, rinse the exterior with cold water.

    • Wash: Wash the exterior of the gloves, goggles, and face shield with a laboratory detergent and water.

    • Final Rinse: Rinse thoroughly with water.

    • Air Dry: Allow to air dry completely before storage.

  • Glassware and Equipment:

    • Rinse: Rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood, collecting the rinsate as hazardous waste.

    • Wash: Wash with a laboratory detergent and water.

    • Final Rinse: Rinse with deionized water.

Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (inside a fume hood):

    • Alert others: Inform nearby personnel of the spill.

    • Contain: Use a spill absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

    • Clean up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate: Decontaminate the spill area with a laboratory detergent and water.

  • Large Spills (outside a fume hood):

    • Evacuate: Immediately evacuate the area and alert others.

    • Isolate: Close the doors to the laboratory and prevent re-entry.

    • Notify: Contact your institution's emergency response team or environmental health and safety department.

Waste Disposal

All waste contaminated with this compound must be disposed of as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[12][13]

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., absorbent materials, disposable PPE) in a separate, labeled hazardous waste container.[13]

  • Empty Containers:

    • "Empty" containers that held this compound are still considered hazardous waste unless they have been triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11]

By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: tert-Butyl Alcohol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). tert-butyl peracetate Registration Dossier. Retrieved from [Link]

  • Guardian Manufacturing. (n.d.). Butyl Rubber Gloves Test Results. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • American National Standards Institute (ANSI). (n.d.). Chemical Eye Safety Using ANSI Z87.1. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste. Retrieved from [Link]

  • SHOWA Group. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

  • Cooper Safety Supply. (n.d.). ANSI/ISEA Z87.1 Eye & Face Protection Standards. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Eye News. (n.d.). Decontamination and sterilisation of surgical instruments and medical devices. Retrieved from [Link]

  • MCF Environmental Services. (2021). How To Properly Dispose Of Laboratory Liquid Wastes. Retrieved from [Link]

  • Minnesota Department of Health. (2024). OSHA Revised Respiratory Protection Standards. Retrieved from [Link]

  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]

  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.